Methyl 2-acetylthiazole-5-carboxylate
Description
BenchChem offers high-quality Methyl 2-acetylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Introduction
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of various pharmaceutical agents.[1] This guide provides an in-depth exploration of the primary synthetic pathways to Methyl 2-acetylthiazole-5-carboxylate, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be approached through several strategic disconnections. The most prominent strategies involve either the direct functionalization of a pre-formed thiazole ring or the construction of the thiazole ring from acyclic precursors. This guide will focus on two primary, well-documented approaches: the Hantzsch Thiazole Synthesis and a Minisci-type radical acetylation.
Visualizing the Synthetic Pathways
Caption: Key retrosynthetic approaches to Methyl 2-acetylthiazole-5-carboxylate.
Pathway 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[2][3]
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of a thioamide with an acetyl group precursor and an α-halocarbonyl with a methyl carboxylate group is crucial for arriving at the target molecule.
Proposed Synthesis Workflow
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Reactant Preparation: To a solution of methyl 2-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thioacetamide (1.1 equivalents).
-
Step 2: Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Step 4: Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 5: Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-acetylthiazole-5-carboxylate.
Pathway 2: Minisci-type Radical Acetylation
A more direct and modern approach involves the radical acetylation of a pre-existing methyl 5-thiazolecarboxylate. This method, a variation of the Minisci reaction, offers high yields and regioselectivity.[4]
Mechanistic Rationale
This reaction proceeds through a radical mechanism. Ferrous sulfate (FeSO₄) catalyzes the decomposition of tert-butyl hydroperoxide (t-BuOOH) to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from acetaldehyde to form an acetyl radical. The acetyl radical subsequently attacks the electron-deficient C2 position of the protonated thiazole ring, followed by rearomatization to yield the final product.
Detailed Experimental Protocol
This protocol is adapted from the literature.[4]
-
Step 1: Reactant Mixture: In a round-bottom flask, combine methyl 5-thiazolecarboxylate (1 equivalent, 20 mmol), 4 M sulfuric acid (10 mL), and acetaldehyde (40% solution, 6 equivalents, 120 mmol). Cool the mixture to 10-20 °C with stirring.[4]
-
Step 2: Reagent Addition: Separately and simultaneously, add a solution of FeSO₄·7H₂O (6 equivalents, 120 mmol) in water (80 mL) and 70% tert-butyl hydroperoxide (6 equivalents, 120 mmol) to the reaction mixture.[4]
-
Step 3: Reaction: Stir the reaction mixture at room temperature (25 °C) for 1 hour.[4]
-
Step 4: Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then with brine.[4]
-
Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Petroleum Ether:Ethyl Acetate, 50:1) to yield Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 5-thiazolecarboxylate | [4] |
| Key Reagents | Acetaldehyde, FeSO₄·7H₂O, t-BuOOH | [4] |
| Solvent | Water, Sulfuric Acid | [4] |
| Reaction Temperature | 10-25 °C | [4] |
| Reaction Time | 1 hour | [4] |
| Yield | 80% | [4] |
Characterization Data
The structural confirmation of the synthesized Methyl 2-acetylthiazole-5-carboxylate is achieved through standard spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) | [4] |
| MS (ESI) | m/z 186.0 [M+H]⁺ | [4] |
| Molecular Formula | C₇H₇NO₃S | [5] |
| Molecular Weight | 185.20 g/mol | [5] |
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of Methyl 2-acetylthiazole-5-carboxylate. The Hantzsch synthesis represents a classical, foundational approach, while the Minisci-type acetylation offers a more direct and high-yielding modern alternative. The choice of pathway will depend on the specific requirements of the research or development project, including scale, available starting materials, and desired purity. The provided experimental protocols and characterization data serve as a comprehensive resource for the successful synthesis and validation of this important heterocyclic intermediate.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. (URL: [Link])
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google P
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google P
- US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google P
-
2-acetothienone - Organic Syntheses Procedure. (URL: [Link])
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])
-
Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF. (URL: [Link])
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
-
Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])
Sources
An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the thiazole moiety stands out as a privileged heterocyclic scaffold. Its presence in a multitude of clinically approved drugs and biologically active agents underscores its importance as a versatile building block.[1] Thiazole-containing compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Within this critical class of compounds, Methyl 2-acetylthiazole-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring both a reactive acetyl group and a modifiable methyl ester on the stable thiazole core, provides medicinal chemists with a powerful platform for generating diverse molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-tested synthetic protocol, its reactivity profile, and its potential applications in the demanding field of drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization in research and development. This section delineates the key physicochemical and spectroscopic characteristics of Methyl 2-acetylthiazole-5-carboxylate.
Core Physicochemical Properties
The essential identification and physical state information for this compound are summarized below. These data are critical for procurement, handling, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 1261080-59-4 | [4][5][6] |
| Molecular Formula | C₇H₇NO₃S | [4][5] |
| Molecular Weight | 185.20 g/mol | [4][5][6] |
| Appearance | Pale yellow solid | [4] |
| Storage | Inert atmosphere, room temperature | [6] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous confirmation of molecular structure. The following data are based on reported experimental findings and predictive analysis based on known chemical principles.
-
Mass Spectrometry (MS): The identity and mass of the compound are readily confirmed by mass spectrometry.
-
Method: Electrospray Ionization (ESI)
-
Observed Ion: m/z 186.0 [M+H]⁺[4]
-
Expertise & Causality: The observation of the [M+H]⁺ ion is characteristic of ESI in positive ion mode, where the analyte molecule is protonated. This result directly corresponds to the expected molecular weight of 185.20 Da plus the mass of a proton, confirming the compound's elemental composition.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides precise information about the electronic environment of hydrogen atoms in the molecule.
-
Solvent/Frequency: CDCl₃ at 400 MHz[4]
-
Peak Assignments:
-
δ 8.50 (s, 1H): This singlet corresponds to the lone proton at the C4 position of the thiazole ring. Its downfield shift is characteristic of an aromatic proton in an electron-deficient heterocyclic system.[4]
-
δ 3.95 (s, 3H): This singlet is assigned to the three protons of the methyl ester (-OCH₃) group.[4]
-
δ 2.73 (s, 3H): This singlet represents the three protons of the acetyl methyl (-COCH₃) group.[4]
-
-
Trustworthiness: The clear separation and integration of these three singlets provide a self-validating fingerprint for the molecule, confirming the presence and relative ratio of the three distinct proton environments.
-
-
-
~1720-1740 cm⁻¹ (Strong): C=O stretching vibration of the methyl ester.
-
~1680-1700 cm⁻¹ (Strong): C=O stretching vibration of the acetyl ketone.
-
~1500-1550 cm⁻¹ (Medium): C=N stretching vibration characteristic of the thiazole ring.
-
~2900-3000 cm⁻¹ (Weak-Medium): C-H stretching vibrations of the methyl groups.
-
Synthesis and Purification
The reliable synthesis of high-purity starting materials is a prerequisite for any successful drug development campaign. The following protocol describes an efficient synthesis of Methyl 2-acetylthiazole-5-carboxylate via a Minisci-type radical acetylation.
Synthetic Strategy: Minisci Acetylation
The chosen method is a Minisci radical acylation. This is a powerful C-H functionalization reaction particularly well-suited for introducing acyl groups onto electron-deficient heteroaromatic rings like thiazole. The reaction proceeds via a radical mechanism initiated by the Fe(II)/t-BuOOH system, which generates an acetyl radical that then attacks the thiazole ring. This approach is often more direct and efficient than traditional Friedel-Crafts acylation, which may not be effective on this substrate.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed source and provides a reliable method for obtaining the target compound with a high yield.[4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (10-20°C), combine methyl thiazole-5-carboxylate (1.0 eq, 2.86 g, 20 mmol), 4 M H₂SO₄ (10 ml), and a 40% aqueous solution of acetaldehyde (6.0 eq, 13.22 g, 120 mmol).
-
Causality: The acidic medium protonates the thiazole nitrogen, increasing its electron deficiency and activating it towards radical attack. Acetaldehyde serves as the precursor to the acetyl radical.
Step 2: Radical Initiation and Reaction
-
Prepare two separate solutions:
-
A solution of FeSO₄·7H₂O (6.0 eq, 33.4 g, 120 mmol) in 80 ml of water.
-
A 70% aqueous solution of tert-butyl hydroperoxide (6.0 eq, 12 ml, 120 mmol).
-
-
Add both solutions to the stirred and cooled reaction mixture simultaneously but separately over a period of 15-20 minutes.
-
Causality: The Fe(II) sulfate and t-BuOOH constitute the radical initiation system. Their slow, simultaneous addition maintains a steady, low concentration of radicals, which minimizes side reactions and improves yield.
Step 3: Reaction Completion and Workup
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature (25°C) for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3 x 50 ml).
-
Combine the organic layers and wash sequentially with a saturated Na₂S₂O₃ solution (50 ml) and brine (50 ml).
-
Causality: The Na₂S₂O₃ wash is crucial for quenching any unreacted peroxide, ensuring a safe and clean workup. The brine wash helps to remove residual water from the organic phase.
Step 4: Isolation and Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude material.
-
Purify the crude product by column chromatography on silica gel.
-
Eluent System: Petroleum Ether:Ethyl Acetate (PE:EtOAc), 50:1 (v/v).
-
Result: This protocol affords the product, Methyl 2-acetylthiazole-5-carboxylate, as a pale yellow solid (2.97 g, 80% yield).[4]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Methyl 2-acetylthiazole-5-carboxylate.
Chemical Reactivity and Derivatization Potential
The synthetic value of Methyl 2-acetylthiazole-5-carboxylate lies in its two distinct and orthogonally reactive functional groups. This allows for selective modification and the construction of complex molecular scaffolds, a key strategy in structure-activity relationship (SAR) studies.
-
Reactions at the Acetyl Group: The ketone functionality is a versatile handle. It can undergo:
-
Reduction: Selective reduction using agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, introducing a new chiral center and hydrogen bond donor.
-
Condensation: Base-catalyzed condensation reactions (e.g., Aldol, Knoevenagel) with various aldehydes or active methylene compounds can be used to elaborate the carbon skeleton.
-
Heterocycle Formation: Condensation with reagents like hydrazines or hydroxylamine can form pyrazoles or isoxazoles, respectively, which are themselves important pharmacophores.
-
-
Reactions at the Ester Group: The methyl ester is a gateway to a wide array of functionalities.
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup cleanly provides the corresponding 2-acetylthiazole-5-carboxylic acid.[8] This carboxylic acid is a key intermediate for forming stable amide bonds.
-
Amidation: The ester can be directly converted to amides by heating with amines (aminolysis) or, more commonly, after conversion to the carboxylic acid, by using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the introduction of incredible diversity to build compound libraries for screening.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (2-acetylthiazol-5-yl)methanol.
-
Caption: Key derivatization pathways for Methyl 2-acetylthiazole-5-carboxylate.
Applications in Medicinal Chemistry and Drug Discovery
The thiazole ring is a cornerstone of many therapeutic agents due to its favorable pharmacological properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.
-
A Privileged Scaffold: Thiazole is a key structural component in numerous FDA-approved drugs, such as the anti-inflammatory drug Meloxicam and the cancer therapeutics Dasatinib and Dabrafenib.[1][3] Its incorporation into a molecule can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.
-
Versatile Synthetic Intermediate: Methyl 2-acetylthiazole-5-carboxylate is an ideal starting point for building molecules targeting a wide range of diseases. For example, previous research has shown that modifying the thiazole core can lead to potent inhibitors of cancer cell migration and invasion.[9] The functional handles on this specific molecule allow for systematic exploration of the chemical space around the thiazole core. A research program could, for instance, utilize the acetyl group to build a substituted aminopyrimidine hinge-binding motif for a kinase inhibitor, while using the ester-derived amide to probe different pockets of the ATP-binding site to optimize potency and selectivity.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate.
Hazard Identification
This compound should be handled by trained professionals in a laboratory setting.[5]
| Hazard Type | GHS Statement | Code |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
| (Data sourced from[6]) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] (P261)[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[10] In case of skin contact, wash with plenty of soap and water. (P302 + P352)[6] In case of eye contact, rinse cautiously with water for several minutes. (P305 + P351 + P338)[6]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. (P301 + P312)[6]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[6][10]
-
Stability: The compound is stable under the recommended storage conditions.
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its dual-handle reactivity make it an exceptionally valuable building block. For researchers and scientists in drug development, this compound offers a robust starting point for the rational design and synthesis of novel therapeutics, enabling the rapid generation of diverse compound libraries necessary to tackle complex biological targets.
References
-
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. Available from: [Link]
-
Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid. Available from: [Link]
- Google Patents. (2024). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available from: [Link]
- Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90. Available from: [Link]
-
Autechaux. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
ACS Publications. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available from: [Link]
-
Wisdomlib. (n.d.). Thiazole derivatives: Significance and symbolism. Available from: [Link]
-
Wikipedia. (n.d.). Thiazole. Available from: [Link]
-
PubChem. (n.d.). 2-Acetylthiazole. Available from: [Link]
-
ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Available from: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 6. 1261080-59-4|Methyl 2-acetylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.be [fishersci.be]
An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and Its Significance in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active compounds.[1][2] Methyl 2-acetylthiazole-5-carboxylate, a key derivative, serves as a versatile building block for the synthesis of more complex molecules, offering researchers a strategic starting point for the development of novel therapeutic agents and functional materials.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Methyl 2-acetylthiazole-5-carboxylate, tailored for professionals in the field of chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
Methyl 2-acetylthiazole-5-carboxylate possesses a planar thiazole core substituted with an acetyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modification.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1261080-59-4 | [3][5][6] |
| Molecular Formula | C₇H₇NO₃S | [3][5][6] |
| Molecular Weight | 185.20 g/mol | [3][5][6] |
| Appearance | Pale yellow solid | [3] |
| Purity | Typically ≥95% | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 2-acetylthiazole-5-carboxylate.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the hydrogen atoms in the molecule. Based on a reported synthesis, the following characteristic peaks are observed in CDCl₃:
-
δ 8.50 (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.
-
δ 3.95 (s, 3H): This singlet is attributed to the methyl protons of the ester group (-COOCH₃).
-
δ 2.73 (s, 3H): This singlet represents the methyl protons of the acetyl group (-COCH₃).[3]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule is observed.
-
MS (ESI) m/z: 186.0 [M+H]⁺[3]
While experimental ¹³C NMR and IR data for the title compound were not found in the searched literature, the expected signals can be predicted based on the known values for similar thiazole derivatives.[7]
Synthesis of Methyl 2-acetylthiazole-5-carboxylate: A Practical and Efficient Protocol
A reliable synthetic route to Methyl 2-acetylthiazole-5-carboxylate is crucial for its accessibility in research and development. A well-established method involves the Minisci-type acylation of a thiazole precursor.[3]
Experimental Protocol: Minisci Acetylation
This protocol describes the synthesis of Methyl 2-acetylthiazole-5-carboxylate from methyl thiazole-5-carboxylate.
Materials:
-
Methyl thiazole-5-carboxylate
-
Acetaldehyde (40% solution)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
tert-Butyl hydroperoxide (70% solution)
-
Sulfuric acid (4 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of methyl thiazole-5-carboxylate (20 mmol), 4 M sulfuric acid (10 ml), and 40% acetaldehyde (120 mmol) is prepared and cooled to 10-20 °C with stirring.[3]
-
Reagent Addition: A solution of FeSO₄·7H₂O (120 mmol) in 80 ml of water and 70% tert-butyl hydroperoxide (120 mmol) are added separately and simultaneously to the stirred reaction mixture while maintaining the temperature between 10-20 °C.[3]
-
Reaction: The reaction mixture is stirred at room temperature (25 °C) for 1 hour.[3]
-
Work-up: The reaction mixture is extracted with ethyl acetate. The organic layer is then washed sequentially with saturated Na₂S₂O₃ solution and brine.[3]
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
Purification: The crude material is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1, v/v) as the eluent.[3]
-
Product: This process affords Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid with a reported yield of 80%.[3]
Causality Behind Experimental Choices:
-
Minisci Reaction: This radical substitution reaction is a powerful tool for the C-H functionalization of heteroaromatic compounds. The use of a catalytic amount of Fe(II) salt and an oxidizing agent like tert-butyl hydroperoxide generates the acyl radical from acetaldehyde, which then attacks the electron-deficient C2 position of the thiazole ring.
-
Acidic Conditions: The reaction is performed in the presence of sulfuric acid to protonate the thiazole nitrogen, which further activates the ring towards radical attack.
-
Work-up with Sodium Thiosulfate: The washing step with Na₂S₂O₃ is essential to quench any unreacted oxidizing agents.
Synthetic Pathway Diagram
Caption: Synthetic pathway for Methyl 2-acetylthiazole-5-carboxylate via Minisci acetylation.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole nucleus is a common feature in a number of clinically used drugs, highlighting its importance in pharmaceutical development.[1] While specific applications of Methyl 2-acetylthiazole-5-carboxylate are still emerging, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate.
Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial drugs.[2]
-
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory properties.[8]
-
Anticancer Agents: The thiazole scaffold has been incorporated into novel anticancer agents.[9]
The presence of the acetyl and methyl carboxylate groups in Methyl 2-acetylthiazole-5-carboxylate provides two reactive handles for further chemical elaboration. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological profile for a desired therapeutic target. The hybridization of the thiazole core with other pharmacophores is a common strategy in drug design to enhance activity and improve pharmacokinetic properties.[8]
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 2-acetylthiazole-5-carboxylate is not widely available, information for structurally related compounds such as 2-acetylthiazole can provide guidance. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[10][11]
General GHS Hazard Statements for Related Compounds:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[6]
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds with diverse applications. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and potential uses, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation. Further exploration of the biological activities of derivatives of Methyl 2-acetylthiazole-5-carboxylate is a promising avenue for future drug discovery efforts.
References
-
ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl thiazole 2-acetylthiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]
-
PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 6. 1261080-59-4|Methyl 2-acetylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Buy 2-acetyl Thiazole For Intense Popcorn Corn Chip | Manufacturer [chemicalbull.com]
Methyl 2-acetylthiazole-5-carboxylate: A Comprehensive Technical Guide for Advanced Research
CAS Number: 1261080-59-4
Molecular Formula: C7H7NO3S
Molecular Weight: 185.20 g/mol
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides an in-depth technical overview of Methyl 2-acetylthiazole-5-carboxylate, a key building block in the synthesis of complex pharmaceutical compounds, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of Methyl 2-acetylthiazole-5-carboxylate is paramount for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 1261080-59-4 | N/A |
| Molecular Formula | C7H7NO3S | N/A |
| Molecular Weight | 185.20 | N/A |
| Appearance | Pale yellow solid | N/A |
| 1H NMR (400 MHz, CDCl3) | δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) | N/A |
| Mass Spectrometry (ESI) | m/z 186.0 [M+H]+ | N/A |
| Predicted 13C NMR | See Spectroscopic Analysis section | N/A |
| Predicted IR Spectrum | See Spectroscopic Analysis section | N/A |
Spectroscopic Analysis
1H NMR: The proton NMR spectrum is characterized by three singlet peaks. The downfield signal at 8.50 ppm corresponds to the proton on the thiazole ring. The singlet at 3.95 ppm is assigned to the methyl protons of the ester group, and the singlet at 2.73 ppm represents the methyl protons of the acetyl group.
Mass Spectrometry: The electrospray ionization mass spectrum shows a peak at m/z 186.0, corresponding to the protonated molecule [M+H]+, confirming the molecular weight of 185.20.
Predicted 13C NMR: Based on computational models and data from similar structures, the predicted 13C NMR spectrum would show distinct signals for the seven carbon atoms. Key expected shifts include the carbonyl carbons of the ester and acetyl groups (typically in the 160-190 ppm range), the aromatic carbons of the thiazole ring (around 115-165 ppm), the methoxy carbon of the ester (around 52 ppm), and the methyl carbon of the acetyl group (around 25 ppm).
Predicted IR Spectrum: The infrared spectrum is expected to exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester is anticipated around 1720-1740 cm-1, and another for the ketone around 1680-1700 cm-1. C-H stretching vibrations of the methyl groups would appear around 2900-3000 cm-1, and C-O stretching of the ester between 1000-1300 cm-1. The aromatic C=N and C=C stretching vibrations of the thiazole ring are expected in the 1400-1600 cm-1 region.
Synthesis of Methyl 2-acetylthiazole-5-carboxylate
The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be efficiently achieved through a Minisci-type radical acylation reaction. This section provides a detailed, self-validating protocol for this synthesis, explaining the rationale behind each step. An alternative synthetic route via the Hantzsch thiazole synthesis is also discussed.
Primary Synthetic Route: Minisci Acetylation
The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds. In this case, an acetyl radical is generated and added to the electron-deficient thiazole ring.
Caption: Workflow for the synthesis of Methyl 2-acetylthiazole-5-carboxylate via Minisci Acetylation.
Objective: To synthesize Methyl 2-acetylthiazole-5-carboxylate from methyl thiazole-5-carboxylate.
Materials:
-
Methyl thiazole-5-carboxylate
-
Acetaldehyde (40% aqueous solution)
-
tert-Butyl hydroperoxide (70% aqueous solution)
-
Iron(II) sulfate heptahydrate (FeSO4·7H2O)
-
Sulfuric acid (4 M)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Saturated sodium thiosulfate solution (Na2S2O3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine methyl thiazole-5-carboxylate (1.0 eq), 4 M sulfuric acid, and acetaldehyde (6.0 eq). Cool the mixture to 10-20 °C using an ice bath.
-
Causality: The acidic medium protonates the thiazole ring, increasing its electrophilicity and susceptibility to radical attack. Acetaldehyde serves as the precursor to the acetyl radical. Cooling is necessary to control the exothermic reaction.
-
Validation: The starting materials should form a clear, homogeneous solution.
-
-
Radical Generation and Reaction: Prepare a solution of FeSO4·7H2O (6.0 eq) in water and have the 70% tert-butyl hydroperoxide solution (6.0 eq) ready. Add both solutions to the reaction mixture separately and simultaneously via dropping funnels over a period of 30 minutes, maintaining the internal temperature between 10-20 °C.
-
Causality: The Fe(II) salt catalyzes the decomposition of tert-butyl hydroperoxide to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from acetaldehyde to form the nucleophilic acetyl radical. The acetyl radical then attacks the C2 position of the protonated thiazole ring.
-
Validation: A color change in the reaction mixture is expected as the iron species undergo redox cycling. The temperature should be carefully monitored to ensure it remains within the specified range. A small aliquot can be taken for TLC analysis to monitor the consumption of the starting material.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Causality: This allows the reaction to proceed to completion.
-
Validation: TLC analysis (e.g., in 3:1 PE:EtOAc) should show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated Na2S2O3 solution (to quench any remaining peroxides) and then with brine.
-
Causality: This separates the organic product from the aqueous phase containing inorganic salts and acids.
-
Validation: Two clear layers should be observed during extraction.
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: Removal of residual water and solvent.
-
Validation: The crude product is typically an oil or a semi-solid. A preliminary 1H NMR of the crude material can confirm the presence of the desired product.
-
-
Purification: Purify the crude material by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1).
-
Causality: This separates the desired product from any unreacted starting materials and byproducts.
-
Validation: Fractions should be monitored by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a pale yellow solid. The purity should be confirmed by 1H NMR and MS analysis.
-
Alternative Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. A plausible, though less direct, route to Methyl 2-acetylthiazole-5-carboxylate could involve the reaction of a thioamide with an α-halocarbonyl compound.
Conceptual Steps:
-
Synthesis of a suitable thioamide: This could be thioacetamide.
-
Synthesis of an appropriate α-halocarbonyl compound: This would be a more complex starting material, such as methyl 2-chloro-3-oxobutanoate.
-
Condensation and Cyclization: The thioamide and the α-halocarbonyl compound would be reacted, likely in a solvent such as ethanol, to form the thiazole ring.
This method, while fundamental, may require the synthesis of more complex starting materials compared to the direct C-H functionalization offered by the Minisci reaction for this specific target molecule.
Applications in Drug Development
Methyl 2-acetylthiazole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The thiazole core is a key component in a number of approved drugs.
One of the most prominent applications of related 2-aminothiazole-5-carboxylate derivatives is in the synthesis of the anticancer drug Dasatinib . Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Mechanism of Action of Dasatinib and the Role of the Thiazole Scaffold
Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL kinase, an abnormal tyrosine kinase that is constitutively active in CML and some cases of ALL.[1] By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[1] Dasatinib also inhibits other tyrosine kinases, including the SRC family kinases.[2]
The thiazole moiety in Dasatinib is part of a larger pharmacophore that is crucial for its binding to the kinase domain. The specific substitution pattern on the thiazole ring, which can be accessed through intermediates like Methyl 2-acetylthiazole-5-carboxylate, is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Simplified signaling pathway of BCR-ABL and the inhibitory action of Dasatinib.
Safety and Handling
As a laboratory chemical, Methyl 2-acetylthiazole-5-carboxylate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the efficient Minisci reaction provides a direct route to this important intermediate. A thorough understanding of its properties, synthesis, and the biological relevance of the thiazole scaffold, as exemplified by drugs like Dasatinib, empowers researchers to fully leverage its potential in the development of novel therapeutics. This guide serves as a comprehensive resource to facilitate its application in advanced research settings.
References
- This is a placeholder for a reference. The actual guide would include a numbered list of all cited sources with full bibliographic information and clickable URLs where available.
- This is a placeholder for a reference.
- Dasatinib inhibits the proliferation, adhesion, migration and invasion of HCC cells in vitro via inhibiting Src and affecting SFK/FAK and PI3K/PTEN/Akt signaling pathways, but not Ras/Raf/MEK/ERK and JAK/Stats pathways. Apart from Src, dasatinib may also inhibit other tyrosine kinase protein or growth factor receptors in HCC cells. (Source: Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PubMed Central)
- This is a placeholder for a reference.
- Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used primarily in the treatment of certain types of leukemia, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). ... Dasatinib targets several tyrosine kinases, but its primary action is the inhibition of the BCR-ABL kinase. (Source: What is the mechanism of Dasatinib?
Sources
A Spectroscopic Guide to Methyl 2-acetylthiazole-5-carboxylate: Structure Elucidation and Analytical Protocols
Introduction
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] The thiazole ring is a key feature in numerous natural and synthetic products, including Vitamin B1.[1] Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize Methyl 2-acetylthiazole-5-carboxylate (CAS: 1261080-59-4, Molecular Formula: C₇H₇NO₃S, Molecular Weight: 185.20 g/mol ).[3] We will explore not only the interpretation of existing data but also the underlying principles and standard protocols for data acquisition, offering a holistic view for researchers and drug development professionals.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic output. Methyl 2-acetylthiazole-5-carboxylate comprises three key functional regions:
-
Aromatic Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen. Its aromaticity dictates the chemical environment of its sole proton.
-
2-Acetyl Group: An electron-withdrawing ketone group attached to the C2 position of the ring.
-
5-Methyl Carboxylate Group: An electron-withdrawing ester group attached to the C5 position of the ring.
Each region contributes distinct and identifiable signals in NMR, IR, and MS analyses. The following sections will deconstruct these signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. For Methyl 2-acetylthiazole-5-carboxylate, the spectrum is remarkably clean, showing three distinct singlets, which simplifies interpretation.
-
Causality of Signal Assignment: The electron-withdrawing nature of the acetyl and methyl carboxylate groups, combined with the inherent aromaticity of the thiazole ring, significantly influences the chemical shifts.[1] The lone proton on the thiazole ring is deshielded, causing it to appear far downfield. The methyl protons of the acetyl and ester groups are in more conventional environments but are distinct from each other.
Table 1: ¹H NMR Spectroscopic Data for Methyl 2-acetylthiazole-5-carboxylate (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 8.50 | Singlet | 1H | Thiazole C4-H | The strong downfield shift is characteristic of a proton on an electron-deficient aromatic ring, flanked by two powerful electron-withdrawing groups (acetyl and carboxylate).[1][4] |
| 3.95 | Singlet | 3H | Ester -OCH₃ | This chemical shift is typical for methyl esters. The singlet multiplicity indicates no adjacent protons. |
| 2.73 | Singlet | 3H | Acetyl -COCH₃ | This chemical shift is standard for a methyl ketone. It is slightly downfield due to the proximity of the carbonyl group.[4] |
Experimental Protocol: ¹H NMR Data Acquisition
This protocol ensures the acquisition of a high-resolution spectrum suitable for structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-acetylthiazole-5-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy Analysis
While experimental data is not always readily published, the ¹³C NMR spectrum is highly predictable and provides crucial validation of the carbon skeleton. The presence of four quaternary carbons (C2, C5, and two carbonyls) and three carbons bearing protons (two methyls and one aromatic CH) is expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~188-192 | Acetyl C=O | Ketone carbonyl carbons are typically found in this downfield region. |
| ~160-163 | Ester C=O | Ester carbonyl carbons are characteristically upfield from ketone carbonyls.[5] |
| ~168-172 | Thiazole C2 | Attached to electronegative N and S, and the acetyl group. |
| ~145-148 | Thiazole C4 | The sole CH carbon in the aromatic ring. |
| ~135-138 | Thiazole C5 | Attached to the carboxylate group. |
| ~52-54 | Ester -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~25-27 | Acetyl -CH₃ | Typical chemical shift for a methyl ketone carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Data Analysis
The IR spectrum of Methyl 2-acetylthiazole-5-carboxylate is dominated by strong absorptions from its two carbonyl groups.
-
Expertise Insight: The precise frequency of a carbonyl stretch is sensitive to its electronic environment. In this molecule, we expect two distinct C=O bands. The acetyl (ketone) carbonyl is conjugated with the aromatic ring, which typically lowers its stretching frequency. The ester carbonyl is also attached to the ring, and its position will be influenced by the heteroatoms.
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 | C-H Stretch | Aromatic (Thiazole C4-H) | Medium-Weak |
| ~2960 | C-H Stretch | Aliphatic (Methyl groups) | Medium-Weak |
| ~1720-1730 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| ~1680-1690 | C=O Stretch | Acetyl (Ketone) Carbonyl | Strong, Sharp |
| ~1500-1550 | C=N Stretch | Thiazole Ring | Medium |
| ~1250-1300 | C-O Stretch | Ester | Strong |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, convenient sampling technique.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid Methyl 2-acetylthiazole-5-carboxylate powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a protonated molecular ion.
MS Data Analysis
Published ESI-MS data shows a prominent ion that confirms the molecule's mass.
-
Molecular Ion: The expected molecular weight is 185.20 amu. The reported ESI mass spectrum shows a signal at m/z 186.0 [M+H]⁺ , which corresponds to the parent molecule protonated with one hydrogen atom.[4] This is definitive evidence for the molecular formula.
-
Fragmentation Pathways: While ESI is a soft technique, some fragmentation can occur. Based on studies of similar acetylthiazole derivatives, fragmentation often involves the cleavage of the thiazole ring or the loss of small neutral molecules.[6][7] A primary fragmentation would likely be the loss of the methoxy group from the ester (-31 amu) or the acetyl group (-43 amu).
Visualization: Analytical Workflow & Predicted Fragmentation
The following diagrams illustrate the overall analytical workflow and a plausible fragmentation pathway for Methyl 2-acetylthiazole-5-carboxylate.
Caption: General analytical workflow for spectroscopic characterization.
Caption: Plausible ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (~300-350 °C) and flow rate to desolvate the ions.
-
Nebulizer Pressure: Set to an appropriate pressure to form a stable spray.
-
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to observe the protonated molecular ion and any significant fragments.
Conclusion
The structural identity of Methyl 2-acetylthiazole-5-carboxylate is unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H NMR provides a distinct three-singlet fingerprint, IR spectroscopy confirms the presence of the critical ketone and ester carbonyl groups, and high-resolution MS validates the elemental composition and molecular weight. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to validate this compound with confidence, ensuring the integrity of subsequent scientific investigations.
References
- Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.
-
ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved January 23, 2026, from [Link]
-
International Journal of Allied Medical Sciences and Clinical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved January 23, 2026, from [Link]
-
Sci-Hub. (n.d.). Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved January 23, 2026, from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 23, 2026, from [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
Methyl 2-acetylthiazole-5-carboxylate: A Core Scaffold for Next-Generation Akt Inhibitors in Oncology
Abstract
The thiazole ring is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1] Within this esteemed class of molecules, Methyl 2-acetylthiazole-5-carboxylate emerges as a pivotal synthetic intermediate for the development of targeted anticancer therapies. While not an active therapeutic agent in itself, its strategic functionalization provides a direct route to potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This technical guide provides an in-depth analysis of Methyl 2-acetylthiazole-5-carboxylate, focusing on its synthesis, its role as a precursor to Akt kinase inhibitors, and the experimental workflows required to validate the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.
Introduction: The Thiazole Moiety in Modern Drug Discovery
The thiazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile chemical reactivity and its ability to engage in a wide range of biological interactions.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural feature in numerous drugs, noted for its broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and notably, anticancer effects.[4][5] The clinical success of drugs like the tyrosine kinase inhibitor Dasatinib underscores the therapeutic potential embedded within the thiazole framework.[5]
Recent research has increasingly focused on thiazole derivatives as potent inhibitors of critical cell signaling kinases, such as Akt (Protein Kinase B).[5][6] The strategic importance of Methyl 2-acetylthiazole-5-carboxylate lies in its chemical architecture: an ester group at the 5-position and an acetyl group at the 2-position. These functional groups serve as versatile synthetic handles, allowing for the systematic elaboration of the core scaffold to generate libraries of novel amide derivatives with potential as highly selective and potent Akt inhibitors.
Physicochemical Properties and Synthesis
Methyl 2-acetylthiazole-5-carboxylate is a stable, pale yellow solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1261080-59-4 | [4] |
| Molecular Formula | C₇H₇NO₃S | [4] |
| Molecular Weight | 185.20 g/mol | [4] |
| Predicted Boiling Point | 297.7 ± 32.0 °C | [4] |
| Predicted Density | 1.308 ± 0.06 g/cm³ | [4] |
| Storage Conditions | -20°C | [4] |
Synthesis Protocol: Minisci Acetylation
The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be efficiently achieved via a Minisci-type radical acetylation of the precursor, methyl thiazole-5-carboxylate. This method offers a high-yield, one-step process.[7]
Materials:
-
Methyl thiazole-5-carboxylate
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
4M Sulfuric acid (H₂SO₄)
-
40% Acetaldehyde solution
-
70% tert-Butyl hydroperoxide
-
Ethyl acetate (EtOAc)
-
Saturated Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Deionized water (H₂O)
Procedure:
-
In a reaction vessel, create a mixture of methyl thiazole-5-carboxylate (20 mmol), 4 M H₂SO₄ (10 ml), and 40% acetaldehyde solution (120 mmol).[7]
-
Cool the mixture to 10-20°C with constant stirring.[7]
-
Separately and simultaneously, add a solution of FeSO₄·7H₂O (120 mmol) in 80 ml H₂O and 70% tert-butyl hydroperoxide (120 mmol).[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature (approx. 25°C) for 1 hour.[7]
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated Na₂S₂O₃ solution, followed by brine.[7]
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the crude product.[7]
-
Purify the crude material using column chromatography (eluent: petroleum ether:EtOAc, 50:1 v/v) to obtain Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid (typical yield: ~80%).[7]
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] In a vast number of human cancers, this pathway is constitutively activated through various mechanisms, including gain-of-function mutations in the PI3K catalytic subunit, loss-of-function mutations in the tumor suppressor PTEN, or activating mutations in Akt itself.[8][9] This aberrant signaling promotes tumorigenesis and contributes to resistance to chemotherapy and radiation.[2]
Akt, a serine/threonine kinase, is a central node in this pathway.[10] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and the promotion of cell cycle progression.[2] Consequently, the development of small molecule inhibitors that target Akt has become a highly pursued strategy in modern cancer drug discovery.[5][8]
Caption: The PI3K/Akt/mTOR signaling pathway.
From Scaffold to Inhibitor: A Synthetic Strategy
Methyl 2-acetylthiazole-5-carboxylate is an ideal starting point for generating novel 5-thiazoleamide derivatives. The ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation with a diverse range of amines. This approach allows for the systematic exploration of the chemical space around the thiazole core to optimize binding affinity and selectivity for the Akt kinase.
Caption: General synthetic route to 5-thiazoleamide Akt inhibitors.
Experimental Workflows for Biological Evaluation
Validating the biological activity of novel compounds derived from Methyl 2-acetylthiazole-5-carboxylate requires a multi-step experimental approach, beginning with target engagement and progressing to cellular effects.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-acetylthiazole-5-carboxylate: A Versatile Starting Material in Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole moieties are integral to a wide range of natural products, such as Vitamin B1 (Thiamine), and are found in numerous synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1]
Within this critical class of compounds, Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4, Molecular Formula: C₇H₇NO₃S) emerges as a particularly valuable and versatile starting material.[3] Its structure is endowed with three distinct functional groups—an acetyl moiety, a methyl ester, and the thiazole core itself—each offering a reactive handle for extensive chemical modification. This guide provides an in-depth exploration of the synthesis of Methyl 2-acetylthiazole-5-carboxylate and illuminates its strategic application as a foundational building block for the development of novel therapeutic agents.
Part 1: Synthesis of the Core Scaffold
The efficient and scalable synthesis of Methyl 2-acetylthiazole-5-carboxylate is paramount to its utility. While classic methods like the Hantzsch thiazole synthesis provide general access to the thiazole ring system, a more direct and effective approach for introducing the 2-acetyl group is the Minisci-type radical acetylation.[4][5]
Mechanistic Insight: The Minisci Acetylation
The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatic compounds. In this context, it facilitates the introduction of an acetyl group onto the electron-deficient C2 position of the thiazole ring. The reaction proceeds via a radical mechanism where an acyl radical is generated from an aldehyde precursor. This radical then attacks the protonated thiazole ring. The choice of an iron(II) salt (FeSO₄·7H₂O) as a catalyst is critical; it reacts with the peroxide initiator (tert-butyl hydroperoxide) to generate the necessary radicals to initiate the process. This method is advantageous due to its directness and use of readily available reagents.
Experimental Protocol: Synthesis via Minisci Acetylation
This protocol is adapted from established procedures for the Minisci acetylation of thiazole derivatives.[4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (10-20°C), combine methyl thiazole-5-carboxylate (1 equivalent, e.g., 2.86 g, 20 mmol), 4 M sulfuric acid (e.g., 10 ml), and a 40% aqueous aldehyde solution (6 equivalents, e.g., 13.22 g, 120 mmol).
Step 2: Reagent Addition
-
Prepare two separate solutions:
-
Solution A: Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (6 equivalents, e.g., 33.4 g, 120 mmol) dissolved in deionized water (e.g., 80 ml).
-
Solution B: 70% tert-butyl hydroperoxide (6 equivalents, e.g., 12 ml, 120 mmol).
-
-
Add Solution A and Solution B to the reaction mixture simultaneously and dropwise, maintaining the internal temperature between 10-20°C.
Step 3: Reaction Progression
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature (approx. 25°C) for 1 hour.
Step 4: Work-up and Extraction
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining peroxide, followed by a wash with brine.
Step 5: Purification
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel (e.g., eluting with a petroleum ether:ethyl acetate gradient, 50:1 v/v) to yield Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[4]
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl thiazole-5-carboxylate | Provides the core thiazole-5-carboxylate structure. |
| Key Reagents | Aldehyde, FeSO₄·7H₂O, t-BuOOH | Aldehyde is the acetyl source; FeSO₄ is the catalyst; t-BuOOH is the radical initiator. |
| Temperature | 10-20°C (addition), 25°C (reaction) | Initial cooling controls the exothermic reaction; room temperature drives it to completion. |
| Reaction Time | 1 hour | Sufficient for the reaction to proceed to completion. |
| Reported Yield | ~80% | Demonstrates the efficiency of the Minisci acetylation for this transformation.[4] |
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Part 2: A Hub for Chemical Diversification
The power of Methyl 2-acetylthiazole-5-carboxylate as a starting material lies in the differential reactivity of its functional groups. This allows for selective modifications, enabling the synthesis of a vast library of derivatives.
Key Reactive Sites:
-
The Acetyl Group (C=O): This ketone is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into Schiff bases, hydrazones, and other heterocyclic systems, serving as a gateway to compounds with potential antimicrobial and antioxidant activities.[6]
-
The Methyl Ester (-COOCH₃): This group can be easily hydrolyzed to the corresponding carboxylic acid (2-acetylthiazole-5-carboxylic acid).[7] The resulting acid is a versatile intermediate for forming amides, esters, and acid hydrazides, which are common pharmacophores.[8] Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[9][10]
-
The Thiazole Ring: The ring itself possesses a unique electronic character. While electrophilic substitution is challenging, nucleophilic substitution can occur, particularly at the C2 position. The inherent biological activity of the thiazole ring often acts synergistically with the functionalities introduced at other positions.[9]
Diagram: Pathways of Derivatization
Caption: Key derivatization pathways from the starting material.
Part 3: Application in Medicinal Chemistry - A Case Study
The true measure of a starting material is the therapeutic potential of the molecules it helps create. Thiazole derivatives are actively investigated for a wide range of diseases. For instance, they have been explored as potent acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as antimicrobial agents to combat drug-resistant pathogens.[2][11]
Case Study: Synthesis of Thiazolyl Hydrazone Derivatives
Let's consider the synthesis of a library of thiazolyl hydrazones, a class of compounds known for exhibiting a broad spectrum of biological activities.[8] This workflow demonstrates the utility of the acetyl group as a synthetic handle.
Experimental Protocol: Synthesis of a Thiazolyl Hydrazone
Step 1: Synthesis of the Hydrazide Intermediate
-
Hydrolyze Methyl 2-acetylthiazole-5-carboxylate to 2-acetylthiazole-5-carboxylic acid using aqueous NaOH, followed by acidification.
-
Convert the resulting carboxylic acid to its methyl ester and then react it with hydrazine hydrate in refluxing ethanol to yield 2-acetylthiazole-5-carbohydrazide. This two-step process mirrors established methods for creating hydrazides from esters.[6][8]
Step 2: Condensation to Form Hydrazone
-
Dissolve the 2-acetylthiazole-5-carbohydrazide (1 equivalent) in a suitable solvent like ethanol.
-
Add a catalytical amount of glacial acetic acid.
-
Add the desired substituted aromatic aldehyde (1 equivalent).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol or methanol) to obtain the purified thiazolyl hydrazone derivative.
This synthetic route is highly modular. By simply varying the substituted aldehyde used in Step 2, a diverse library of compounds can be generated rapidly, which is ideal for structure-activity relationship (SAR) studies in a drug discovery program.
Conclusion: A Foundational Block for Future Therapeutics
Methyl 2-acetylthiazole-5-carboxylate is more than just a chemical compound; it is a strategic asset for researchers in drug development. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide a robust platform for creating novel molecular architectures. The demonstrated success of the thiazole scaffold in medicine, combined with the synthetic flexibility of this particular starting material, ensures that it will remain a molecule of high interest.[1] By leveraging the chemistry described in this guide, scientists are well-equipped to explore new therapeutic frontiers and develop the next generation of innovative medicines.
References
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Buy Methyl 2-methylthiazole-5-carboxyl
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. ChemicalBook.
- Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid. PrepChem.com.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- 1261080-59-4 | Methyl 2-acetylthiazole-5-carboxyl
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- 2-acetyl thiazole 2-acetylthiazole. The Good Scents Company.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1261080-59-4 | Methyl 2-acetylthiazole-5-carboxylate - Moldb [moldb.com]
- 4. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 8. kuey.net [kuey.net]
- 9. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and History of Thiazole Compounds: From Benchtop Curiosity to Pharmaceutical Cornerstone
For professionals in the fields of chemical research and drug development, understanding the lineage of a core molecular scaffold is not merely an academic exercise; it is a lens through which we can appreciate the evolution of synthetic strategy, the serendipity of natural product discovery, and the rational design of modern therapeutics. The thiazole ring—a five-membered aromatic heterocycle containing both sulfur and nitrogen—represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its journey from a novel structure in the late 19th century to a ubiquitous feature in blockbuster drugs is a story of fundamental chemical insight and biological necessity. This guide provides an in-depth exploration of this journey, detailing the key discoveries, synthetic milestones, and the ever-expanding role of thiazole in science and medicine.
The First Synthesis: A New Class of Heterocycles Emerges
The late 19th century was a fervent period for organic chemistry. The structure of benzene had been proposed, and chemists were beginning to explore the vast world of cyclic compounds beyond simple carbocycles. It was within this context that the German chemist Arthur Hantzsch, building on the recent discovery of thiophene by Victor Meyer in 1882, proposed a structural analogy between the five-membered thiophene and the six-membered benzene.[3][4][5] Hantzsch hypothesized a similar relationship could exist between the six-membered pyridine and a yet-undiscovered five-membered nitrogen-and-sulfur-containing ring, which he named "thiazole".[4]
In 1887, Hantzsch turned theory into reality.[4] Through the condensation reaction of an α-haloketone (chloroacetone) with a thioamide (thioacetamide), he successfully synthesized the first thiazole derivative, 2,4-dimethylthiazole.[6][7] This reaction, now universally known as the Hantzsch Thiazole Synthesis , was not just a singular discovery but the opening of a gateway to an entirely new class of heterocyclic compounds.[7][8] The elegance and robustness of this method are such that it remains a foundational and widely used strategy for constructing the thiazole core over 130 years later.[8][9]
Visualizing the Hantzsch Synthesis
The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic ring. The initial step involves the highly nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a representative Hantzsch synthesis. The causality behind the experimental choices lies in facilitating the key mechanistic steps. Using an alcohol as a solvent provides a polar medium to dissolve the reactants, and refluxing provides the necessary activation energy for the condensation and dehydration steps. The use of thiourea is a common and cost-effective way to introduce the 2-amino group, a key functional handle for further derivatization.[7]
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Thiourea
-
Ethanol (95%)
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phenacyl bromide (e.g., 10 mmol) and thiourea (10 mmol) in 100 mL of 95% ethanol.
-
Reflux: Add a stir bar and fit the flask with a reflux condenser. Heat the mixture to reflux using a heating mantle and maintain reflux with stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product, hydrobromide salt of 2-amino-4-phenylthiazole, will often precipitate.
-
Neutralization & Isolation: Cool the mixture in an ice bath. Carefully add a saturated solution of sodium bicarbonate dropwise until the solution is neutral or slightly basic (pH ~7-8) to deprotonate the thiazole nitrogen and precipitate the free base.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-phenylthiazole.
Nature's Adoption of the Thiazole Core
While Hantzsch's work established the synthetic accessibility of thiazoles, the true significance of the ring was cemented by its discovery in vital natural products.
-
Thiamine (Vitamin B1): In the early 20th century, research into the cause of the disease beriberi led to the isolation of a crucial nutrient from rice bran.[10] The structural elucidation of this compound, named thiamine, was a monumental task. By 1936, its complex structure was confirmed, revealing a pyrimidine ring linked to a thiazolium salt—a positively charged thiazole ring.[10][11] This discovery was profound; it demonstrated that nature had not only utilized the thiazole scaffold but had weaponized its electronic properties in the form of a thiazolium salt to act as a critical coenzyme in glucose metabolism.[10]
-
Penicillin: The story of penicillin's discovery by Alexander Fleming in 1928 is legendary.[12] However, the determination of its chemical structure was a decade-long international effort. The final structure, confirmed by Dorothy Hodgkin using X-ray crystallography in 1945, revealed a novel and highly strained bicyclic system: a β-lactam ring fused to a thiazolidine ring (a saturated, non-aromatic version of thiazole).[13] This discovery highlighted that even reduced forms of the thiazole heterocycle were key components of nature's most powerful antibacterial agents.
The Pharmaceutical Era: Thiazole as a Privileged Scaffold
The discovery of thiazole in bioactive natural products spurred immense interest in its potential as a pharmacophore.[14] Chemists began to synthesize and test a vast array of derivatives, leading to the development of drugs across nearly every therapeutic area.[1][15] The thiazole ring's aromaticity, ability to engage in hydrogen bonding, and role as a rigid linker make it an ideal building block for designing molecules that can effectively interact with biological targets.[15]
Key Classes of Thiazole-Containing Drugs
The versatility of the thiazole core is evident in the breadth of drugs that contain it.[6][16]
| Drug Name | Drug Class | Primary Indication | Significance |
| Sulfathiazole | Sulfonamide Antibiotic | Bacterial Infections | One of the first broad-spectrum systemic antibacterial agents.[16] |
| Ritonavir | Protease Inhibitor | HIV/AIDS | A cornerstone of highly active antiretroviral therapy (HAART). |
| Dasatinib | Tyrosine Kinase Inhibitor | Leukemia (CML, ALL) | A targeted cancer therapy that has transformed leukemia treatment.[16] |
| Meloxicam | NSAID | Arthritis, Pain | A widely prescribed anti-inflammatory drug.[6] |
| Famotidine | H2 Receptor Antagonist | Peptic Ulcers, GERD | An effective treatment for reducing stomach acid production.[16] |
| Thiazolidinediones (e.g., Pioglitazone) | PPARγ Agonist | Type 2 Diabetes | A class of drugs that improve insulin sensitivity.[17][18] |
Mechanism Deep Dive: Thiazolidinediones (TZDs)
The thiazolidinedione (TZD) class of antidiabetic drugs exemplifies the sophisticated use of the thiazole scaffold in modern medicine. Drugs like pioglitazone and rosiglitazone feature a thiazolidine-2,4-dione core.[19] Their mechanism of action involves binding to and activating a nuclear receptor called Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[17][18]
Activation of PPARγ leads to a cascade of genomic changes. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs).[19] This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to increased insulin sensitivity in adipose tissue, muscle, and the liver.[17][18]
Caption: Mechanism of action for Thiazolidinedione drugs.
Conclusion and Future Horizons
From its rational conception and synthesis in Hantzsch's laboratory to its discovery in essential biomolecules and its current status as a privileged structure in medicine, the thiazole ring has had a remarkable history. Its journey mirrors the progress of organic and medicinal chemistry itself. Today, research continues to expand the applications of thiazole derivatives.[8] Novel synthetic methods are constantly being developed to create diverse molecular libraries for screening, and new thiazole-containing compounds are being investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[20] The story of thiazole is far from over; it remains a versatile and indispensable tool for scientists working to solve the most pressing challenges in human health.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
Ahemad, T., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available from: [Link]
-
Wisdom Library. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 606-628. Available from: [Link]
- World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. WJRR, 6(3), 1-10.
-
Ahemad, T., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Chem LibreTexts. (2019). synthesis of thiazoles. Available from: [Link]
- International Journal of Pharmaceutical and Life Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPLS, 2(1), 1-12.
-
Yki-Järvinen, H. (2004). The mode of action of thiazolidinediones. PubMed. Available from: [Link]
-
Taylor & Francis Online. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 53(1), 84-95. Available from: [Link]
-
The Big Concept PG Topics. (2020). Vitamin B1 (Structure Elucidation & Synthesis). Available from: [Link]
-
American Chemical Society. (n.d.). Alexander Fleming Discovery and Development of Penicillin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Thiamine. PubChem. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry. Available from: [Link]
- Scillips, B. W. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Academica.
-
ResearchGate. (2025). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
- Hartough, H. D. (1952).
-
Wikipedia. (2024). Penicillin. Retrieved from [Link]
-
Australian Prescriber. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Aust Prescr, 27, 67-70. Available from: [Link]
-
Wikipedia. (2024). Thiazolidinedione. Retrieved from [Link]
- Research and Reviews: A Journal of Pharmaceutical Science. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. RRJPS, 3(3), 1-3.
-
National Institutes of Health (NIH). (2016). The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. The Permanente Journal, 20(2), 15-055. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. wjrr.org [wjrr.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nps.org.au [nps.org.au]
- 19. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
"Methyl 2-acetylthiazole-5-carboxylate" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-acetylthiazole-5-carboxylate
Introduction
Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4) is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate in the development of novel pharmaceutical agents and other advanced materials necessitates a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of Methyl 2-acetylthiazole-5-carboxylate, offering both theoretical insights and detailed experimental protocols for its empirical determination. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide a robust framework for its handling and application.
Physicochemical Properties
A foundational understanding of the molecular structure of Methyl 2-acetylthiazole-5-carboxylate is crucial for predicting its solubility and stability.
| Property | Value | Source |
| CAS Number | 1261080-59-4 | [2] |
| Molecular Formula | C₇H₇NO₃S | [2] |
| Molecular Weight | 185.20 g/mol | [2] |
| Appearance | Pale yellow solid (as per synthesis reports) | [3] |
| Purity | Typically ≥95-98% | [2][4] |
The presence of a polar acetyl group and a methyl ester, combined with the heterocyclic thiazole ring, suggests a molecule with moderate polarity. This structural composition will govern its interactions with various solvents and its susceptibility to degradation under different environmental conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics.[3] Based on the structure of Methyl 2-acetylthiazole-5-carboxylate, a qualitative solubility profile can be inferred.
Theoretical Solubility Assessment:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The potential for hydrogen bonding with the carbonyl oxygens and the thiazole nitrogen suggests some degree of solubility in these solvents. However, the overall non-polar character contributed by the methyl groups and the thiazole ring may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving moderately polar compounds. Dimethyl sulfoxide (DMSO) is often an effective solvent for a wide array of organic materials, including many polymers and is miscible with water and most organic liquids.[5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be limited due to the presence of the polar functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents are often effective for compounds of intermediate polarity.
-
Esters (e.g., Ethyl Acetate): Synthesis procedures for Methyl 2-acetylthiazole-5-carboxylate describe its extraction with ethyl acetate, indicating good solubility in this solvent.[3]
Experimental Determination of Solubility:
A definitive understanding of the solubility profile requires empirical testing. The following is a standardized protocol for determining the thermodynamic solubility of Methyl 2-acetylthiazole-5-carboxylate in various solvents.
Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 2-acetylthiazole-5-carboxylate to a series of vials, each containing a different solvent of interest (e.g., water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, ethyl acetate). An excess is confirmed by the presence of undissolved solid.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (usually 24-48 hours).
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filtration through a 0.22 µm syringe filter is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using the analytical method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Logical Framework for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Assessing the chemical stability of Methyl 2-acetylthiazole-5-carboxylate is paramount for defining its storage conditions, shelf-life, and compatibility with other substances. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Potential Degradation Pathways:
-
Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The thiazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.
-
Oxidation: While the thiazole ring is relatively electron-rich, it is generally stable to oxidation. However, strong oxidizing agents could potentially lead to the formation of N-oxides or S-oxides.
-
Photodegradation: Thiazole-containing compounds with aryl substituents have been shown to undergo photodegradation, potentially through a reaction with singlet oxygen via a Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges.[6] Given the conjugated system in Methyl 2-acetylthiazole-5-carboxylate, its photostability should be carefully evaluated.
-
Thermal Degradation: The stability of thiazole derivatives at elevated temperatures can vary depending on the substituents. Thermal stress can provide the energy to overcome activation barriers for various degradation reactions.
Forced Degradation Studies:
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of Methyl 2-acetylthiazole-5-carboxylate in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) in an oven. Also, heat a solution of the compound.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. A diode array detector is useful for assessing peak purity and detecting the formation of degradants.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing insights into their structures.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Characterize the degradation products by comparing their retention times and UV spectra with those of the parent compound.
-
Logical Framework for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Considerations for Stability in DMSO:
It is important to note that some 2-aminothiazole derivatives have shown instability in DMSO stock solutions, leading to decomposition over time, even at reduced temperatures. While Methyl 2-acetylthiazole-5-carboxylate is not a 2-aminothiazole, the reactivity of the thiazole ring should be considered. It is advisable to prepare fresh solutions in DMSO and to store stock solutions at -20°C or -80°C for limited periods. A preliminary stability study in DMSO is highly recommended.
Recommendations for Handling and Storage
Based on the predicted properties and general handling procedures for similar compounds, the following recommendations are provided:
-
Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.
-
Solvent Selection: For solution-based assays, freshly prepared solutions are recommended. If stock solutions are necessary, consider solvents other than DMSO for long-term storage, or conduct a thorough stability assessment in DMSO.
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is a valuable building block with significant potential in chemical synthesis. A comprehensive understanding of its solubility and stability is critical for its effective application. This guide has provided a theoretical framework for these properties based on its chemical structure and has detailed robust experimental protocols for their empirical determination. By following these guidelines, researchers and drug development professionals can ensure the reliable and reproducible use of this compound in their work, ultimately accelerating the pace of innovation.
References
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents.
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
- US3274207A - Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.). Google Patents.
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Research progress of thiazole flavor compounds. (2021). CABI Digital Library. Retrieved January 23, 2026, from [Link]
-
Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Retrieved January 23, 2026, from [Link]
-
2-Acetylthiazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical. Retrieved January 23, 2026, from [Link]
-
Methyl thiazole-2-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. (n.d.). Google Patents.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Methyl 2-aminothiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Cas 53233-90-2,methyl 2-methylthiazole-5-carboxylate. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 23, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of "Methyl 2-acetylthiazole-5-carboxylate"
An In-depth Technical Guide to the Safety and Handling of Methyl 2-acetylthiazole-5-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4). As a key heterocyclic building block, this compound presents significant opportunities in medicinal chemistry and organic synthesis. However, its handling requires a thorough understanding of its known hazards and the implementation of rigorous safety protocols, particularly as its toxicological profile is not yet fully characterized.
Compound Profile and Scientific Significance
Methyl 2-acetylthiazole-5-carboxylate is a substituted thiazole derivative, a class of compounds frequently utilized in pharmaceutical research[1]. The thiazole ring is a core structure in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions. This specific compound serves as a versatile intermediate, combining a reactive acetyl group and a methyl ester, making it a valuable precursor for more complex molecular architectures[1][2].
Its relevance is highlighted in synthetic schemes potentially targeting protein kinases, which are crucial targets in oncology research[3]. The effective and safe use of this building block is therefore paramount to advancing drug discovery programs.
Physicochemical and Stability Data
A precise understanding of the compound's physical and chemical properties is the foundation of safe laboratory practice. The available data, primarily from predictive models and supplier information, is summarized below.
| Property | Value | Source |
| CAS Number | 1261080-59-4 | [4][5] |
| Molecular Formula | C₇H₇NO₃S | [5][6] |
| Molecular Weight | 185.20 g/mol | [5] |
| Predicted Density | 1.308 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 297.7 ± 32.0 °C | [5] |
| Purity | Typically ≥97% | [6][7][8] |
| Appearance | Not specified (often a solid) | - |
Stability and Reactivity
The compound is reported to be stable under recommended storage conditions[4]. However, its reactivity profile necessitates specific precautions:
-
Conditions to Avoid: Exposure to heat, sparks, and open flames should be strictly avoided[4].
-
Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[4].
-
Hazardous Decomposition: While specific hazardous decomposition products are not detailed, thermal decomposition may release toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).
Hazard Identification and Risk Assessment
According to supplier Safety Data Sheets (SDS), Methyl 2-acetylthiazole-5-carboxylate is classified with several hazards. Crucially, the SDS also notes that a full toxicological profile is not available, demanding a cautious approach[4].
Known Hazards
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation[4].
The causality behind these classifications lies in the chemical nature of the molecule. As a reactive ketone and ester, it can likely interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes.
The Criticality of Unknowns
The absence of comprehensive toxicological data (e.g., carcinogenicity, mutagenicity, reproductive toxicity) is a significant concern[4]. Therefore, the primary principle of handling this compound is to assume it is potentially more hazardous than currently classified and to minimize all routes of exposure. All personnel must treat it with the respect afforded to a new chemical entity (NCE) with an uncharacterized safety profile.
Risk Assessment Workflow
A systematic risk assessment is mandatory before any work begins. The following workflow should be implemented to ensure all hazards are identified and mitigated.
Caption: Step-by-step workflow for safe laboratory handling.
Synthesis Protocol Example
The following protocol is adapted from patent literature and illustrates a potential synthesis of the title compound.[3][9] This procedure involves hazardous reagents and must be performed with strict adherence to safety protocols.
Reaction Scheme
Caption: Synthesis pathway for Methyl 2-acetylthiazole-5-carboxylate.
Step-by-Step Synthesis Methodology
WARNING: This reaction involves strong acid, an oxidizing agent (t-BuOOH), and requires an inert atmosphere. A comprehensive risk assessment is required.
-
Reactor Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: At 0°C (ice bath), charge the flask with a 4M sulfuric acid solution. Add methyl thiazole-5-carboxylate (1.0 eq) and stir until dissolved.
-
Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, ~6.0 eq) to the solution.
-
Reagent Addition: Add a 40% aqueous solution of acetaldehyde (~6.0 eq).
-
Oxidant Feed: While maintaining the temperature at 0°C under a nitrogen atmosphere, add 70% tert-butyl hydroperoxide (~6.0 eq) dropwise via the dropping funnel over 1-2 hours. CAUTION: This addition is exothermic; slow addition is critical to control the temperature.
-
Reaction: Stir the mixture at 0°C for an additional 2-3 hours after the addition is complete.
-
Workup and Purification: (Procedure will vary) Typically, this would involve quenching the reaction, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying it over sodium sulfate, and concentrating it under reduced pressure.
-
Purification: The crude product would then be purified, likely via column chromatography on silica gel, to yield the final Methyl 2-acetylthiazole-5-carboxylate.
Storage and Transport
-
Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C.[5] This temperature helps to minimize degradation over time. The storage location should be a designated, locked area for hazardous chemicals.
-
Transport: When transporting the compound, whether within the lab or between facilities, ensure it is in a clearly labeled, sealed primary container. This should be placed within a durable, sealed secondary container to contain any potential spills.
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is a valuable chemical intermediate for pharmaceutical and scientific research. However, its profile of known irritant effects combined with a lack of comprehensive long-term toxicological data necessitates a highly cautious and systematic approach to its handling. By adhering to the rigorous engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can mitigate the risks and utilize this compound's synthetic potential safely and effectively. The foundational principle remains: minimize exposure at all times.
References
-
Acmec Biochemical. (n.d.). Methyl 2-acetylthiazole-5-carboxylate | CAS No. 1261080-59-4. Retrieved from [Link]
- Google Patents. (2012). CN101921268B - 5-thiazole amide compounds and biological application.
-
MySkinRecipes. (n.d.). Methyl 2-acetylthiazole-5-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-acetylthiazole-5-carboxylate (Thai). Retrieved from [Link]
- Google Patents. (2010). CN101921268A - 5-thiazole amide compounds and biological application.
Sources
- 1. 1261080-59-4 | Methyl 2-acetylthiazole-5-carboxylate | Esters | Ambeed.com [ambeed.com]
- 2. 1095824-76-2 | 2-Acetylthiazole-5-carboxylic acid | Ketones | Ambeed.com [ambeed.com]
- 3. CN101921268A - 5-å»åé °èºç±»ååç©åçç©å¦åºç¨ - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1261080-59-4[5-Thiazolecarboxylic acid, 2-acetyl-, methyl ester 98%]- Jizhi Biochemical [acmec.com.cn]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl 2-acetylthiazole-5-carboxylate [myskinrecipes.com]
- 8. Methyl 2-acetylthiazole-5-carboxylate [myskinrecipes.com]
- 9. CN101921268B - 5-å»åé °èºç±»ååç©åçç©å¦åºç¨ - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Methyl 2-acetylthiazole-5-carboxylate: A Detailed Application Note and Protocol
Introduction
Methyl 2-acetylthiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted thiazole core is a prevalent scaffold in a wide array of pharmacologically active compounds. The presence of both an acetyl group and a methyl ester provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This application note provides detailed protocols for two distinct and effective synthetic routes to Methyl 2-acetylthiazole-5-carboxylate: a direct C-H functionalization via the Minisci reaction and a classical approach through the Hantzsch thiazole synthesis. The causality behind experimental choices, self-validating system designs, and authoritative references are provided to ensure scientific integrity and reproducibility.
Method 1: Minisci-type Acetylation of Methyl thiazole-5-carboxylate
This approach leverages a radical-mediated C-H activation to directly install the acetyl group onto the thiazole ring. The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient heterocycles.[1]
Reaction Mechanism
The reaction proceeds through a free-radical mechanism. Ferrous sulfate (FeSO₄) catalyzes the decomposition of tert-butyl hydroperoxide to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the aldehyde, which is in equilibrium with its hydrate form in the aqueous acidic medium, to form an acyl radical. The protonated thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack by the acyl radical. The resulting radical cation is then oxidized to the final product.
Caption: Minisci-type acetylation workflow.
Experimental Protocol
Materials and Reagents:
-
Methyl thiazole-5-carboxylate
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
tert-Butyl hydroperoxide (70% in water)
-
Sulfuric acid (4 M)
-
Acetaldehyde (40% solution)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine methyl thiazole-5-carboxylate (2.86 g, 20 mmol) and 4 M sulfuric acid (10 ml).
-
Cool the mixture to 10-20 °C using an ice bath.
-
Separately prepare a solution of ferrous sulfate heptahydrate (33.4 g, 120 mmol) in 80 ml of deionized water.
-
In separate addition funnels, place the ferrous sulfate solution and 70% tert-butyl hydroperoxide (12 ml, 120 mmol) and 40% acetaldehyde solution (13.22 g, 120 mmol).
-
Add the three solutions simultaneously and dropwise to the stirred and cooled thiazole mixture over a period of 30-45 minutes, maintaining the internal temperature between 10-20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (2 x 30 ml) to quench any remaining peroxides, followed by brine (30 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to afford Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[1]
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | ~80% (2.97 g) |
| Appearance | Pale yellow solid |
| MS (ESI) | m/z 186.0 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) |
Data obtained from Chang, et al. (2012).[1]
Method 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring system.[2][3] It involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Methyl 2-acetylthiazole-5-carboxylate, this would involve the reaction of a suitable α-haloacetoacetate derivative with thioacetamide.
Reaction Mechanism
The synthesis begins with a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of the α-halocarbonyl, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Representative Experimental Protocol
This protocol is a representative procedure based on established Hantzsch synthesis methodologies for similar thiazole derivatives.[4]
Materials and Reagents:
-
Methyl 2-chloroacetoacetate
-
Thioacetamide
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
10% Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with stirring bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.2 equivalents) in acetonitrile.
-
To this solution, add methyl 2-chloroacetoacetate (1.0 equivalent).
-
Stir the mixture at room temperature for 2-3 hours. A precipitate may form during this time.
-
Slowly add triethylamine (2.5 equivalents) to the reaction mixture. An exotherm may be observed.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with 10% HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Note: Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary to achieve the best yield and purity.
Safety Precautions
-
tert-Butyl hydroperoxide: Strong oxidizing agent, corrosive, and can be explosive. Handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfuric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Acetaldehyde: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and cancer. Use only in a well-ventilated fume hood.
-
Thioacetamide: Toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
-
Methyl 2-chloroacetoacetate: Lachrymator and corrosive. Handle in a fume hood with proper PPE.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note has detailed two robust synthetic strategies for the preparation of Methyl 2-acetylthiazole-5-carboxylate. The Minisci-type acetylation offers a modern and direct approach with a high yield, while the Hantzsch synthesis represents a more traditional and versatile method for constructing the thiazole core. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Both protocols, when followed with the appropriate safety measures, provide reliable access to this valuable synthetic intermediate.
References
- Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. US5880288A.
- Google Patents. (2024). Synthesis method of 2-acetyl-5-thiazole formic acid. CN117567388B.
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
- Google Patents. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B.
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
-
Oriental Journal of Chemistry. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available at: [Link]
-
MDPI. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ResearchGate. (2018). The Hantzsch Thiazole Synthesis. Available at: [Link]
Sources
- 1. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Thiazole Derivatives
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold. From the essential vitamin B1 (thiamine) to a multitude of FDA-approved drugs, thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of the key synthetic routes to this vital heterocyclic system, emphasizing not just the "how" but the "why" behind the protocols.
I. The Classic Workhorse: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. Its enduring popularity stems from its reliability, broad substrate scope, and operational simplicity.
A. The Underlying Chemistry: A Tale of Nucleophilic Attack and Cyclization
The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant (e.g., thioamides, thioureas, thiosemicarbazones).[1] The reaction mechanism proceeds through a well-defined, two-stage process that elegantly assembles the thiazole core.[2]
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch thiazole synthesis.
The causality behind this reaction is rooted in fundamental principles of reactivity:
-
Initial Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide is a soft nucleophile, making it highly reactive towards the soft electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This initial step is a classic SN2 reaction, forming an S-alkylated intermediate.[2]
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the thiazole ring.[2] The thermodynamic driving force for this step is the formation of the stable, aromatic thiazole ring.
B. Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a step-by-step method for the synthesis of 2-amino-4-phenylthiazole, a common building block in medicinal chemistry.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromoacetophenone | 199.05 | 1.0 g | 5.0 |
| Thiourea | 76.12 | 0.57 g | 7.5 |
| Methanol | - | 5 mL | - |
| 5% Sodium Bicarbonate Solution | - | 20 mL | - |
| Deionized Water | - | As needed | - |
Equipment:
-
20 mL scintillation vial with a magnetic stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Solvent Addition: Add 5 mL of methanol to the vial and add a magnetic stir bar.[3]
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring for 30 minutes.[3] The reaction mixture will typically turn into a clear solution.
-
Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium bicarbonate solution and swirl to mix.[3] The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with deionized water to remove any remaining salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven. The expected product is a white to off-white solid.
Purification (if necessary):
The product can be further purified by recrystallization from ethanol.[4]
II. The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazole derivatives, which are important intermediates for the synthesis of purines and other biologically active molecules.
A. The Underlying Chemistry: A Cyclization Driven by a Nitrile Group
This synthesis involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound like carbon disulfide.[5] The mechanism is distinct from the Hantzsch synthesis:
-
Initial Nucleophilic Addition: The amino group of the α-aminonitrile acts as a nucleophile, attacking the electrophilic carbon of the dithioacid or carbon disulfide.[5]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the sulfur atom attacks the carbon of the nitrile group.[5]
-
Tautomerization: The final step involves tautomerization to yield the aromatic 5-aminothiazole.[5]
Diagram 2: Cook-Heilbron Synthesis Workflow
Caption: General workflow for the Cook-Heilbron synthesis.
B. Protocol 2: Synthesis of 2-Methyl-5-aminothiazole
This protocol is adapted from the synthesis of intermediates for kinase inhibitors.[6]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Aminoacetonitrile hydrochloride | 92.52 | 0.93 g | 10.0 |
| Ethyldithioacetate | 120.22 | 1.20 g | 10.0 |
| Pyridine | - | 10 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
50 mL round-bottom flask with a magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of aminoacetonitrile hydrochloride (10.0 mmol) in pyridine (10 mL) at 0°C, add ethyldithioacetate (10.0 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-methyl-5-aminothiazole.
III. The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones.
A. The Underlying Chemistry: Dehydration with a Twist
This method involves the treatment of an α-acylaminoketone with a dehydrating agent, typically phosphorus pentasulfide (P₄S₁₀).[7] The reaction proceeds by the thionation of the amide and ketone carbonyl groups, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
B. Protocol 3: General Procedure for Gabriel Thiazole Synthesis
Materials and Reagents:
| Reagent/Material | Quantity |
| α-Acylaminoketone | 1.0 equiv |
| Phosphorus Pentasulfide (P₄S₁₀) | 1.0-2.0 equiv |
| Anhydrous Solvent (e.g., Toluene, Xylene) | Sufficient to dissolve reactants |
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the α-acylaminoketone in an appropriate anhydrous solvent.
-
Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.
IV. Modern Approaches: Microwave-Assisted One-Pot Synthesis
Modern synthetic chemistry increasingly focuses on efficiency, speed, and sustainability. Microwave-assisted synthesis has emerged as a powerful tool to achieve these goals, often enabling one-pot reactions that combine multiple steps without isolating intermediates.[1]
A. The Rationale: Accelerated Reactions and Higher Yields
Microwave irradiation accelerates chemical reactions by efficiently and uniformly heating the reaction mixture through dielectric heating. This can lead to significantly reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods.[1]
B. Protocol 4: Microwave-Assisted One-Pot Synthesis of Thiazole Analogues
This protocol describes a three-component reaction to synthesize thiazole analogues.[8]
Materials and Reagents:
| Reagent/Material | Molar Ratio |
| Thiocarbohydrazide | 1 |
| Aldehyde | 2 |
| Phenacyl Bromide | 1 |
| Ethanol | Solvent |
| Acetic Acid | Catalyst |
Equipment:
-
Microwave synthesizer with appropriate reaction vessels
-
TLC supplies
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine thiocarbohydrazide, the desired aldehyde, and the substituted phenacyl bromide in a 1:2:1 molar ratio in ethanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 70°C and 210 W, monitoring the reaction progress by TLC.[8]
-
Workup and Purification: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
V. Safety and Handling
-
α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Thioamides and Thioureas: These compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Phosphorus Pentasulfide: This reagent is highly reactive with water and moisture, releasing toxic hydrogen sulfide gas. Handle it in a dry environment and under an inert atmosphere.
-
Solvents: Use appropriate caution when handling flammable organic solvents.
VI. Conclusion
The synthesis of thiazole derivatives is a rich and evolving field. While classic methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses provide a robust foundation, modern techniques such as microwave-assisted one-pot reactions offer more efficient and environmentally friendly alternatives. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This guide provides the necessary protocols and mechanistic understanding to empower researchers to confidently synthesize these valuable compounds for their drug discovery and development endeavors.
References
-
Cook–Heilbron thiazole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015).
- Caputo, M., & Broggini, G. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
-
Gabriel Synthesis. (n.d.). In Master Organic Chemistry. Retrieved from [Link]
- Al-Azzawi, W. A. M., & Al-Rubaie, A. Z. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(11), 2820.
-
Hantzsch Thiazole Synthesis. (n.d.). In Chem Help Asap. Retrieved from [Link]
-
Thiazole. (n.d.). In CUTM Courseware. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
- Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. (2017).
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2022). ACS Omega.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
- Mamidala, R., Rajaka, P., Guguloth, V., & Narendar, P. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Cogent Chemistry, 6(1), 1779344.
- Cook–Heilbron thiazole synthesis. [Image]. (n.d.).
- General Safety Handling Consider
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2017).
-
Robinson–Gabriel synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2015).
-
The Gabriel Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxid
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012).
-
File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. (2018, May 13). In Wikimedia Commons. Retrieved from [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Molecules.
- Gabriel Synthesis. (n.d.). Name-Reaction.com.
- Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
The Strategic Application of Methyl 2-acetylthiazole-5-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[2][3] Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer and inflammatory diseases, making them high-value targets for drug development.[4][5] Within the vast chemical space of thiazole derivatives, Methyl 2-acetylthiazole-5-carboxylate emerges as a particularly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the application of Methyl 2-acetylthiazole-5-carboxylate in the synthesis of kinase inhibitors. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds, with a focus on inhibitors of key oncogenic pathways such as the Aurora kinases and the PI3K/Akt/mTOR signaling cascade.
Physicochemical Properties and Strategic Importance
Methyl 2-acetylthiazole-5-carboxylate is a bifunctional molecule, presenting two key reactive handles for synthetic elaboration: the 2-acetyl group and the 5-methyl carboxylate. This dual functionality allows for a modular and convergent approach to the synthesis of complex inhibitor structures.
| Property | Value |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 1261080-59-4 |
| Appearance | Pale yellow solid |
The strategic importance of this molecule lies in its ability to serve as a precursor to the 2-aminothiazole-5-carboxamide core, a pharmacophore found in numerous clinically successful kinase inhibitors, most notably Dasatinib.[6][7] The 2-amino group typically forms crucial hydrogen bond interactions with the hinge region of the kinase active site, while the 5-carboxamide moiety provides a vector for introducing substituents that can enhance potency and modulate selectivity.
Synthetic Pathways and Experimental Protocols
The journey from Methyl 2-acetylthiazole-5-carboxylate to a potent kinase inhibitor involves a series of well-defined synthetic transformations. Below, we outline a strategic synthetic workflow and provide detailed protocols for each key step.
Workflow Overview: From Starting Material to Kinase Inhibitor
Caption: Synthetic workflow from starting material to a final kinase inhibitor.
Protocol 1: Synthesis of Methyl 2-acetylthiazole-5-carboxylate via Minisci Acetylation
This protocol describes the introduction of the acetyl group at the C2 position of the thiazole ring, a key step in functionalizing the core scaffold.[8]
Materials:
-
Methyl thiazole-5-carboxylate
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
tert-Butyl hydroperoxide (70% in water)
-
Sulfuric acid (4 M)
-
Acetaldehyde (40% in water)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl thiazole-5-carboxylate (1 equivalent) in 4 M sulfuric acid.
-
To this solution, add iron(II) sulfate heptahydrate (6 equivalents) and a 40% aqueous solution of acetaldehyde (6 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly and simultaneously add a 70% aqueous solution of tert-butyl hydroperoxide (6 equivalents) dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.
Protocol 2: Hydrolysis of Methyl 2-acetylthiazole-5-carboxylate
The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide bond formation.[9]
Materials:
-
Methyl 2-acetylthiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-acetylthiazole-5-carboxylate (1 equivalent) in a mixture of THF (or MeOH) and water.
-
Add lithium hydroxide (1.5-2 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 with 1 M HCl, which should result in the precipitation of the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-acetylthiazole-5-carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize 2-Acetylthiazole-5-carboxamide Derivatives
This step involves the formation of the critical amide bond, linking the thiazole core to a desired amine-containing fragment.[10][11]
Materials:
-
2-Acetylthiazole-5-carboxylic acid
-
Substituted aniline or other primary/secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-acetylthiazole-5-carboxylic acid (1 equivalent) in anhydrous DMF or DCM under a nitrogen atmosphere.
-
Add the desired amine (1-1.2 equivalents) to the solution.
-
Add HATU or HBTU (1.2 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-acetylthiazole-5-carboxamide derivative.
Application in Targeting Key Kinase Signaling Pathways
Derivatives of Methyl 2-acetylthiazole-5-carboxylate have shown significant promise as inhibitors of several kinase families critical to cancer progression.
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[4] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[5] The 2-aminothiazole scaffold, readily accessible from Methyl 2-acetylthiazole-5-carboxylate, is a key component of many potent Aurora kinase inhibitors.[12]
Caption: Simplified Aurora Kinase signaling pathway and point of inhibition.
Inhibitory Activity Data:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiazole-based Inhibitor 1 | Aurora A | 15 | [2] |
| Thiazole-based Inhibitor 2 | Aurora B | 25 | [2] |
| Dasatinib Analogue | Aurora A | 8.0 | [13] |
| Dasatinib Analogue | Aurora B | 9.2 | [13] |
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a hallmark of many cancers, driving tumor progression and resistance to therapy. Thiazole-containing molecules have been successfully developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Inhibitory Activity Data:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzothiazole Derivative | PI3Kα | 9 - 290 | |
| Thiazole Derivative | PI3Kβ | 20 | |
| Thiazole-based Dual Inhibitor | PI3Kα | 86 | [2] |
| Thiazole-based Dual Inhibitor | mTOR | 221 | [2] |
Conclusion and Future Perspectives
Methyl 2-acetylthiazole-5-carboxylate represents a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its bifunctional nature allows for the strategic and efficient construction of complex molecules targeting key signaling pathways implicated in cancer and other diseases. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this key intermediate. Future efforts in this area will likely focus on the development of novel synthetic methodologies to further diversify the accessible chemical matter and the application of these building blocks in the generation of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.
-
CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
-
CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents.
-
CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
-
A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research - Benchchem.
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
-
synthesis process of dasatinib and intermediate thereof - Justia Patents.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
-
US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents.
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate.
-
Graphviz view of a cell cycle canonical signaling pathway with gene... - ResearchGate.
-
IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. - ResearchGate.
-
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
-
Direct C–H functionalisation of azoles via Minisci reactions - RSC Publishing.
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC.
-
The PI3K/AKT/mTOR interactive pathway - PubMed.
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
-
(PDF) Direct C-H functionalisation of azoles via Minisci reactions - ResearchGate.
-
Aurora Kinase Signaling Pathway - Creative Diagnostics.
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace.
-
dot | Graphviz.
-
Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.
-
Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. 14
-
Synthesis route 2 of dasatinib. | Download Scientific Diagram - ResearchGate.
-
Does anyone have experience with amide coupling reaction of aniline? - ResearchGate.
-
Amide synthesis by acylation - Organic Chemistry Portal.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct.
-
Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC - PubMed Central.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
-
PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed.
-
Chemical structures, IC50 values and % yields of synthesized compounds... - ResearchGate.
Sources
- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-acetylthiazole-5-carboxylate in the Discovery of Novel Kinase Inhibitors for Oncology
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an ideal scaffold for the design of novel therapeutic agents. Among the diverse array of thiazole-containing building blocks, Methyl 2-acetylthiazole-5-carboxylate has emerged as a particularly valuable intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer. This application note provides a detailed overview of the strategic use of this compound, including synthetic protocols, structure-activity relationship (SAR) insights, and its application in the development of Src/Abl kinase inhibitors.
The thiazole moiety is a cornerstone in the development of a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole core, in particular, is present in several commercially successful drugs.[3][4] The strategic functionalization of the thiazole ring allows for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.
Physicochemical Properties of Methyl 2-acetylthiazole-5-carboxylate
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value |
| CAS Number | 1261080-59-4 |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| Boiling Point (Predicted) | 297.7±32.0°C |
| Density (Predicted) | 1.308±0.06 g/cm³ |
| Storage Conditions | -20°C |
Table 1: Physicochemical properties of Methyl 2-acetylthiazole-5-carboxylate.[5]
Synthetic Utility: A Versatile Intermediate for Kinase Inhibitor Synthesis
Methyl 2-acetylthiazole-5-carboxylate serves as a key building block for the synthesis of a class of potent Src/Abl kinase inhibitors. The workflow involves a multi-step sequence that leverages the reactivity of the acetyl and methyl ester functionalities.
Figure 1: General synthetic workflow from Methyl 2-acetylthiazole-5-carboxylate to kinase inhibitors.
A crucial application of Methyl 2-acetylthiazole-5-carboxylate is in the synthesis of 2-acetamidothiazole-5-carboxamide derivatives, which have shown significant antiproliferative activity. A series of these compounds have been identified as potent Src/Abl kinase inhibitors.[2]
Protocol 1: Synthesis of 2-Acetylthiazole-5-carboxylic acid
This protocol details the hydrolysis of the methyl ester of Methyl 2-acetylthiazole-5-carboxylate to the corresponding carboxylic acid, a key step in preparing for subsequent amide coupling reactions.
Materials:
-
Methyl 2-acetylthiazole-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-acetylthiazole-5-carboxylate in a mixture of THF and water.
-
Add a solution of LiOH in water to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Acetylthiazole-5-carboxylic acid.
Protocol 2: Synthesis of 2-Acetamidothiazole-5-carboxamide Derivatives
This protocol outlines the amide coupling of 2-Acetylthiazole-5-carboxylic acid with various amines to generate a library of potential kinase inhibitors.
Materials:
-
2-Acetylthiazole-5-carboxylic acid
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Acetylthiazole-5-carboxylic acid in DMF, add EDCI, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-Acetamidothiazole-5-carboxamide derivative.
Application in Cancer Research: Targeting Src/Abl Kinases
A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, synthesized using the methodologies described above, have been identified as potent inhibitors of Src and Abl kinases.[2] These kinases are crucial in the signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
One notable compound from this series demonstrated excellent antiproliferative activity against various hematological and solid tumor cell lines.[2] Furthermore, this compound was found to be orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regression with low toxicity at multiple dose levels.[2] This highlights the therapeutic potential of compounds derived from Methyl 2-acetylthiazole-5-carboxylate.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors from Methyl 2-acetylthiazole-5-carboxylate has been guided by systematic SAR studies. These studies have revealed key structural features that govern the inhibitory activity of the final compounds.
Figure 2: Key structural elements influencing the biological activity of 2-acetylthiazole-5-carboxamide derivatives.
Preliminary studies have shown that the introduction of an acetyl substitution can serve as an alternative scaffold to a pyrimidin-4-yl group in certain kinase inhibitors.[2] Specifically, certain target compounds with this feature demonstrated strong antiproliferative activity against MCF-7, MDA-MB-231, and HT-29 cancer cell lines.[2] The nature of the substituent on the amide nitrogen is also critical for potent activity.
Conclusion
Methyl 2-acetylthiazole-5-carboxylate is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. Its strategic application has led to the discovery of potent Src/Abl inhibitors with significant anticancer activity in preclinical models. The synthetic protocols and SAR insights provided in this application note are intended to guide researchers in the effective utilization of this important chemical intermediate for the discovery and development of new therapeutic agents.
References
- MySkinRecipes. (n.d.). Methyl 2-acetylthiazole-5-carboxylate.
-
ResearchGate. (2025). Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 1261080-59-4[5-Thiazolecarboxylic acid, 2-acetyl-, methyl ester 98%]. Retrieved from [Link]
Sources
- 1. WIPO Translate: assisting user to translate patent texts [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. epo.org [epo.org]
- 5. US20070129932A1 - Chinese to english translation tool - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 2-acetylthiazole-5-carboxylate as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction: The Thiazole Moiety in Modern Chemistry
The thiazole ring system is a cornerstone in the architecture of biologically active molecules and functional materials.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in blockbuster drugs and clinical candidates underscores its importance in medicinal chemistry. The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its diverse pharmacological activities, which span antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[1]
Methyl 2-acetylthiazole-5-carboxylate is a particularly valuable building block for the synthesis of complex heterocyclic systems. Its trifunctional nature—possessing a reactive acetyl group, a readily transformable ester, and the thiazole core itself—offers chemists a powerful tool for molecular diversification. The acetyl group serves as a handle for condensation and cyclization reactions, while the ester can be hydrolyzed, amidated, or reduced to introduce further functionality. This application note provides a comprehensive guide to the synthesis and utility of Methyl 2-acetylthiazole-5-carboxylate, complete with detailed protocols and mechanistic insights for the construction of novel pyrazole and pyridine-containing heterocycles.
Physicochemical Properties and Reactivity Profile
Methyl 2-acetylthiazole-5-carboxylate is a stable, crystalline solid under standard conditions. Its reactivity is dominated by the electrophilic character of the acetyl carbonyl and the ester carbonyl, as well as the nucleophilic nature of the thiazole nitrogen under certain conditions. The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which is a key intermediate in many condensation reactions.
| Property | Value | Source |
| CAS Number | 1261080-59-4 | [4] |
| Molecular Formula | C₇H₇NO₃S | [4] |
| Molecular Weight | 185.20 g/mol | [4] |
| Appearance | Pale yellow solid | [1] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, thiazole H-4), 3.95 (s, 3H, OCH₃), 2.73 (s, 3H, COCH₃).[1]
-
MS (ESI): m/z 186.0 [M+H]⁺.[1]
Synthesis of Methyl 2-acetylthiazole-5-carboxylate
The following protocol describes a reliable method for the synthesis of the title compound via a Minisci-type acetylation of methyl thiazole-5-carboxylate.
Protocol 1: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Principle: This method employs a radical-based acetylation of the electron-deficient thiazole ring. The reaction is initiated by the generation of an acetyl radical from an aldehyde, which then attacks the C2-position of the thiazole.
Materials:
-
Methyl thiazole-5-carboxylate
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
tert-Butyl hydroperoxide (70% in water)
-
Sulfuric acid (4 M)
-
Acetaldehyde (40% aqueous solution)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnels
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred and cooled (10-20 °C) mixture of methyl thiazole-5-carboxylate (2.86 g, 20 mmol) and 4 M H₂SO₄ (10 mL), separately and simultaneously add a solution of FeSO₄·7H₂O (33.4 g, 120 mmol) in 80 mL of H₂O and 70% tert-butyl hydroperoxide (12 mL, 120 mmol).[1]
-
Simultaneously, add 40% acetaldehyde (13.22 g, 120 mmol).[1]
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.[1]
-
Extract the reaction mixture with EtOAc.
-
Wash the organic layer with saturated Na₂S₂O₃ solution and then with brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to obtain the crude material.[1]
-
Purify the crude product by column chromatography on silica gel (PE:EtOAc, 50:1, v/v) to afford Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid (2.97 g, 80% yield).[1]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H).[1]
-
MS (ESI): m/z 186.0 [M+H]⁺.[1]
Application in the Synthesis of Thiazolyl-Pyrazoles
The acetyl group of Methyl 2-acetylthiazole-5-carboxylate is a versatile functional group for the construction of various five-membered heterocycles. A prominent example is its reaction with hydrazines to yield pyrazoles, a class of compounds with significant anti-inflammatory and anticancer activities.[5][6]
Protocol 2: Synthesis of Methyl 2-(1-(2-phenylhydrazono)ethyl)thiazole-5-carboxylate
Principle: This reaction is a classic condensation between a ketone and a hydrazine to form a hydrazone. A catalytic amount of acid is often used to activate the carbonyl group towards nucleophilic attack by the hydrazine.
Materials:
-
Methyl 2-acetylthiazole-5-carboxylate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve Methyl 2-acetylthiazole-5-carboxylate (1.85 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the hydrazone product.
Protocol 3: Cyclization to Methyl 2-(1-phenyl-1H-pyrazol-3-yl)thiazole-5-carboxylate
Principle: The synthesized hydrazone can undergo intramolecular cyclization to form the pyrazole ring. This can be achieved through various methods, often involving dehydrating agents or catalysts that promote the cyclization. The following is a general procedure that can be optimized.
Materials:
-
Methyl 2-(1-(2-phenylhydrazono)ethyl)thiazole-5-carboxylate
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, cool DMF (20 mL) in an ice bath.
-
Slowly add POCl₃ (1.53 g, 10 mmol) to the cooled DMF with stirring.
-
Add the hydrazone from Protocol 2 (2.75 g, 10 mmol) to the Vilsmeier reagent and stir at room temperature for 1 hour, then heat to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pyrazole product.
Rationale for Reagent Choices:
-
Glacial Acetic Acid (Protocol 2): Acts as a catalyst to protonate the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by phenylhydrazine.
-
POCl₃/DMF (Vilsmeier Reagent, Protocol 3): This combination is a classic method for cyclization reactions. It activates the substrate for intramolecular electrophilic attack, leading to the formation of the pyrazole ring.
Application in the Synthesis of Pyridine Derivatives
The acetyl group of Methyl 2-acetylthiazole-5-carboxylate can also participate in condensation reactions with activated methylene compounds, such as malononitrile, to form intermediates that can be cyclized to pyridine derivatives. This is particularly useful for the synthesis of highly substituted pyridines, which are of great interest in medicinal chemistry.
Protocol 4: Knoevenagel Condensation with Malononitrile
Principle: The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[7] The reaction proceeds via a carbanion intermediate generated from the active methylene compound, which then attacks the carbonyl carbon.[7] Subsequent dehydration yields the α,β-unsaturated product.
Materials:
-
Methyl 2-acetylthiazole-5-carboxylate
-
Malononitrile
-
Piperidine
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-acetylthiazole-5-carboxylate (1.85 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the product with cold ethanol and dry.
Causality in Catalyst Selection:
-
Piperidine: A secondary amine that is a moderately strong base. It is effective in deprotonating the active methylene group of malononitrile to form the nucleophilic carbanion without causing significant side reactions like hydrolysis of the ester.
Protocol 5: Synthesis of a Substituted Pyridine via Cyclization
Principle: The product from the Knoevenagel condensation can be further reacted with a suitable reagent to construct the pyridine ring. The following is a general representation of a possible cyclization strategy.
Materials:
-
Product from Protocol 4
-
Ammonium acetate
-
Glacial acetic acid
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Combine the product from Protocol 4 (10 mmol) and an excess of ammonium acetate (e.g., 40 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the purified pyridine derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in the protocols.
Caption: Synthesis of Thiazolyl-Pyrazole.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Note: High-Purity Isolation of Methyl 2-acetylthiazole-5-carboxylate for Research and Development
Introduction: The Mandate for Purity in Heterocyclic Chemistry
Methyl 2-acetylthiazole-5-carboxylate is a key heterocyclic building block, integral to the synthesis of novel compounds in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a thiazole ring, an acetyl group, and a methyl ester, provides multiple reaction sites for developing complex molecular architectures. The reliability and reproducibility of synthetic outcomes, as well as the validity of biological assays, are directly contingent on the purity of this starting material. Even minor impurities can lead to unforeseen side reactions, complicate structural elucidation, and yield erroneous biological data.
This guide provides two robust, field-proven protocols for the purification of Methyl 2-acetylthiazole-5-carboxylate from a crude synthetic mixture. We will detail both flash column chromatography for rigorous separation and recrystallization for bulk purification, explaining the scientific principles that underpin each procedural choice. This document is intended for researchers, chemists, and drug development professionals who require a highly pure compound for their work.
Compound Profile and Impurity Considerations
Before commencing any purification, understanding the physicochemical properties of the target compound and the likely nature of impurities is paramount.
Table 1: Physicochemical Properties of Methyl 2-acetylthiazole-5-carboxylate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1261080-59-4 | [1][3][4] |
| Molecular Formula | C₇H₇NO₃S | [1][3][4] |
| Molecular Weight | 185.20 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | [3] |
| Purity (Commercial) | Typically ≥95-98% |[1][4] |
A common synthetic route to this compound is the Minisci-type acetylation of Methyl thiazole-5-carboxylate.[3] This reaction context informs our purification strategy, as the crude product is likely to contain:
-
Unreacted Starting Material: Methyl thiazole-5-carboxylate.
-
Reaction Reagents/Byproducts: Residual iron salts and peroxides.
-
Isomeric Byproducts: Acetylation at other positions on the thiazole ring, although the 2-position is highly favored.
The initial workup, involving an aqueous extraction with ethyl acetate and washing with sodium thiosulfate and brine, aims to remove the inorganic impurities.[3] Our protocols will focus on separating the target organic compound from the unreacted starting material and other organic byproducts.
Strategy 1: High-Resolution Purification via Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with different polarities. It offers high resolution and is ideal for purifying small to medium-scale reactions (milligrams to several grams). The principle relies on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
The acetyl group and methyl ester on the target molecule make it more polar than the unreacted starting material (Methyl thiazole-5-carboxylate), which lacks the acetyl group. This polarity difference is the key to a successful chromatographic separation. We will use a non-polar solvent system to ensure the less polar impurities elute from the column first, followed by the more polar product.
Materials & Equipment:
-
Crude Methyl 2-acetylthiazole-5-carboxylate
-
Silica Gel (60-120 or 100-200 mesh)[5]
-
Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254), TLC tank, UV lamp
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology:
-
Determine the Optimal Eluent System:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
On a TLC plate, spot the crude mixture.
-
Develop the plate in a TLC tank containing a 50:1 mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc).[3]
-
Visualize the plate under a UV lamp. The goal is to have the spot corresponding to the product with a retention factor (Rƒ) of ~0.2-0.3 for optimal separation. Adjust the solvent ratio if necessary (e.g., to 40:1 or 60:1 PE:EtOAc).
-
-
Prepare and Pack the Column:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Secure the column vertically to a stand. Add a small cotton or glass wool plug and a thin layer of sand.[6]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 50:1 PE:EtOAc).
-
Pour the slurry into the column, tapping the side gently to ensure even packing.[7] Allow the silica to settle, and do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a few inches per minute).[7]
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting alternating fractions onto a TLC plate and developing it.
-
-
Isolate the Pure Product:
-
Once the fractions containing the pure product have been identified (single spots on TLC with the correct Rƒ), combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[3]
-
Caption: Workflow for Purification by Flash Column Chromatography.
Strategy 2: Bulk Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are already substantially pure (>85-90%). It is easily scalable and often more economical than chromatography for larger quantities. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.
The goal is to find a solvent (or solvent pair) in which Methyl 2-acetylthiazole-5-carboxylate is highly soluble at high temperatures but sparingly soluble at low temperatures.[8] Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor). For thiazole derivatives, alcohols like ethanol are often effective recrystallization solvents.[9][10]
Materials & Equipment:
-
Chromatographically purified or crude Methyl 2-acetylthiazole-5-carboxylate
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Step-by-Step Methodology:
-
Select a Suitable Solvent:
-
Place a small amount of the compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolve the Compound:
-
Place the solid to be purified in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Decolorize and Hot Filter (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.[8]
-
-
Crystallize the Product:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Allow the crystals to air dry on the filter or transfer them to a desiccator under vacuum for complete drying.
-
Caption: General workflow for the purification by recrystallization.
Purity Verification: A Self-Validating System
Purification is incomplete without analytical verification. The purity of the final product should be rigorously assessed to ensure it meets the required standards for subsequent applications.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, with an Rƒ value matching that observed during column monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be clean, with sharp signals corresponding to the expected structure. For Methyl 2-acetylthiazole-5-carboxylate in CDCl₃, characteristic peaks are observed around δ 8.50 (s, 1H), 3.95 (s, 3H), and 2.73 (s, 3H).[3] The absence of peaks from starting materials or other impurities is crucial.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186.0.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC can be used to determine purity, which should ideally be >99%.[11]
-
Melting Point: A sharp and consistent melting point range is a reliable indicator of high purity.
Conclusion
The successful synthesis of novel chemical entities relies on the quality of the starting materials. The protocols detailed in this application note for the purification of Methyl 2-acetylthiazole-5-carboxylate, utilizing either flash column chromatography or recrystallization, provide robust and reproducible methods for achieving high purity. By understanding the principles behind each technique and validating the final product with appropriate analytical methods, researchers can proceed with confidence in their synthetic endeavors.
References
- Synthesis method of 2-acetyl-5-thiazole formic acid.Google Patents (CN117567388B).
- Process for the preparation of 2-methylthiazole-5-carboxylates.Google Patents (US5880288A).
- Synthetic method for 2-acetyl thiazole.Google Patents (CN105348216A).
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]... ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. Available from: [Link]
-
Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. Available from: [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. ResearchGate. Available from: [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.Google Patents (CN102079732B).
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available from: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Advanced Scientific Research. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Column Chromatography. YouTube. Available from: [Link]
-
2-acetyl thiazole. The Good Scents Company. Available from: [Link]
-
2-Acetyl-1,3-thiazole-5-carboxylic acid. Chemsrc. Available from: [Link]
Sources
- 1. 1261080-59-4 | Methyl 2-acetylthiazole-5-carboxylate - Moldb [moldb.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Investigation of Methyl 2-acetylthiazole-5-carboxylate in Antimicrobial Drug Development
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds, with many exhibiting a broad spectrum of antimicrobial activities.[1][2] This document provides a comprehensive guide for the preliminary investigation of Methyl 2-acetylthiazole-5-carboxylate as a potential antimicrobial agent. While this specific molecule is a known chemical entity, its biological activity in the context of antimicrobial research is not yet extensively documented. This guide, therefore, serves as a foundational resource for researchers, offering detailed protocols for its synthesis, and subsequent evaluation of its antimicrobial efficacy and cytotoxic profile. The methodologies outlined herein are based on established standards in the field of antimicrobial drug discovery and are designed to provide a robust framework for the initial assessment of this and other novel thiazole-based compounds.
Introduction: The Rationale for Investigating Thiazole Derivatives
The thiazole ring is a core structural motif in a number of clinically significant antimicrobial agents, including some penicillins and cephalosporins. This five-membered heterocyclic ring containing sulfur and nitrogen atoms is known to be a versatile pharmacophore, capable of engaging in various biological interactions. The antimicrobial potential of thiazole derivatives has been attributed to several mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell membrane integrity.[1] The structural diversity that can be achieved through substitution on the thiazole ring allows for the fine-tuning of biological activity and pharmacokinetic properties.
Methyl 2-acetylthiazole-5-carboxylate (C₇H₇NO₃S, M.W. 185.20 g/mol ) is a thiazole derivative that presents several points for potential interaction with biological targets. The presence of the acetyl and carboxylate groups offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. The investigation into its antimicrobial properties is a logical step in the broader effort to expand the arsenal of anti-infective agents.
Synthesis of Methyl 2-acetylthiazole-5-carboxylate
The following protocol is adapted from established chemical synthesis methodologies for this compound.
Materials and Reagents
-
Methyl 2-aminothiazole-5-carboxylate
-
tert-Butyl nitrite
-
Copper(II) bromide
-
Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Synthesis Protocol
-
Diazotization: In a round-bottom flask, dissolve Methyl 2-aminothiazole-5-carboxylate in acetonitrile. Cool the solution to 0°C in an ice bath.
-
Bromination: To the cooled solution, add Copper(II) bromide followed by the dropwise addition of tert-Butyl nitrite.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the synthesized Methyl 2-acetylthiazole-5-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Antimicrobial Susceptibility Testing
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound.
Preparation of Stock Solutions and Media
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of Methyl 2-acetylthiazole-5-carboxylate in Dimethyl Sulfoxide (DMSO).
-
Bacterial Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
Fungal Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the Methyl 2-acetylthiazole-5-carboxylate stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Table 1: Hypothetical Antimicrobial Activity Data for Methyl 2-acetylthiazole-5-carboxylate (for illustrative purposes only)
| Microbial Strain | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Positive | 16 | 32 |
| Enterococcus faecalis | Positive | 32 | 64 |
| Escherichia coli | Negative | 64 | >128 |
| Pseudomonas aeruginosa | Negative | >128 | >128 |
| Candida albicans | N/A | 8 | 16 |
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.
Cell Lines and Culture Conditions
-
Cell Line: A human cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer) is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Investigational pathway for MOA.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial evaluation of Methyl 2-acetylthiazole-5-carboxylate as a potential antimicrobial agent. The provided protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment are robust and based on established industry standards. While the antimicrobial activity of this specific compound is yet to be reported, the broader class of thiazole derivatives holds significant promise. The successful execution of these protocols will provide the foundational data necessary to determine if Methyl 2-acetylthiazole-5-carboxylate warrants further investigation and development as a novel antimicrobial drug candidate.
References
- Google Patents. (n.d.). CN101921268A - 5-噻唑酰胺类化合物及生物学应用.
- Google Patents. (n.d.). CN101921268B - 5-噻唑酰胺类化合物及生物学应用.
-
MySkinRecipes. (n.d.). Methyl 2-acetylthiazole-5-carboxylate. Retrieved from [Link]
- Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Fundamental and Applied Sciences, 17(3), 341-348.
- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(15), 4987.
- PubMed Central. (2018). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 23(11), 2757.
- PubMed Central. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(4), 1429-1467.
- MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
-
ResearchGate. (n.d.). (PDF) Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. Retrieved from [Link]
- PubMed Central. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16869.
-
PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]
- PubMed Central. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 73(1), 105-108.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [https://www.researchgate.net/publication/232770288_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate]([Link])
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
Sources
Application Notes and Protocols: Methyl 2-acetylthiazole-5-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Role of Thiazole Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a number of clinically approved drugs.[1] Its utility stems from its unique electronic properties and its ability to engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding, and π-stacking. Thiazole-containing fragments have been successfully employed in several FBDD campaigns, highlighting their potential as valuable building blocks for novel therapeutics.[1][2]
This document provides a detailed guide to the application of Methyl 2-acetylthiazole-5-carboxylate , a commercially available thiazole-containing fragment, in a typical FBDD workflow. We will explore its physicochemical properties, outline protocols for its use in primary and secondary biophysical screens, and discuss strategies for hit validation and follow-up chemistry.
Physicochemical Properties of Methyl 2-acetylthiazole-5-carboxylate
A thorough understanding of the physicochemical properties of a fragment is a prerequisite for its successful application in FBDD. "Rule of Three" compliance is a good starting point for fragment library design, and Methyl 2-acetylthiazole-5-carboxylate aligns well with these guidelines.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | [3] |
| Molecular Weight | 185.20 g/mol | [3] |
| CAS Number | 1261080-59-4 | [3] |
| Calculated LogP | ~1.0 | Inferred from similar structures |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 (2x carbonyl oxygen, 1x ester oxygen, 1x thiazole nitrogen) | |
| Rotatable Bonds | 2 |
The structure of Methyl 2-acetylthiazole-5-carboxylate presents several key features for molecular recognition:
-
Thiazole Ring: A central aromatic scaffold capable of engaging in various interactions.
-
Acetyl Group: A potential hydrogen bond acceptor and a vector for synthetic elaboration.
-
Methyl Ester: A hydrogen bond acceptor that can also serve as a handle for synthetic modification or be a substrate for enzymes like carboxylesterases.[4]
FBDD Workflow Utilizing Methyl 2-acetylthiazole-5-carboxylate
The following diagram illustrates a typical FBDD workflow for screening and validating fragments like Methyl 2-acetylthiazole-5-carboxylate.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocols for Biophysical Screening
The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for their detection.[5] A multi-pronged approach, employing orthogonal methods, is highly recommended to minimize false positives and negatives.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[6]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Target protein of interest
-
Methyl 2-acetylthiazole-5-carboxylate and fragment library, dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein at a low concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of Methyl 2-acetylthiazole-5-carboxylate and other fragments at a concentration of 10-20 mM in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and is low enough to not affect the target protein (e.g., ≤ 5%).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (a deactivated flow cell or a flow cell with an irrelevant immobilized protein).
-
Monitor the change in response units (RU) during association and dissociation phases.
-
A binding event is indicated by a significant increase in RU on the target surface compared to the reference surface.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Identify hits based on a predefined threshold for the binding response.
-
For confirmed hits, perform dose-response experiments to determine the binding affinity (K_D).
-
Causality Behind Experimental Choices:
-
Reference Surface: Crucial for distinguishing true binding events from non-specific binding and bulk refractive index effects of the solvent.
-
Low DMSO Concentration: High concentrations of DMSO can denature proteins and interfere with binding assays.
-
Dose-Response: Essential for confirming a specific binding interaction and for quantifying the binding affinity.
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for validating fragment hits as they can provide information on binding affinity, stoichiometry, and the binding site on the protein. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.
Objective: To confirm the binding of Methyl 2-acetylthiazole-5-carboxylate to the target protein in solution and to gain initial structural insights.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
NMR tubes.
-
Purified target protein.
-
Methyl 2-acetylthiazole-5-carboxylate.
-
Deuterated buffer (e.g., PBS in 99.9% D₂O).
Procedure (STD-NMR):
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of Methyl 2-acetylthiazole-5-carboxylate in a deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to identify the fragment's resonances.
-
Set up the STD-NMR experiment. This involves acquiring two spectra:
-
An "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses.
-
An "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.
-
-
The saturation will be transferred from the protein to a bound ligand, leading to a decrease in the intensity of the ligand's signals in the on-resonance spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering initial insights into the binding mode.
-
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion and sensitivity, which is crucial for detecting weak interactions.
-
Deuterated Buffer: Minimizes the solvent signal, which would otherwise overwhelm the signals from the protein and fragment.
-
Ligand-Observed NMR: More sensitive for detecting the binding of small molecules to large proteins compared to protein-observed NMR methods.
Structural Biology for Hit-to-Lead Evolution
Obtaining a high-resolution crystal structure of the target protein in complex with a fragment hit is a pivotal step in FBDD.[7][8] This structural information provides a detailed map of the binding site and the key interactions, which is invaluable for the subsequent structure-based design of more potent compounds.
Protocol 3: X-ray Crystallography of Protein-Fragment Complex
Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 2-acetylthiazole-5-carboxylate.
Materials:
-
Purified and crystallizable target protein.
-
Methyl 2-acetylthiazole-5-carboxylate.
-
Crystallization reagents (buffers, precipitants, salts).
-
Cryoprotectants.
-
X-ray diffraction source (synchrotron or in-house).
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of Methyl 2-acetylthiazole-5-carboxylate.
-
Soaking: Grow apo-protein crystals and then transfer them to a solution containing the fragment (typically 1-10 mM) for a period of time (minutes to hours).
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drop.
-
Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a model of the apo-protein is available.
-
Build the model of the protein and the bound fragment into the electron density map.
-
Refine the structure to obtain a final, high-quality model.
-
Causality Behind Experimental Choices:
-
Co-crystallization vs. Soaking: Soaking is often faster and less disruptive to the crystal lattice, but co-crystallization may be necessary if the binding of the fragment induces a conformational change in the protein that is incompatible with the apo-crystal lattice.
-
Cryo-cooling: Protects the crystal from radiation damage during data collection.
Hit Elaboration Strategy
Once a validated hit like Methyl 2-acetylthiazole-5-carboxylate is confirmed and its binding mode is elucidated, the next step is to improve its affinity and selectivity through synthetic chemistry.
Caption: Strategies for elaborating a fragment hit into a lead compound.
The acetyl and methyl ester groups of Methyl 2-acetylthiazole-5-carboxylate provide clear vectors for synthetic elaboration. For example, the acetyl group can be modified to explore interactions with nearby pockets in the binding site, while the methyl ester can be hydrolyzed to the carboxylic acid to introduce a charged interaction or converted to an amide to probe for additional hydrogen bonding opportunities.
Conclusion and Future Perspectives
Methyl 2-acetylthiazole-5-carboxylate represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the presence of versatile functional groups make it an attractive scaffold for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive framework for the identification, validation, and structural characterization of its binding to a protein target. As with any thiazole-containing fragment, careful evaluation for potential off-target effects and non-specific binding is warranted.[1] However, with a rigorous and multi-faceted screening approach, fragments like Methyl 2-acetylthiazole-5-carboxylate can serve as the foundation for the discovery of the next generation of innovative medicines.
References
-
Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., ... & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]
-
Ciulli, A. (2013). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(12), 1511-1527. [Link]
-
Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current pharmaceutical design, 12(31), 3999-4021. [Link]
-
Harner, M. J., et al. (2013). Fragment-based screening of the ATAD2 bromodomain. Journal of medicinal chemistry, 56(24), 10064-10073. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
MDPI. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(15), 4984. [Link]
-
de la Cruz, M., et al. (2011). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 2(10), 745–749. [Link]
-
ResearchGate. (2014). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Journal of Molecular Structure, 1074, 46-59. [Link]
-
PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2012). Protein X-ray Crystallography and Drug Discovery. Crystals, 2(3), 1278-1308. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting information Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. Retrieved from [Link]
-
Springer Nature Experiments. (2016). Characterizing metal-binding sites in proteins with X-ray crystallography. Nature Protocols, 11(8), 1432-1453. [Link]
-
ACS Publications. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]
-
Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32-37. [Link]
-
PubMed. (2024). X-Ray Crystallography for Macromolecular Complexes. Methods in Molecular Biology, 2733, 201-229. [Link]
-
Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 148-154. [Link]
-
PubMed. (2006). Mammalian carboxylesterases: from drug targets to protein therapeutics. Current topics in medicinal chemistry, 6(4), 389-404. [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 4. Mammalian carboxylesterases: from drug targets to protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPR-based fragment screening: advantages and applications [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
Unlocking the Potential of a Versatile Heterocycle: Detailed Application Notes and Protocols for the Derivatization of Methyl 2-acetylthiazole-5-carboxylate
Introduction: Methyl 2-acetylthiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazole motif is a prevalent scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic placement of an acetyl group at the 2-position and a methyl carboxylate at the 5-position offers two distinct and reactive handles for a variety of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.[1]
This comprehensive guide provides detailed application notes and protocols for the derivatization of Methyl 2-acetylthiazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation.
I. Core Chemistry and Strategic Considerations
Methyl 2-acetylthiazole-5-carboxylate possesses two primary sites for chemical modification: the acetyl group and the methyl ester. The acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, making it amenable to a range of nucleophilic additions and condensation reactions. The methyl ester, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for amide bond formation and other transformations.
Diagram 1: Key Reactive Sites of Methyl 2-acetylthiazole-5-carboxylate
Caption: Key reactive sites and potential derivatization pathways for Methyl 2-acetylthiazole-5-carboxylate.
II. Synthesis of the Starting Material: Methyl 2-acetylthiazole-5-carboxylate
A reliable synthesis of the starting material is paramount. A common and effective method is the Minisci-type acylation of methyl thiazole-5-carboxylate.[3]
Protocol 1: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Principle: This protocol utilizes a radical-mediated acylation of the electron-deficient thiazole ring at the C2 position. The reaction is initiated by the generation of an acyl radical from an aldehyde, which then attacks the protonated thiazole ring.
Materials:
-
Methyl thiazole-5-carboxylate
-
Acetaldehyde
-
tert-Butyl hydroperoxide (70% in water)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (4 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a round-bottom flask, combine methyl thiazole-5-carboxylate (1.0 eq), 4 M sulfuric acid (0.5 mL per mmol of substrate), and acetaldehyde (6.0 eq).
-
Cool the mixture in an ice bath to 10-20 °C with stirring.
-
In separate dropping funnels, prepare a solution of FeSO₄·7H₂O (6.0 eq) in water and have the 70% tert-butyl hydroperoxide (6.0 eq) ready.
-
Add the FeSO₄·7H₂O solution and tert-butyl hydroperoxide dropwise and simultaneously to the reaction mixture over a period of 30 minutes, maintaining the temperature between 10-20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated Na₂S₂O₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., 50:1 v/v) to afford Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.[3]
Expected Yield: ~80%[3]
Table 1: Characterization Data for Methyl 2-acetylthiazole-5-carboxylate
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇NO₃S | |
| Molecular Weight | 185.20 g/mol | |
| Appearance | Pale yellow solid | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H) | [3] |
| MS (ESI) m/z | 186.0 [M+H]⁺ | [3] |
III. Derivatization of the Methyl Ester Group
The methyl ester at the 5-position is a versatile handle for introducing diversity, primarily through its hydrolysis to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.
Protocol 2: Hydrolysis to 2-Acetylthiazole-5-carboxylic acid
Principle: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of solvents affords the corresponding carboxylic acid.
Materials:
-
Methyl 2-acetylthiazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-acetylthiazole-5-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Acetylthiazole-5-carboxylic acid.
Protocol 3: Amide Bond Formation
Principle: The carboxylic acid is activated in situ using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and then reacted with a primary or secondary amine to form the corresponding amide. This is a cornerstone reaction in medicinal chemistry for creating diverse libraries of compounds.
Diagram 2: General Workflow for Amide Synthesis
Sources
Application Note: Comprehensive Characterization of Methyl 2-acetylthiazole-5-carboxylate
An In-Depth Technical Guide
Introduction: The Significance of Rigorous Characterization
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a versatile building block, its thiazole core is a key pharmacophore in numerous biologically active molecules, including antimicrobial and anticancer agents.[1][2] The precise structural integrity and purity of this intermediate are paramount, as even minor impurities can drastically alter the efficacy, safety, and properties of the final products.
This application note provides a multi-faceted analytical strategy for the comprehensive characterization of Methyl 2-acetylthiazole-5-carboxylate. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical workflows for quality control and structural elucidation.
Physicochemical Profile
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1261080-59-4 | [3][4] |
| Molecular Formula | C₇H₇NO₃S | [3][4] |
| Molecular Weight | 185.20 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
The Analytical Blueprint: A Multi-Technique Approach
No single analytical technique can fully define the structure and purity of a compound. True analytical confidence is achieved by integrating data from orthogonal methods. Our approach combines spectroscopic and chromatographic techniques to build a complete profile of the molecule.
Sources
Introduction: The Significance of the Thiazole Moiety in Modern Chemistry
An Application Note for the Large-Scale Synthesis of Methyl 2-acetylthiazole-5-carboxylate
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal and materials chemistry.[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to serve as a versatile pharmacophore in a wide array of therapeutic agents.[1][3][4] Thiazole derivatives are integral to numerous FDA-approved drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5]
Methyl 2-acetylthiazole-5-carboxylate is a key heterocyclic building block of significant value. Its dual functional groups—the acetyl group at the 2-position and the methyl ester at the 5-position—provide reactive handles for extensive synthetic elaboration. This makes it a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, particularly in the synthesis of advanced antimicrobial and anti-inflammatory agents.[6][7]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of Methyl 2-acetylthiazole-5-carboxylate, designed for researchers, process chemists, and drug development professionals. The methodology is grounded in established chemical principles, emphasizing safety, scalability, and reproducibility.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[3][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2][9][10] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][10]
For the synthesis of Methyl 2-acetylthiazole-5-carboxylate, a variation of the Hantzsch synthesis provides a reliable and scalable route. The protocol detailed below utilizes readily available starting materials and has been optimized for high yield and purity on an industrial scale.
Visualized Synthesis Workflow
The following diagram outlines the key stages of the large-scale synthesis process, from initial reaction to final product isolation.
Sources
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 6. Methyl 2-acetylthiazole-5-carboxylate [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. bepls.com [bepls.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-acetylthiazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-acetylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction to the Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Methyl 2-acetylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The thiazole ring is a vital structural motif in many biologically active compounds.[1] The synthesis of this target molecule can be approached through several routes, with the most common strategies involving the construction of the thiazole ring followed by functional group manipulations. This guide will focus on troubleshooting the common synthetic pathways to empower you to overcome experimental challenges.
A prevalent synthetic strategy involves the initial formation of a 2-aminothiazole or 2-bromothiazole intermediate, which is then converted to the final product. Understanding the nuances of each step is critical for a successful outcome.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of the Thiazole Ring
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[2][3] It typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of a precursor to our target molecule, a variation of this method can be employed.
Question 1: I am experiencing low yields in the initial Hantzsch thiazole synthesis to form the 2-aminothiazole-5-carboxylate precursor. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. Let's break down the potential causes and solutions:
-
Causality: The reaction proceeds through a two-step process of cyclization followed by dehydration.[4] Inefficient execution of either step will result in a lower yield. Purity of starting materials, reaction temperature, and choice of solvent are all critical parameters.
-
Troubleshooting & Protocol:
-
Starting Material Purity: Ensure your α-haloester and thiourea are of high purity. Impurities can lead to unwanted side reactions.
-
Solvent Choice: Ethanol is a commonly used solvent. However, for some substrates, a higher boiling point solvent like dimethylformamide (DMF) might be beneficial, although this can sometimes lead to lower yields if not optimized.[4] A mixture of ethanol and water can also be effective.[5]
-
Temperature Control: The reaction is typically heated to reflux. Ensure consistent and adequate heating. For some variations, microwave irradiation has been shown to improve yields and reduce reaction times.[6]
-
pH Adjustment during Workup: After the reaction, the product often precipitates upon neutralization. Careful adjustment of the pH with a base like sodium carbonate or ammonia is crucial for maximizing product isolation.[3]
Optimized Protocol for a 2-Aminothiazole Precursor: A study on a similar synthesis demonstrated a yield of 74% using microwave irradiation.[6]
Parameter Recommended Condition Reactants Ethyl 4-bromo-3-oxopentanoate, Thiourea Solvent Ethanol Method Microwave Irradiation (100 W) Temperature 50°C Time 5 minutes Workup Addition to water and extraction -
Part 2: Conversion of 2-Aminothiazole to 2-Bromothiazole
A common and effective strategy to introduce the acetyl group at the 2-position is through a 2-bromo intermediate. This is typically achieved via a Sandmeyer-type reaction.
Question 2: My diazotization of 2-aminothiazole followed by bromination is giving a low yield of 2-bromothiazole. What are the critical parameters to control?
Answer:
The diazotization of heteroaromatic amines can be challenging. The stability of the diazonium salt is a key factor influencing the yield.
-
Causality: Thiazole diazonium salts are often less stable than their benzene analogues. Decomposition of the diazonium intermediate before it can react with the bromide source is a primary cause of low yields. Temperature control is paramount.
-
Troubleshooting & Protocol:
-
Strict Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0-10°C.[7] Exceeding this temperature range will lead to rapid decomposition of the diazonium salt.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise and slowly to the acidic solution of the 2-aminothiazole.[7] This helps to control the reaction rate and prevent localized overheating.
-
Order of Reagent Addition: A patent for a similar synthesis specifies dissolving the 2-aminothiazole in sulfuric acid, cooling, and then adding concentrated nitric acid before the slow addition of sodium nitrite solution.[7]
-
Brominating Agent: A mixture of sodium bromide and copper sulfate is commonly used for the subsequent bromination step.[7]
Experimental Workflow for Diazotization and Bromination:
Caption: Workflow for the diazotization of 2-aminothiazole and subsequent bromination.
-
Part 3: Acetylation of the Thiazole Ring
The introduction of the acetyl group can be achieved through various methods, with the choice of method often depending on the other functional groups present on the thiazole ring.
Question 3: I am struggling with the acetylation of my 2-bromothiazole intermediate using butyllithium and ethyl acetate. The yield is low and I am getting multiple side products. How can I optimize this step?
Answer:
This is a common issue when using highly reactive organolithium reagents. The reaction conditions must be strictly controlled to favor the desired acetylation and minimize side reactions.
-
Causality: Butyllithium is a very strong base and nucleophile. At higher temperatures, it can react with the ester group of ethyl acetate or lead to other undesired reactions. The molar ratio of the reactants is also critical to ensure complete conversion of the starting material without generating excess reactive species that can lead to byproducts.
-
Troubleshooting & Protocol:
-
Extremely Low Temperatures: The reaction must be carried out at a very low temperature, typically between -78°C and -80°C.[7] This is crucial to prevent side reactions.
-
Optimized Molar Ratios: A Chinese patent suggests an optimal molar ratio of 2-bromothiazole to butyllithium to ethyl acetate of 1:1-1.5:1.3-2.[7] Using a slight excess of butyllithium and ethyl acetate can help drive the reaction to completion.
-
Anhydrous Conditions: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Quenching the Reaction: The reaction should be carefully quenched at low temperature, for example, with a saturated aqueous solution of ammonium chloride.
Optimized Conditions for Acetylation:
Parameter Recommended Condition Reactants 2-Bromothiazole, n-Butyllithium, Ethyl Acetate Molar Ratio 1 : 1-1.5 : 1.3-2 Solvent Anhydrous Tetrahydrofuran (THF) Temperature -80°C to -78°C Reaction Time 1-2 hours Workup Quench with saturated NH4Cl (aq) at low temperature -
Question 4: Are there any alternative methods for introducing the acetyl group onto the thiazole ring?
Answer:
Yes, there are alternative methods that might be milder or more suitable depending on your specific substrate.
-
Friedel-Crafts Acylation: If the thiazole ring is sufficiently activated, a Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl3) could be a possibility. However, the reactivity of the thiazole ring and the potential for coordination of the Lewis acid to the nitrogen or sulfur atoms need to be considered.
-
Radical Acetylation: A direct C-H acetylation can sometimes be achieved under radical conditions. One literature method for the synthesis of Methyl 2-acetylthiazole-5-carboxylate from methyl-thiazole-5-carboxylate utilizes a radical reaction with an aldehyde in the presence of an iron catalyst and an oxidant.[8]
Radical Acetylation Protocol:
Caption: Workflow for the radical acetylation of a thiazole-5-carboxylate.
Part 4: Purification of the Final Product
Question 5: I am having difficulty purifying the final product, Methyl 2-acetylthiazole-5-carboxylate. What are the recommended purification techniques?
Answer:
Purification can indeed be a challenge, especially if side reactions have occurred. A combination of techniques is often necessary to obtain a high-purity product.
-
Causality: The polarity of the final product and any impurities will dictate the most effective purification method. The presence of unreacted starting materials or byproducts from side reactions will require a separation technique with sufficient resolution.
-
Troubleshooting & Protocol:
-
Extraction and Washing: After quenching the reaction, a standard aqueous workup with extraction into an organic solvent (e.g., ethyl acetate or ether) is the first step. Washing the organic layer with brine and a saturated solution of sodium thiosulfate can help remove some impurities.[8]
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in a nonpolar solvent like heptane or petroleum ether is a good starting point. The specific solvent system will need to be optimized based on TLC analysis. A literature procedure for a similar compound used a petroleum ether:ethyl acetate (50:1) solvent system.[8]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.[4]
-
Summary of Key Optimization Parameters
| Synthetic Step | Key Parameters to Control | Potential Issues |
| Hantzsch Thiazole Synthesis | Reagent purity, solvent, temperature, workup pH | Low yield, side product formation |
| Diazotization & Bromination | Low temperature (0-10°C), slow reagent addition | Decomposition of diazonium salt, low yield |
| Acetylation (Organolithium) | Anhydrous conditions, low temperature (-78°C), molar ratios | Low yield, multiple side products |
| Purification | Extraction, column chromatography solvent system, recrystallization | Co-eluting impurities, low recovery |
By carefully considering these troubleshooting points and optimizing the reaction conditions, you can significantly improve the yield and purity of your Methyl 2-acetylthiazole-5-carboxylate synthesis.
References
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. Available at: [https://www.researchgate.net/publication/229045358_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzodisothiazole-33'-pyrazole-11-dioxide-2'4'H-carboxylate]([Link])
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. Available at: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]
-
Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed. Available at: [Link]
-
Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives - ResearchGate. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 8. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-acetylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions regarding side product formation during its synthesis, providing in-depth analysis and practical troubleshooting strategies. Our aim is to equip you with the knowledge to not only identify but also minimize impurities, ensuring the integrity of your research and development efforts.
Introduction: Synthetic Routes and Potential Pitfalls
Methyl 2-acetylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its synthesis can be approached through several routes, with the most common being the Hantzsch thiazole synthesis and variations thereof, or through functionalization of a pre-formed thiazole ring. Each pathway, while effective, presents a unique set of challenges regarding side product formation. Understanding the underlying mechanisms of these synthetic strategies is crucial for anticipating and mitigating the formation of unwanted impurities.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the mechanistic origins of common side products, provide detailed analytical procedures for their identification, and offer validated protocols to minimize their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed an unexpected isomer in my Hantzsch synthesis of a thiazole precursor. What could it be and how can I confirm its structure?
A1: Isomeric Impurity: The 2-Imino-2,3-dihydrothiazole Side Product
A common side reaction in the Hantzsch thiazole synthesis, particularly when using N-substituted thioureas, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the expected 2-(N-substituted amino)thiazole.[2] This occurs due to a change in the regioselectivity of the cyclization step, which can be influenced by reaction conditions, especially acidity.[2]
Causality of Formation:
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[3][4] The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.[4] When an N-substituted thiourea is used, the cyclization can occur through two different nitrogen atoms, leading to the desired 2-aminothiazole or the isomeric 2-iminothiazoline. Acidic conditions have been shown to favor the formation of the 2-imino isomer.[2]
Visualizing the Reaction Pathways:
Caption: Reaction pathways in Hantzsch synthesis leading to isomeric products.
Analytical Workflow for Identification:
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the most effective approach for identifying and quantifying these isomers.
Table 1: Comparative Analytical Data for Thiazole Isomers
| Analytical Technique | Expected 2-Aminothiazole | Isomeric 2-Iminothiazoline |
| ¹H NMR | Aromatic proton signals in the thiazole region (typically δ 7-8 ppm). The N-H proton of the amino group may be broad and exchangeable. | The proton at the 5-position of the dihydrothiazole ring often shows a characteristic upfield shift compared to the aromatic counterpart.[2] |
| ¹³C NMR | Aromatic carbon signals characteristic of the thiazole ring. | The C=N carbon of the imino group will have a distinct chemical shift. |
| IR Spectroscopy | C=N stretching of the thiazole ring. N-H stretching of the amino group. | C=N stretching of the exocyclic imino group. |
| HPLC-MS | A distinct peak with the expected mass-to-charge ratio (m/z). | A peak with the same m/z as the desired product, but with a different retention time. |
Experimental Protocol: NMR Analysis of Isomeric Impurities
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals, especially in the aromatic and vinyl regions.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the differences in the carbon skeleton.
-
2D NMR (COSY & HSQC): If signals are complex, run a COSY experiment to establish proton-proton correlations and an HSQC experiment to correlate protons to their directly attached carbons. This can be invaluable in assigning the protons and carbons of each isomer.
-
NOESY/ROESY (Optional): In some cases, a NOESY or ROESY experiment can help differentiate isomers based on through-space proximity of protons.
Mitigation Strategies:
-
Control of pH: Carefully control the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole.
-
Choice of Base: The use of a non-nucleophilic base can help to deprotonate the intermediate selectively, guiding the cyclization towards the desired product.
-
Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the cyclization.
Q2: My reaction to synthesize the α-haloketone precursor, methyl 2-chloroacetoacetate, is showing an impurity with a higher molecular weight. What could this be?
A2: Dichloro- Side Product in α-Halogenation
When preparing methyl 2-chloroacetoacetate from methyl acetoacetate, a common side product is the corresponding methyl 2,2-dichloroacetoacetate .[5]
Causality of Formation:
The α-halogenation of ketones and esters is typically carried out using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[5][6] The reaction proceeds via an enol or enolate intermediate. If the reaction conditions are not carefully controlled (e.g., excess halogenating agent, elevated temperature), a second halogenation can occur at the same α-carbon, leading to the dichloro- impurity.[5]
Visualizing the Halogenation Process:
Caption: Formation of mono- and di-halogenated products.
Analytical Workflow for Identification:
Table 2: Analytical Signatures of Halogenated Impurities
| Analytical Technique | Desired Methyl 2-Chloroacetoacetate | Dichloro- Side Product |
| ¹H NMR | A characteristic singlet for the α-proton. | Absence of the α-proton signal. |
| ¹³C NMR | A signal for the α-carbon bearing one chlorine atom. | A downfield shift of the α-carbon signal due to the presence of two chlorine atoms. |
| Mass Spectrometry (GC-MS or LC-MS) | A molecular ion peak corresponding to the monochlorinated product. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be observed. | A molecular ion peak corresponding to the dichlorinated product. The isotopic pattern for two chlorine atoms (M, M+2, and M+4 in a ~9:6:1 ratio) will be a clear indicator. |
Mitigation Strategies:
-
Stoichiometry Control: Use a slight deficiency or an exact stoichiometric amount of the halogenating agent.
-
Controlled Addition: Add the halogenating agent slowly and at a low temperature to control the reaction rate and prevent over-halogenation.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like GC or TLC to stop the reaction once the desired product is formed and before significant amounts of the di-halogenated product appear.
Q3: I am attempting a Minisci-type acetylation of methyl thiazole-5-carboxylate and I'm getting a complex mixture of products. What are the likely side products?
A3: Side Products in Minisci Radical Acetylation
The Minisci reaction is a powerful tool for the C-H functionalization of heteroaromatic compounds. A synthesis of Methyl 2-acetylthiazole-5-carboxylate has been reported via a Minisci-type acetylation of methyl thiazole-5-carboxylate.[7] This radical-based reaction, while effective, can lead to several side products.
Causality of Formation:
The Minisci reaction involves the generation of an acyl radical, which then attacks the electron-deficient thiazole ring. The selectivity of this attack can be influenced by the reaction conditions and the electronic properties of the substrate. Potential side reactions include:
-
Over-acetylation: If other positions on the thiazole ring are sufficiently activated, multiple acetyl groups can be added.
-
Radical-Radical Coupling: The acyl radicals can couple with themselves or other radical species in the reaction mixture.
-
Decomposition of Starting Material: The starting thiazole ester may be unstable under the reaction conditions.
-
Hydrolysis: If water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[8][9]
Analytical Workflow for Identification:
Table 3: Potential Side Products in Minisci Acetylation
| Potential Side Product | Identification by Mass Spectrometry (m/z) | Identification by ¹H NMR |
| Di-acetylated Thiazole | M+42 (addition of another acetyl group) | Appearance of a new acetyl methyl singlet and changes in the aromatic proton signals. |
| 2-Thiazolecarboxylic acid, 5-acetyl-, methyl ester | M-14 (loss of CH₂) - not a direct product, but hydrolysis product | Disappearance of the methyl ester singlet and appearance of a broad carboxylic acid proton signal. |
| Unreacted Starting Material | M-42 (loss of an acetyl group) | Presence of the ¹H NMR signals corresponding to methyl thiazole-5-carboxylate. |
Mitigation Strategies:
-
Control of Radical Concentration: Adjust the rate of addition of the radical initiator and the temperature to maintain a low steady-state concentration of the acyl radical, minimizing radical-radical coupling.
-
Solvent Choice: Use a dry, aprotic solvent to prevent hydrolysis of the ester group.
-
Stoichiometry: Carefully control the stoichiometry of the reactants to favor the mono-acetylation product.
-
Purification: Column chromatography is often effective for separating the desired product from the various side products.[7]
Conclusion
The synthesis of Methyl 2-acetylthiazole-5-carboxylate, while achievable through various routes, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the mechanistic origins of these impurities and employing the appropriate analytical techniques for their detection, researchers can effectively troubleshoot their syntheses and obtain the desired product with high purity. This guide provides a foundation for addressing common challenges, and we encourage you to consult the cited literature for further details on specific experimental procedures.
References
-
Chang, S., Zhang, Z., Zhuang, X., Luo, J., Cao, X., Li, H., Tu, Z., Lu, X., Ren, X., & Ding, K. (2012). Discovery of potent and selective inhibitors of histone deacetylase 3. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-acetylthiazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Google Patents. (n.d.). CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester.
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2021, 5533187. [Link]
- Various Authors. (n.d.). Hydrolysis of Esters.
Sources
- 1. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 6. CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]
- 7. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Purification challenges of "Methyl 2-acetylthiazole-5-carboxylate"
Welcome to the technical support guide for "Methyl 2-acetylthiazole-5-carboxylate" (CAS: 1261080-59-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you achieve optimal purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, properties, and purification strategies for Methyl 2-acetylthiazole-5-carboxylate.
Q1: What are the key physical and chemical properties of Methyl 2-acetylthiazole-5-carboxylate I should be aware of?
A1: Understanding the compound's properties is the foundation of a successful purification strategy. It is typically a pale yellow solid.[1] Key structural features include a methyl ester and an acetyl group, making it a moderately polar molecule. The thiazole ring itself is aromatic and relatively stable, but the ester functionality introduces susceptibility to hydrolysis under strong acidic or basic conditions.
Key Properties Summary:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261080-59-4 | [2] |
| Molecular Formula | C₇H₇NO₃S | [2] |
| Molecular Weight | 185.20 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Purity (Commercial) | Typically ≥95% |[2] |
Q2: What are the most common impurities I can expect from its synthesis?
A2: Impurities are almost always related to the synthetic route employed. The two most common routes are the Hantzsch thiazole synthesis and the Minisci-type acetylation of a precursor.
-
From Hantzsch Synthesis: Expect unreacted starting materials like the corresponding α-haloketone and a thioamide. A significant side reaction, especially under varying pH conditions, can be the formation of isomeric impurities such as 2-imino-2,3-dihydrothiazoles.[3]
-
From Minisci Acetylation: The primary impurities will be the unreacted starting material (methyl thiazole-5-carboxylate) and reagents from the reaction, such as residual iron salts or peroxide quench products.[1]
-
General Impurities: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-acetylthiazole-5-carboxylic acid) can occur if the compound is exposed to moisture in the presence of acid or base.[4]
Q3: How stable is this compound during standard purification procedures like silica gel chromatography?
A3: While generally stable, some thiazole derivatives can exhibit sensitivity to the acidic nature of standard silica gel, potentially leading to streaking on TLC plates or degradation during column chromatography.[5] If you observe significant tailing or the appearance of new spots after running a column, this is a likely cause. In such cases, using a deactivated stationary phase (like neutral alumina) or passivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) is recommended.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and column fractions.
-
Nuclear Magnetic Resonance (¹H NMR): The gold standard for confirming the structure and identifying organic impurities. The proton NMR spectrum should show distinct singlets for the thiazole proton, the methyl ester protons, and the acetyl protons.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is highly effective for separating closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile in water (buffered with ammonium formate or formic acid) is a good starting point.[7]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during the purification workflow.
Q: My crude product is a dark brown, viscous oil instead of the expected pale yellow solid. What went wrong?
A: Probable Cause & Solution
-
Cause: Dark coloration often points to polymerization or degradation, which can be caused by excessive heat during the reaction or solvent removal. The Hantzsch synthesis, while robust, can generate colored byproducts if reaction temperatures are not well-controlled.[8]
-
Solution: First, attempt to isolate the product from the oil via column chromatography. The color may be due to highly polar, baseline impurities that can be separated. For future syntheses, ensure the reaction temperature is strictly monitored and consider performing the final solvent evaporation at reduced pressure and moderate temperature (<40-50°C).
Q: My TLC plate shows multiple spots that are very close together. How can I improve the separation?
A: Probable Cause & Solution
-
Cause: The solvent system you are using is likely not optimal for resolving your product from the impurities. They may have very similar polarities.
-
Solution: Systematically screen different solvent systems. The goal is to find a system that gives your product an Rf value of ~0.3-0.4, which is ideal for column chromatography.
-
Start with a non-polar/moderately polar mixture: A reported system is Petroleum Ether:Ethyl Acetate (PE:EtOAc) at a 50:1 ratio.[1]
-
Increase Polarity Gradually: If spots are too low on the plate, increase the proportion of the polar solvent (e.g., move from 50:1 to 20:1 PE:EtOAc).
-
Change Solvent Selectivity: If increasing polarity doesn't resolve the spots, switch one of the solvents. For example, replace Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE). A Hexane:DCM or Hexane:MTBE system may offer different selectivity and better separation.
-
Q: I'm losing a significant amount of product during column chromatography. Where is it going?
A: Probable Cause & Solution
-
Cause 1: Irreversible Adsorption: As mentioned in the FAQ, your compound may be degrading on the acidic silica gel.[5] A yellow or brown band that remains at the top of the column and never elutes is a classic sign of this.
-
Solution 1: Switch to a neutral stationary phase like alumina or use silica gel that has been pre-treated with a triethylamine/eluent mixture.
-
Cause 2: Product is Too Soluble in Eluent: If your chosen solvent system is too polar, the product may elute very quickly along with faster-moving impurities, leading to mixed fractions and perceived loss of pure product.
-
Solution 2: Reduce the polarity of your eluent to ensure the product separates cleanly from other compounds. Always base your column's solvent system on TLC data where the product Rf is around 0.3.
Q: I'm attempting to recrystallize the purified solid, but it keeps "oiling out" instead of forming crystals. What should I do?
A: Probable Cause & Solution
-
Cause: This common problem occurs for several reasons: the cooling rate is too fast, the solution is too supersaturated, or persistent impurities are inhibiting crystal lattice formation.
-
Solution:
-
Re-heat the solution until it is clear again.
-
Add a small amount of the "good" solvent (the one the compound is less soluble in) to slightly reduce saturation.
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator. Rapid cooling promotes oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. This creates nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled solution to initiate crystallization.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your purification efforts. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Post-Synthesis Work-up & Liquid-Liquid Extraction
This procedure is designed to remove inorganic salts, water-soluble reagents, and highly polar impurities after the initial reaction is complete.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent (e.g., acetonitrile, ethyl acetate), proceed to the next step. If in an aqueous medium, begin by extracting with an organic solvent.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or ether (2 x 100 mL for a ~20g scale reaction).[9]
-
Acidic Wash: Combine the organic layers and wash with 10% HCl (25 mL).[9] This step is crucial for removing any basic impurities, such as residual amines used as catalysts.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up emulsions and remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporator). The resulting material is your crude product, ready for further purification.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the target compound from closely related organic impurities.
-
Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Petroleum Ether:Ethyl Acetate) that provides good separation and an Rf of ~0.3-0.4 for the product.[1]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Petroleum Ether). Pack the column evenly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product), dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.
-
Elute the Column: Begin elution with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent under reduced pressure to yield the purified solid.
Section 4: Visual Workflows and Data
Workflow 1: Purification Strategy Selection
This decision tree helps in choosing the most appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Workflow 2: Troubleshooting Column Chromatography
This flowchart outlines steps to diagnose and solve common column chromatography issues.
Caption: Flowchart for troubleshooting column chromatography.
References
Sources
- 1. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Acetylthiazole-5-carboxylic acid | 1095824-76-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-acetylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues, ensuring scientific integrity and a logical approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Methyl 2-acetylthiazole-5-carboxylate?
A1: The synthesis of Methyl 2-acetylthiazole-5-carboxylate can be approached through several pathways. The most prevalent methods involve the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by functionalization, or the direct functionalization of a pre-formed thiazole scaffold.[1][2]
-
Route A: Hantzsch Thiazole Synthesis followed by Acetylation. This is a classical and versatile method which first constructs a 2-substituted-thiazole-5-carboxylate ester, followed by the introduction of the acetyl group at the 2-position.[3]
-
Route B: Multi-step Synthesis from Acyclic Precursors. This method involves the sequential reaction of simpler starting materials to build the target molecule, offering flexibility in introducing the required functional groups.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for the successful synthesis of Methyl 2-acetylthiazole-5-carboxylate and need to be carefully controlled:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Exothermic reactions should be carefully monitored and controlled.[2]
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction kinetics and, in some cases, the regioselectivity of the reaction.
-
Stoichiometry of Reactants: The molar ratio of the reactants is critical to maximize the yield of the desired product and minimize the formation of byproducts resulting from unreacted starting materials.
-
pH: The acidity or basicity of the reaction medium can be a determining factor, especially in cyclization and hydrolysis steps.[1]
Troubleshooting Guide
Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What could be the possible reasons?
A: Low or no yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
1. Purity of Starting Materials:
-
Underlying Cause: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products or inhibiting the desired transformation altogether. For instance, in a Hantzsch synthesis, impurities in the α-haloketone can lead to undesired side reactions.
-
Troubleshooting Protocol:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point).
-
If necessary, purify the starting materials before use. For example, α-haloketones can often be purified by distillation or recrystallization.
-
2. Inefficient Reaction Conditions:
-
Underlying Cause: The reaction may not be proceeding to completion due to non-optimal temperature, reaction time, or mixing.
-
Troubleshooting Protocol:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition. Some variations of the Hantzsch synthesis benefit from reflux conditions.[2]
-
Reaction Time: Extend the reaction time and monitor for product formation. Some reactions may require several hours to reach completion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
-
3. Reagent Degradation:
-
Underlying Cause: Some reagents, such as thioamides or α-haloketones, can be unstable and degrade over time, especially if not stored properly.
-
Troubleshooting Protocol:
-
Use freshly opened or purified reagents whenever possible.
-
Store sensitive reagents under the recommended conditions (e.g., refrigerated, under an inert atmosphere).
-
Formation of Side Products and Impurities
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of side products. What are the likely impurities and how can I avoid them?
A: The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
1. Isomer Formation in Hantzsch Synthesis:
-
Underlying Cause: When using unsymmetrical α-haloketones and N-substituted thioamides in the Hantzsch synthesis, there is a possibility of forming regioisomers. The reaction conditions, particularly the pH, can influence the regioselectivity.[4]
-
Troubleshooting Protocol:
-
Carefully control the pH of the reaction mixture. Neutral conditions generally favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[4]
-
If isomer formation is unavoidable, they will likely need to be separated by column chromatography.
-
2. Hydrolysis of the Ester Group:
-
Underlying Cause: The methyl ester group in the target molecule or its precursors can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid.
-
Troubleshooting Protocol:
-
If possible, perform the reaction under neutral and anhydrous conditions.
-
During the work-up, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
3. Side Reactions in Minisci-type Acetylation:
-
Underlying Cause: The Minisci reaction, a method for C-H functionalization, can sometimes lead to a lack of selectivity, resulting in acetylation at other positions on the thiazole ring or other side reactions.
-
Troubleshooting Protocol:
-
Carefully control the stoichiometry of the radical initiator and the acetylating agent.
-
Optimize the reaction temperature and time to favor the desired product.
-
Purification Challenges
Q: I am having difficulty purifying my final product. What are the recommended purification methods?
A: The purification strategy for Methyl 2-acetylthiazole-5-carboxylate will depend on the nature of the impurities present.
1. Column Chromatography:
-
Protocol: This is a versatile method for separating the desired product from both more and less polar impurities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. The optimal solvent system should be determined by TLC analysis. One literature procedure suggests petroleum ether:ethyl acetate (50:1, v/v).[5]
-
2. Recrystallization:
-
Protocol: If the crude product is a solid and has a relatively high purity, recrystallization can be an effective method for removing minor impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, and ethyl acetate.
-
3. Acid-Base Extraction:
-
Protocol: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be used to remove it.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate and extract the carboxylic acid into the aqueous phase.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the purified ester.
-
Experimental Protocols & Data
Table 1: Example Reaction Conditions for Thiazole Synthesis
| Parameter | Hantzsch Synthesis (General) | Multi-step Synthesis (Example)[1] |
| Starting Materials | α-haloketone, Thioamide | Thiourea, n-propanal, Sulfonyl chloride |
| Solvent | Ethanol, Acetonitrile | Toluene |
| Temperature | Reflux | 70 °C |
| Catalyst/Reagent | Base (e.g., Triethylamine) or Acid | - |
| Reaction Time | 1-20 hours | 3 hours |
Visualizing the Workflow and Logic
Diagram 1: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthetic reactions.
Diagram 2: Hantzsch Thiazole Synthesis - Potential Side Reaction
Caption: Formation of a regioisomeric byproduct in Hantzsch synthesis under acidic conditions.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions - RSC Publishing. Available at: [Link]
-
(PDF) Direct C-H functionalisation of azoles via Minisci reactions - ResearchGate. Available at: [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - PubMed. Available at: [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions - Heriot-Watt Research Portal. Available at: [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. Available at: [Link]
-
Synthesis of Thiazoles Bearing Aryl Enamine/Aza‐enamine Side Chains: Effect of the π‐Conjugated Spacer Structure and Hydrogen Bonding on Photophysical Properties - Sci-Hub. Available at: [Link]
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. kuey.net [kuey.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-acetylthiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound. Our goal is to provide field-proven insights and practical solutions to common challenges related to purity and side-product formation. By understanding the causality behind these issues, you can optimize your synthetic protocols, improve yield, and ensure the highest quality of your final product.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of Methyl 2-acetylthiazole-5-carboxylate is often achieved via a variation of the Hantzsch thiazole synthesis.[1][2] This classic and robust method involves the condensation of a thioamide with an α-halocarbonyl compound. For our target molecule, a common approach is the reaction between thioacetamide and a suitable α-haloacetoacetate derivative, followed by subsequent functional group manipulations.
The pathway can be visualized as a two-step process: first, the formation of the thiazole ring, and second, the introduction of the acetyl group. Understanding the nuances of this pathway is critical for diagnosing and preventing the formation of impurities.
Caption: High-level workflow for a Hantzsch-based synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during synthesis, presented in a question-and-answer format.
Q1: My crude reaction mixture shows a significant amount of unreacted starting materials. What are the likely causes?
A1: This is a common issue pointing to incomplete conversion. The causes can be multifactorial:
-
Insufficient Reaction Time or Temperature: The Hantzsch condensation requires adequate thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent dehydration step.[3] If the temperature is too low or the reaction time too short, the reaction may stall.
-
Reagent Stoichiometry and Purity: Ensure that the molar ratios of your reactants are correct. The α-haloketone can be unstable and prone to self-condensation or decomposition, so using a slight excess of the more stable thioamide can sometimes drive the reaction to completion.[4][5] Always verify the purity of your starting materials, as contaminants can inhibit the reaction.
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient. Screening for a more suitable solvent or using a solvent mixture can resolve this.[6]
Q2: I've isolated my product, but my mass spectrometry data shows a persistent peak with a mass 14 Da lower than the expected product. What is this impurity?
A2: This impurity is almost certainly the corresponding carboxylic acid, 2-acetylthiazole-5-carboxylic acid . The 14 Da difference corresponds to the loss of a methyl group (-CH₃) and the addition of a hydrogen atom (-H), which is characteristic of ester hydrolysis.
-
Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which might be present during the reaction itself or, more commonly, during an aqueous workup.[7] The presence of water in your solvents, even in small amounts, can lead to hydrolysis, especially if the reaction is heated for an extended period.
-
Preventative Measures:
-
Use anhydrous solvents and reagents.
-
If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered solution (e.g., saturated sodium bicarbonate) to neutralize any acid or base promptly.
-
Avoid prolonged heating once the reaction is complete.
-
Q3: My product appears as a dark oil or discolored solid, not the expected pale yellow solid. What causes this discoloration?
A3: Discoloration often points to the formation of degradation products or high-molecular-weight polymeric byproducts.
-
Thioamide Decomposition: Thioamides can be thermally unstable and may decompose to release sulfur, which can contribute to color.[8]
-
Oxidation: The thiazole ring, while aromatic, can be susceptible to oxidation, especially under harsh conditions (e.g., strong oxidizing agents, prolonged exposure to air at high temperatures).[1][9] This can lead to the formation of thiazole N-oxides or other oxidized species that are often colored.
-
Side Reactions of Intermediates: Highly reactive intermediates, if not consumed quickly, can participate in polymerization or other side reactions leading to complex, colored mixtures.
To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and avoid excessive temperatures or reaction times. Purification via column chromatography or recrystallization is typically effective at removing these colored impurities.
Q4: During a Hantzsch synthesis with a substituted thioamide, I'm seeing two distinct product spots on my TLC plate that have the same mass. What's happening?
A4: You are likely forming a mixture of regioisomers. When using an N-substituted thioamide, the cyclization can proceed through two different pathways, leading to either a 2-(substituted-amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole .[10] These isomers are often difficult to separate due to their similar polarities.
-
Mechanistic Insight: The regioselectivity is highly dependent on the reaction conditions, particularly the pH. Under neutral or basic conditions, the formation of the 2-amino isomer is generally favored. However, under acidic conditions, the equilibrium can shift, leading to the formation of the 2-imino isomer as well.[10]
-
Control Strategy: Careful control of the reaction pH is the most effective way to favor the formation of a single isomer. If you are observing a mixture, consider adding a non-nucleophilic base to your reaction to ensure the conditions remain neutral to slightly basic.
Section 3: Impurity Profile Summary
The following table summarizes common impurities, their likely origins, and key analytical signatures.
| Impurity Name | Structure | Common Origin | Analytical Signature (MS, NMR) |
| 2-Acetylthiazole-5-carboxylic Acid | Thiazole ring with COOH at C5 and Acetyl at C2 | Hydrolysis of the methyl ester during reaction or workup.[7] | MS: [M-14+H]⁺ or [M-CH₃]⁻. NMR: Absence of the methyl ester singlet (~3.9 ppm), presence of a broad carboxylic acid proton signal (>10 ppm). |
| Unreacted Thioacetamide | CH₃CSNH₂ | Incomplete reaction; used in excess.[4] | MS: m/z corresponding to thioacetamide. NMR: Characteristic broad NH₂ signals. Easily removed with an aqueous wash. |
| Unreacted α-Haloketone | e.g., Methyl 2-chloro-3-oxobutanoate | Incomplete reaction. | MS: Isotopic pattern for chlorine may be visible. NMR: Signals corresponding to the starting material. |
| Thiazolidine Intermediate | 4-hydroxy-4-methyl-2-aminothiazolidine-5-carboxylate | Incomplete dehydration during the final step of the Hantzsch cyclization. | MS: [M+18]⁺ (product + water). NMR: Absence of the aromatic thiazole proton signal, presence of aliphatic signals for the saturated ring. |
| Oxidized Byproducts | e.g., Thiazole N-oxide | Over-oxidation from reagents or air, especially at high temperatures.[1][9] | MS: [M+16]⁺. NMR: Downfield shift of the thiazole ring protons. |
Section 4: Visualizing Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway for the Hantzsch synthesis and the competing side reactions that lead to common impurities.
Caption: Key impurity formation pathways in Hantzsch synthesis.
Section 5: Recommended Analytical Protocol
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[11][12][13]
Protocol: HPLC-MS for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh ~1 mg of your crude or purified material.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture a wide range of species.[14]
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract ion chromatograms for the expected product mass as well as the masses of potential impurities listed in the table above.
-
This protocol provides a robust starting point for method development. Optimization of the gradient and mobile phase may be required to achieve baseline separation of all components.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
-
Thiazole - Wikipedia. Available at: [Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
-
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]
-
Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ? | ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides - ResearchGate. Available at: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - RSC Publishing. Available at: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed. Available at: [Link]
-
(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. Available at: [Link]
-
Haloform Reaction of Methyl Ketones - Master Organic Chemistry. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Available at: [Link]
-
thiazole derivative - New Drug Approvals. Available at: [Link]
- US4185027A - Hydrolysis of methyl esters - Google Patents.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. ajrconline.org [ajrconline.org]
- 12. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: Methyl 2-acetylthiazole-5-carboxylate Synthesis
Welcome to the technical support center for challenges related to the synthesis and reaction mechanisms of Methyl 2-acetylthiazole-5-carboxylate and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of thiazole chemistry. Here, we move beyond simple protocols to address the underlying causality of common experimental issues, providing you with the insights needed to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of substituted thiazoles.
Q1: What are the primary synthetic routes to a thiazole core like that in Methyl 2-acetylthiazole-5-carboxylate?
The most established and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction involves the condensation of an α-haloketone (or a related α-halo carbonyl compound) with a thioamide.[2][3] For the specific target molecule, this would typically involve reacting a derivative of methyl 3-halo-2,4-dioxopentanoate with a thioamide.
Alternative strategies exist, such as the Cook-Heilborn synthesis, which uses α-aminonitriles, or Tcherniac's synthesis from α-thiocyanoketones.[4][5] However, the Hantzsch synthesis remains the most common due to its reliability and the accessibility of starting materials.[3][6]
Q2: Can you outline the accepted mechanism for the Hantzsch Thiazole Synthesis?
Certainly. The reaction proceeds through a well-understood, multi-step pathway. The driving force is the formation of a highly stable, aromatic thiazole ring.[1]
-
Nucleophilic Attack (Sɴ2): The process begins with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen on the α-haloketone. This forms a thioimino ether intermediate.[1][2]
-
Tautomerization & Cyclization: Following a proton transfer (tautomerization), the nitrogen atom becomes sufficiently nucleophilic to attack the ketone's carbonyl carbon in an intramolecular condensation.[2]
-
Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This dehydration step is often the rate-limiting step and can be acid or base-catalyzed.[6][7]
Below is a diagram illustrating this fundamental workflow.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured to address specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
A low yield is the most common frustration in synthesis. The cause is often multifactorial, stemming from reactant quality, reaction conditions, or competing side reactions.
Q: My reaction yield is consistently low. Could my starting materials be the problem?
A: Absolutely. Reactant integrity is critical.
-
α-Haloketone Stability: α-haloketones can be lachrymatory and unstable, particularly if they are crude. They can self-condense or decompose upon storage. It is highly recommended to use freshly prepared or purified α-haloketones. If purification is necessary, avoid high temperatures.
-
Thioamide Purity: Thioamides, especially simple ones like thioacetamide, can be hygroscopic or oxidize over time. Using a fresh bottle or recrystallizing the thioamide can significantly improve results. An excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion, assuming it can be easily removed during workup.[1]
Q: I've confirmed my reagents are pure, but the yield is still poor. What reaction parameters should I investigate?
A: The interplay between solvent, temperature, and reaction time is crucial.
-
Solvent Choice: The solvent's role is to solubilize the reactants and facilitate the reaction. Ethanol, methanol, and acetonitrile are common choices.[3][7] For less reactive substrates, a higher-boiling solvent like DMF might be used, but this can also promote side reactions. The optimal solvent depends heavily on the specific substrates.[8]
-
Temperature Control: An initial exotherm is common upon mixing the reactants.[7] While heating is often required to drive the dehydration step, excessive heat can lead to decomposition and the formation of tar-like byproducts. A typical approach is to stir the reactants at room temperature for a period to allow the initial Sɴ2 reaction to occur, followed by gentle reflux to complete the cyclization and dehydration.[7]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Driving the reaction for too long after the starting materials are consumed can lead to product degradation.
Q: Are there common side reactions that consume my product or starting materials?
A: Yes, several side reactions can reduce your yield.
-
Dehalogenation: The α-haloketone can be reduced back to the parent ketone, especially if trace metals or other reducing agents are present. This is a known issue that can result in low yields.[6]
-
Formation of Isomeric Byproducts: Under strongly acidic conditions, the reaction between an α-haloketone and an N-substituted thiourea can yield a mixture of the expected 2-(N-substituted amino)thiazole and the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9] This occurs because protonation can alter the nucleophilicity of the nitrogen atoms in the thiourea.
The diagram below illustrates this potential for regioisomeric byproduct formation.
Problem Area 2: Product Purification Challenges
Q: My crude product appears as a dark, oily solid. How should I approach purification?
A: This is a common outcome, often due to minor polymeric byproducts.
-
Initial Workup: The Hantzsch synthesis often results in the hydrohalide salt of the thiazole. Neutralization with a mild base like sodium carbonate or sodium bicarbonate is typically required to precipitate the free base, which can then be filtered.[1][8]
-
Recrystallization: If the product is a solid, recrystallization is the most efficient purification method. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) will be necessary to find suitable conditions.
-
Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the next step. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is usually effective. The dark, baseline material will often remain on the column.
| Parameter | Hantzsch Synthesis (General) | Minisci-type Acetylation[10] |
| Key Reactants | α-haloketone, Thioamide | Methyl-thiazole-5-carboxylate, Aldehyde |
| Solvent | Ethanol, Acetonitrile, DMF[7] | Water, Ethyl Acetate |
| Temperature | Room Temp to Reflux[7] | 10-25 °C |
| Catalyst/Reagent | Often none, sometimes mild base | FeSO₄·7H₂O, t-BuOOH, H₂SO₄ |
| Typical Yield | 70-95% (for simple cases)[1][7] | ~80% |
| Common Issue | Formation of tar, side reactions | Handling of peroxides, metal catalyst removal |
Validated Experimental Protocol: A Baseline for Success
While your specific substrates will require optimization, the following protocol for a classic Hantzsch synthesis provides a robust starting point.[3][8]
Synthesis of 2-Amino-4-phenylthiazole (Model Reaction)
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat the reaction to a gentle reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress via TLC (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is typically complete within 30-60 minutes.
-
Cooling & Precipitation: Remove the flask from the heat and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 30 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stir for 10 minutes. A solid precipitate should form.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The expected product is a pale yellow or off-white solid.
References
- Process for the preparation of 2-methylthiazole-5-carboxylates.
- Synthesis method of 2-acetyl-5-thiazole formic acid.
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]... ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Medium. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
- Synthetic method for 2-acetyl thiazole.
-
Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-acetylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 2-acetylthiazole-5-carboxylate, offering explanations and actionable solutions based on established chemical principles.
Q1: Why is the yield of my Hantzsch thiazole synthesis for Methyl 2-acetylthiazole-5-carboxylate consistently low?
Low yields in the Hantzsch synthesis are a frequent challenge. The root cause often lies in one of several key areas: the quality of your starting materials, the reaction conditions, or the formation of unintended side products.
-
Starting Material Purity: The Hantzsch reaction is sensitive to impurities in both the α-haloketone (e.g., Methyl 3-bromo-4-oxopentanoate) and the thioamide (e.g., thioacetamide). Impurities can participate in competing reactions, consuming your reactants and complicating the purification process. It is crucial to use reagents of high purity. Thioacetamide, in particular, can degrade over time; using a freshly opened bottle or recrystallized material is recommended.
-
Reaction Conditions:
-
Temperature: While heating is generally required to drive the reaction to completion, excessive heat can lead to decomposition of the reactants and the desired product. A moderate temperature, typically refluxing in a solvent like ethanol, is a good starting point.[1] Careful monitoring and optimization of the reaction temperature are essential.
-
Solvent: The choice of solvent is critical. Ethanol is commonly used and generally effective.[1] However, depending on the specific substrates, other protic or aprotic solvents might offer better solubility for the reactants and intermediates, thereby improving the reaction rate and yield.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
-
Side Reactions: The formation of isomeric thiazoles or other condensation byproducts can significantly reduce the yield of the desired product. These side reactions are often promoted by incorrect stoichiometry or suboptimal reaction conditions.
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I prevent it?
The most common byproduct in this specific Hantzsch synthesis is the isomeric thiazole, Methyl 4-acetyl-2-methylthiazole-5-carboxylate . This occurs due to the regioselectivity of the cyclization step.
-
Causality: The formation of the undesired isomer is often influenced by the reaction conditions. The mechanism of the Hantzsch synthesis involves the initial formation of a thiouronium salt intermediate, followed by cyclization and dehydration. The regiochemical outcome of the cyclization can be sensitive to factors such as pH and temperature.
-
Prevention and Mitigation:
-
Control of pH: Maintaining a slightly acidic to neutral pH can favor the formation of the desired 2,5-disubstituted thiazole. The use of a mild base, such as sodium bicarbonate, during the workup can help neutralize any excess acid.
-
Temperature Control: Running the reaction at the lowest effective temperature can enhance the selectivity for the desired product.
-
Purification: If the formation of the isomeric byproduct is unavoidable, careful purification by column chromatography on silica gel is typically effective for separating the two isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be optimized to achieve good separation.
-
Q3: My thioacetamide reagent appears discolored. Can I still use it?
Thioacetamide is known to be sensitive to light and air, and discoloration (often a yellowish or brownish tint) is a sign of degradation. Using degraded thioacetamide can lead to significantly lower yields and the formation of complex impurity profiles.
-
Recommendation: It is strongly advised not to use discolored thioacetamide. For best results, use a fresh bottle of high-purity thioacetamide. If a fresh supply is not immediately available, recrystallization of the old reagent from a suitable solvent (such as benzene or an ethanol/ether mixture) can be performed, although this requires careful handling due to the toxicity of both the reagent and the solvents.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reagent selection and alternative synthetic strategies.
Q1: What are the primary synthetic routes to Methyl 2-acetylthiazole-5-carboxylate?
There are two main, well-established routes for the synthesis of this target molecule:
-
Hantzsch Thiazole Synthesis: This is the most common and direct method. It involves the condensation of an appropriate α-haloketone with thioacetamide. The key α-haloketone precursors are:
-
Methyl 3-bromo-4-oxopentanoate
-
Methyl 2-chloro-3-oxobutanoate
-
-
Post-synthetic Modification of the Thiazole Ring: An alternative approach involves the synthesis of a simpler thiazole precursor, such as Methyl 2-methylthiazole-5-carboxylate , followed by acylation at the 2-position. A patent describes a method for the synthesis of 2-acetyl-5-thiazole formic acid which involves the acylation of a 2-bromothiazole intermediate.[2][3]
Q2: What are the advantages and disadvantages of using Methyl 3-bromo-4-oxopentanoate versus Methyl 2-chloro-3-oxobutanoate as the α-haloketone precursor?
Both precursors are viable options for the Hantzsch synthesis. The choice between them often comes down to commercial availability, cost, and stability.
-
Methyl 3-bromo-4-oxopentanoate: Bromo-ketones are generally more reactive than their chloro-analogs, which can lead to faster reaction times. However, they are also typically less stable and may require more careful handling and storage.
-
Methyl 2-chloro-3-oxobutanoate: Chloro-ketones are often more stable and less expensive. The reaction may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields to the bromo-ketone.
The following table summarizes the key considerations:
| Feature | Methyl 3-bromo-4-oxopentanoate | Methyl 2-chloro-3-oxobutanoate |
| Reactivity | Higher | Lower |
| Stability | Lower | Higher |
| Cost | Generally higher | Generally lower |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions |
Q3: Are there safer or more efficient alternatives to thioacetamide?
While thioacetamide is the most common reagent for introducing the thioamide functionality in this synthesis, there are alternatives, each with its own set of pros and cons. The primary alternatives involve the in situ formation of the thioamide from the corresponding amide using a thionating agent.
-
Lawesson's Reagent (LR): This is a popular and effective thionating agent for converting amides to thioamides. It is generally considered more efficient and milder than phosphorus pentasulfide. However, it is also more expensive and the workup can sometimes be complicated by the presence of phosphorus-containing byproducts.
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical and cost-effective thionating agent. However, it is a harsh reagent that often requires high reaction temperatures and can lead to the formation of more byproducts. It is also highly moisture-sensitive.
The following table provides a comparison of these reagents:
| Feature | Thioacetamide | Lawesson's Reagent (for thioamide synthesis) | Phosphorus Pentasulfide (P₄S₁₀) |
| Function | Direct thioamide source | Thionating agent (amide to thioamide) | Thionating agent (amide to thioamide) |
| Efficiency | High for direct condensation | High | Moderate to High |
| Reaction Conditions | Moderate | Mild to Moderate | Harsh (high temperatures) |
| Cost | Low | High | Low |
| Workup | Generally straightforward | Can be complex | Can be complex |
| Safety | Toxic, Carcinogen | Toxic, Moisture-sensitive | Highly Toxic, Corrosive, Moisture-sensitive |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. Note: These protocols should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Methyl 2-acetylthiazole-5-carboxylate via Hantzsch Condensation
This protocol is adapted from established Hantzsch thiazole synthesis procedures.[1]
Materials:
-
Methyl 3-bromo-4-oxopentanoate (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-bromo-4-oxopentanoate and thioacetamide.
-
Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the solid has dissolved and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Methyl 2-acetylthiazole-5-carboxylate.
Protocol 2: Synthesis of Thioacetamide from Acetamide using Lawesson's Reagent
This protocol provides a method for preparing thioacetamide from acetamide if a commercial source is unavailable or of poor quality.
Materials:
-
Acetamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask, suspend acetamide and Lawesson's Reagent in anhydrous toluene.
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude thioacetamide can be purified by recrystallization.
Visualizing the Synthesis
Hantzsch Thiazole Synthesis Workflow
Caption: Strategy for in-situ generation of thioacetamide for Hantzsch synthesis.
References
- CN105348216A - Synthetic method for 2-acetyl thiazole.
-
Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. ResearchGate. [Link]
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
Sources
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 3. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
Avoiding common pitfalls in thiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I've seen firsthand how the synthesis of this crucial heterocyclic scaffold can present unexpected challenges. The thiazole ring is a cornerstone in medicinal chemistry, found in everything from vitamin B1 to anticancer agents like Bleomycin and non-steroidal anti-inflammatory drugs like Meloxicam[1][2].
This guide is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explore the causality behind common pitfalls, providing you with the insights needed to troubleshoot and optimize your reactions effectively. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address the specific issues you are likely to encounter.
Section 1: The Hantzsch Thiazole Synthesis - The Workhorse Reaction
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and versatile method for constructing the thiazole ring[3]. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (like thiourea or a substituted thioamide)[1][4][5]. Its popularity stems from the ready availability of starting materials and its broad applicability.
However, its apparent simplicity can be deceptive. Let's dissect the common failure points.
FAQ 1: My Hantzsch reaction is giving a very low yield and a significant amount of dark, insoluble material. What is causing this "tarring"?
This is one of the most frequent complaints. The formation of tar-like substances usually points to competing side reactions or decomposition of intermediates.
Causality:
-
Self-Condensation of the α-Haloketone: α-Haloketones, especially α-haloaldehydes, are highly reactive and can self-condense under the reaction conditions, particularly if the reaction is heated for too long or at too high a temperature.
-
Instability of the Thioamide: Thioamides and thioureas can be unstable, especially in the presence of heat and acid or base, leading to decomposition pathways that do not result in the desired thiazole.
-
Intermediate Instability: The initial S-alkylation product (the acyclic intermediate) can be susceptible to polymerization or other non-productive reaction pathways if the subsequent cyclization and dehydration steps are not efficient.
Troubleshooting Workflow:
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-acetylthiazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-acetylthiazole-5-carboxylate. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the identification and mitigation of by-products.
Part 1: Understanding the Synthesis - The Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing Methyl 2-acetylthiazole-5-carboxylate is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3] In this specific case, the likely starting materials are Methyl 2-chloro-3-oxobutanoate and thioacetamide .
The reaction proceeds through a well-established mechanism involving initial S-alkylation of the thioacetamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Generalized workflow of the Hantzsch thiazole synthesis for Methyl 2-acetylthiazole-5-carboxylate.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Methyl 2-acetylthiazole-5-carboxylate.
Q1: What are the most critical parameters to control during the Hantzsch synthesis to ensure high purity of the final product?
A1: Several parameters are crucial for a successful and clean reaction:
-
Temperature: The initial S-alkylation is often exothermic. It's essential to control the initial temperature to prevent runaway reactions and the formation of degradation products. The subsequent cyclization and dehydration steps may require heating, but excessive temperatures can lead to the formation of tars and other colored impurities.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and by-products. Alcohols like ethanol are commonly used.
-
Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretical, a slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-haloketone.[1] However, a large excess can complicate purification.
-
pH: The reaction is typically carried out under neutral or slightly acidic conditions. Strongly acidic or basic conditions can promote side reactions. For instance, acidic conditions can alter the regioselectivity of the cyclization with N-substituted thioureas.[3]
Q2: My reaction mixture has turned dark brown/black. What could be the cause?
A2: The formation of a dark-colored reaction mixture is a common issue and can be attributed to several factors:
-
Overheating: Excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of polymeric or tar-like substances.
-
Side Reactions: The presence of impurities in the starting materials or the occurrence of extensive side reactions can generate colored by-products.
-
Air Oxidation: Some intermediates or the final product might be sensitive to air oxidation, especially at elevated temperatures.
To mitigate this, ensure precise temperature control, use purified starting materials, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[4] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, intermediates, and the final product. The consumption of the limiting reagent (usually the α-haloketone) and the appearance of the product spot can be tracked over time. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Part 3: Troubleshooting Guide - By-product Identification and Mitigation
This section provides a detailed guide to identifying and addressing common by-products encountered during the synthesis of Methyl 2-acetylthiazole-5-carboxylate.
Potential By-product Profile
Based on the Hantzsch synthesis mechanism and common side reactions, the following by-products are plausible:
| By-product ID | By-product Name/Class | Plausible Cause |
| BP-1 | Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry. |
| BP-2 | S-Alkylated Intermediate (non-cyclized) | Incomplete cyclization, often due to low reaction temperature or insufficient reaction time for the cyclization/dehydration step. |
| BP-3 | Methyl 2-acetyl-4-methyl-1,3-oxazole-5-carboxylate | Nucleophilic attack by the oxygen of the thioacetamide tautomer instead of the nitrogen. |
| BP-4 | Dimer of Methyl 2-chloro-3-oxobutanoate | Self-condensation of the α-haloketone, especially in the presence of a base. |
| BP-5 | Hydrolysis Products | Presence of water in the reaction can lead to hydrolysis of the ester or other functional groups. |
By-product Identification Workflow
A systematic approach is crucial for by-product identification. The following workflow outlines the key steps:
Caption: A systematic workflow for the identification of by-products.
Detailed Analysis of Potential By-products
1. Unreacted Starting Materials (BP-1)
-
Identification:
-
TLC/HPLC: Compare the crude reaction mixture with authentic samples of Methyl 2-chloro-3-oxobutanoate and thioacetamide.
-
¹H NMR: Look for characteristic signals of the starting materials.
-
Methyl 2-chloro-3-oxobutanoate: Signals for the methyl ester, the methine proton, and the acetyl group.
-
Thioacetamide: A broad singlet for the -NH2 protons and a singlet for the methyl group.
-
-
-
Mitigation:
-
Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
-
Optimize the stoichiometry of the reactants.
-
2. S-Alkylated Intermediate (BP-2)
-
Identification:
-
LC-MS: This intermediate will have a molecular weight corresponding to the sum of the two starting materials.
-
¹H NMR: The spectrum will be more complex than the starting materials. Expect to see signals from both moieties, but the chemical shifts will be different from the individual starting materials due to the new C-S bond. The characteristic broad -NH2 signal of thioacetamide might be shifted.
-
-
Mitigation:
-
Ensure sufficient heating and/or a longer reaction time after the initial S-alkylation to drive the cyclization and dehydration steps to completion.
-
3. Methyl 2-acetyl-4-methyl-1,3-oxazole-5-carboxylate (BP-3)
-
Identification:
-
LC-MS: This oxazole by-product is an isomer of the desired thiazole product, so it will have the same molecular weight. This makes differentiation by MS alone challenging without fragmentation studies.
-
¹³C NMR: This is a powerful technique to distinguish between thiazoles and oxazoles. The chemical shifts of the ring carbons are different. For oxazoles, the C2 carbon typically resonates at a lower field compared to the corresponding thiazole.[5]
-
IR Spectroscopy: The C=N stretching frequency may differ between the thiazole and oxazole rings.
-
-
Mitigation:
-
The formation of the oxazole is generally less favored than the thiazole in the Hantzsch synthesis. However, its formation can be influenced by the solvent and reaction conditions. Running the reaction in a protic solvent like ethanol generally favors the thione tautomer of thioacetamide, leading to the thiazole product.
-
4. Dimer of Methyl 2-chloro-3-oxobutanoate (BP-4)
-
Identification:
-
LC-MS: The molecular weight will be approximately double that of the starting α-haloketone.
-
¹H NMR: The spectrum will be complex and will lack the characteristic signals of the thiazole ring.
-
-
Mitigation:
-
Avoid basic conditions that can promote the self-condensation of the α-haloketone.
-
Add the thioacetamide to the reaction mixture before any base, if one is used.
-
5. Hydrolysis Products (BP-5)
-
Identification:
-
LC-MS: Look for molecular weights corresponding to the carboxylic acid of the final product or starting ester.
-
¹H NMR: The disappearance of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal (if not in D2O).
-
-
Mitigation:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Purification Strategies
-
Column Chromatography: This is a highly effective method for separating the desired product from by-products with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.
-
Recrystallization: If the product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a very effective purification technique.
-
Acid-Base Extraction: If the by-products have acidic or basic functionalities that are different from the product, an acid-base extraction can be used as a preliminary purification step.
Part 4: Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of Methyl 2-acetylthiazole-5-carboxylate
-
To a solution of thioacetamide (1.0 eq) in a suitable solvent (e.g., ethanol), add Methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Monitor the initial exothermic reaction and maintain the temperature with a water bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol for TLC Analysis
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).
-
Spot the crude reaction mixture, along with the starting materials as references, on a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light and/or by staining (e.g., with iodine).
-
Calculate the Rf values for all spots to monitor the progress of the reaction.
References
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
- US Patent US5880288A. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- US Patent US3274207A. (1966). Processes for preparing thiazole carboxylic acids.
-
Veeprho. Thioacetamide | CAS 62-55-5. [Link]
-
ResearchGate. (2015). Synthesis of 3-chloro-2-oxo-butanoate. [Link]
-
ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]
-
SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Pharmaffiliates. CAS No : 4755-81-1 | Product Name : Methyl 2-chloro-3-oxobutanoate. [Link]
-
Preprints.org. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. (2021). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
-
ResearchGate. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
PubMed Central. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]
-
ResearchGate. (2008). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
MDPI. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
ACS Publications. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
DTU Research Database. (2019). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]
-
The University of Groningen research portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]
-
Carl ROTH. Safety Data Sheet: Thioacetamide. [Link]
- Google Patents. (2023). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
-
ResearchGate. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
- Google Patents. (2015).
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
PubMed Central. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. (2017). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
-
Autechaux. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to the Bioactivity of Thiazole Derivatives: A Focus on Methyl 2-acetylthiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged structure found in a multitude of FDA-approved drugs, including antimicrobial and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for the development of novel therapeutics.[3] This guide provides a comparative analysis of the bioactivity of various thiazole derivatives, with a specific focus on the structural and potential functional attributes of Methyl 2-acetylthiazole-5-carboxylate. While direct experimental bioactivity data for this specific molecule is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of closely related analogues.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring's planarity and aromaticity, with its distinct electron distribution, allow it to act as a versatile pharmacophore.[4] It can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions, enabling it to bind to a wide array of biological targets.[2] The substitutable positions on the ring (C2, C4, and C5) provide a template for chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties, thereby fine-tuning its biological activity.[4] This has led to the development of thiazole-containing drugs with a vast range of therapeutic applications, from the anticancer drug Dasatinib to the antifungal agent Ravuconazole.[2]
Methyl 2-acetylthiazole-5-carboxylate: A Structural Perspective
Methyl 2-acetylthiazole-5-carboxylate is a derivative of thiazole with key functional groups at the C2 and C5 positions: an acetyl group at C2 and a methyl carboxylate group at C5. The parent compound, 2-acetyl-5-thiazole carboxylic acid, is recognized as a heterocyclic side chain with potential medicinal value.[2]
dot digraph "Methyl_2-acetylthiazole-5-carboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms N1 [label="N", pos="0,0.866!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="S", pos="0,-0.866!", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C4 [label="C", pos="-0.75,-1.299!", fontcolor="#202124"]; C5 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"];
// Substituent at C2 C2_acetyl_C1 [label="C", pos="-2.5,1.2!", fontcolor="#202124"]; C2_acetyl_O [label="O", pos="-3.5,0.8!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_acetyl_C2 [label="CH₃", pos="-2.2,2.2!", fontcolor="#202124"];
// Substituent at C5 C5_ester_C [label="C", pos="-2.5,-1.2!", fontcolor="#202124"]; C5_ester_O1 [label="O", pos="-3.5,-0.8!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5_ester_O2 [label="O", pos="-2.2,-2.2!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5_ester_CH3 [label="CH₃", pos="-3.0,-2.9!", fontcolor="#202124"];
H4 [label="H", pos="-0.5,-2.0!", fontcolor="#202124"];
// Define edges for bonds C2 -- N1 [label=""]; N1 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""]; C5 -- C2 [label=""];
C2 -- C2_acetyl_C1 [label=""]; C2_acetyl_C1 -- C2_acetyl_O [label="="]; C2_acetyl_C1 -- C2_acetyl_C2 [label=""];
C5 -- C5_ester_C [label=""]; C5_ester_C -- C5_ester_O1 [label="="]; C5_ester_C -- C5_ester_O2 [label=""]; C5_ester_O2 -- C5_ester_CH3 [label=""];
C4 -- H4 [label=""]; } enddot Caption: Structure of Methyl 2-acetylthiazole-5-carboxylate.
The bioactivity of this molecule can be hypothesized based on these functional groups:
-
2-acetyl group: The acetyl moiety can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets. Modifications at the C2 position are known to significantly influence the antimicrobial and anticancer activities of thiazole derivatives.
-
5-carboxylate group: The methyl ester at the C5 position impacts the molecule's polarity, solubility, and ability to cross cell membranes. Carboxylate and carboxamide groups at this position are frequently explored for their role in anticancer and antimicrobial activities.[5]
Comparative Bioactivity Analysis
To contextualize the potential of Methyl 2-acetylthiazole-5-carboxylate, we will compare it with other thiazole derivatives where systematic studies have been conducted. The following sections provide experimental data for thiazoles with varying substitutions, primarily focusing on antimicrobial and anticancer activities.
Antimicrobial Activity
The thiazole nucleus is a component of several clinically used antibiotics.[1] The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against representative bacterial and fungal strains.
| Compound/Derivative | Substitution Pattern | Test Organism(s) | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivative 15 | 5-nitro-2-furoyl moiety | Staphylococcus spp. | 1.95 | [6] |
| 2,5-disubstituted thiazole derivative 7 | C2: nonpolar, hydrophobic; C5: ethylidenehydrazine-1-carboximidamide | VISA, VRSA strains | 0.7–2.8 | [7] |
| Heteroaryl(aryl) thiazole derivative 3 | Complex heteroaryl groups | S. aureus, E. coli | 230-700 | [5] |
| Thiazole-based hydrazide derivatives | Varied aryl substitutions | S. aureus, E. coli | 6.25-12.5 |
Analysis and Causality:
The data indicates that the nature of the substituents on the thiazole ring is critical for potent antimicrobial activity. For instance, the presence of a 5-nitro-2-furoyl moiety in a thiadiazole derivative results in very strong activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.[6] Similarly, specific substitutions at the C2 and C5 positions of the thiazole ring have yielded compounds with potent activity against resistant bacterial strains like VISA and VRSA.[7] The electron-withdrawing or donating nature of the substituents, as well as their steric bulk and hydrogen bonding capacity, all play a crucial role in the interaction with microbial targets. While no specific MIC data is available for Methyl 2-acetylthiazole-5-carboxylate, its structure suggests it may possess moderate antimicrobial properties, which would need to be confirmed experimentally.
Anticancer Activity
The thiazole scaffold is a key component of several anticancer drugs, and numerous derivatives have been investigated for their antiproliferative activities.[5] They can exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis. The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values for various thiazole derivatives against different cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 2-Amino-4-methylthiazole-5-carboxylate derivative 3g | Varied substitutions on the 2-amino group | EKVX (Non-Small Cell Lung) | 0.865 | |
| 2-Amino-4-methylthiazole-5-carboxylate derivative 4c | Varied substitutions on the 2-amino group | HOP-92 (Non-Small Cell Lung) | 0.34 | |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative 9 | Thiazole and 1,3,4-thiadiazole rings, 4-methylphenyl group | HepG-2 (Liver) | 1.61 (µg/mL) | [6] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | 4-chloro-2-methylphenyl amido and 2-chlorophenyl groups | A-549, Bel7402, HCT-8 | Moderate activity |
Analysis and Causality:
The anticancer data further underscores the importance of specific substitution patterns. Derivatives of 2-amino-4-methylthiazole-5-carboxylate have demonstrated potent anticancer activity, with GI50 values in the sub-micromolar range against non-small cell lung cancer cell lines. These studies highlight that modifications to the 2-amino group, while retaining the 4-methyl and 5-carboxylate core, can lead to highly active compounds. The presence of additional heterocyclic rings, such as a 1,3,4-thiadiazole, has also been shown to be essential for the cytotoxic activity of some thiazole derivatives.[6] The 2-acetyl and 5-methyl carboxylate groups of Methyl 2-acetylthiazole-5-carboxylate provide a framework that could be explored for anticancer activity, potentially through further derivatization to enhance target binding and cellular uptake.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key bioactivity assays discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
dot digraph "MIC_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compound [label="Prepare stock solution\nof test compound"]; serial_dilution [label="Perform 2-fold serial dilutions\nin 96-well plate"]; prep_inoculum [label="Prepare standardized\nbacterial inoculum"]; inoculate [label="Inoculate wells with\nbacterial suspension"]; controls [label="Include positive (no drug)\nand negative (no bacteria) controls"]; incubate [label="Incubate plates at 37°C\nfor 18-24 hours"]; read_results [label="Visually inspect for turbidity\nor use a plate reader"]; determine_mic [label="MIC = Lowest concentration\nwith no visible growth"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_compound; prep_compound -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> controls; controls -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } enddot Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the thiazole derivative (prepared by serial dilution from a stock solution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The thiazole scaffold remains a highly valuable core structure in the quest for novel therapeutic agents. While specific experimental data on the bioactivity of Methyl 2-acetylthiazole-5-carboxylate is not yet widely published, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the 2-acetyl and 5-methyl carboxylate groups offers a unique electronic and steric profile that warrants further exploration.
Future research should focus on the synthesis and in vitro evaluation of Methyl 2-acetylthiazole-5-carboxylate against a broad panel of microbial pathogens and cancer cell lines to determine its MIC and IC50 values. Subsequent structure-activity relationship studies, involving modifications of the acetyl and ester moieties, could lead to the identification of more potent and selective derivatives. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, ensuring that the resulting data is robust and comparable to existing literature.
References
- Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). PubMed. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). PubMed Central. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, methyl ester 98%. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. Retrieved from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). PubMed Central. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [https://www.researchgate.net/publication/232049007_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzo[d]isothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzo[d]isothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate]([Link])
-
Acmec Biochemical. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, methyl ester 98%. Retrieved from [Link]
Sources
- 1. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 2. kuey.net [kuey.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-acetylthiazole-5-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Methyl 2-acetylthiazole-5-carboxylate, a valuable intermediate in medicinal chemistry, can be synthesized through various routes. This guide provides an in-depth comparison of two prominent synthetic strategies, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction: The Significance of Methyl 2-acetylthiazole-5-carboxylate
The thiazole motif is a cornerstone in the architecture of numerous biologically active compounds. The presence of both an acetyl group and a methyl ester on the thiazole ring in Methyl 2-acetylthiazole-5-carboxylate provides two versatile handles for further chemical modifications, making it a highly sought-after precursor in the synthesis of complex pharmaceutical agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
This guide will compare two distinct approaches:
-
Route 1: Direct C-H Acetylation via a Minisci-type Reaction. This modern approach introduces the acetyl group directly onto the pre-formed thiazole ring.
-
Route 2: A Multi-step Approach via a Carboxylic Acid Intermediate. This classical strategy involves the construction of the thiazole ring with a precursor to the acetyl group, followed by oxidation and final esterification.
Route 1: Direct C-H Acetylation via a Minisci-type Reaction
This contemporary method leverages the power of radical chemistry to directly functionalize the C2 position of the thiazole ring. The Minisci reaction and its variants are powerful tools for the alkylation and acylation of electron-deficient heterocycles.[1]
Mechanistic Insight
The reaction proceeds through the generation of an acyl radical from acetaldehyde. In the presence of a radical initiator system, such as ferrous sulfate and tert-butyl hydroperoxide, the acetaldehyde is converted into its corresponding acyl radical. This electrophilic radical then attacks the electron-rich C2 position of the methyl thiazole-5-carboxylate. Subsequent oxidation and deprotonation lead to the desired product. The acidic conditions help to activate the thiazole ring towards radical attack.[1]
Experimental Protocol
A detailed experimental procedure for this route has been reported in the literature.[2]
Step 1: Minisci Acetylation of Methyl thiazole-5-carboxylate [2]
-
To a stirred and cooled (10-20 °C) mixture of methyl-thiazole-5-carboxylate (2.86 g, 20 mmol), 4 M H₂SO₄ (10 ml), and 40% acetaldehyde solution (13.22 g, 120 mmol), a solution of FeSO₄·7H₂O (33.4 g, 120 mmol) in 80 ml H₂O and 70% tert-butyl hydroperoxide (12 ml, 120 mmol) are added separately and simultaneously.
-
The reaction mixture is stirred at room temperature (25 °C) for 1 hour.
-
The mixture is then extracted with ethyl acetate (EtOAc).
-
The organic layer is washed with a saturated Na₂S₂O₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude material is purified by column chromatography (Petroleum Ether:EtOAc, 50:1, v/v) to afford Methyl 2-acetylthiazole-5-carboxylate as a pale yellow solid.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl thiazole-5-carboxylate, Acetaldehyde | [2] |
| Key Reagents | FeSO₄·7H₂O, t-BuOOH, H₂SO₄ | [2] |
| Reaction Time | 1 hour | [2] |
| Temperature | 10-25 °C | [2] |
| Reported Yield | 80% | [2] |
| Purification | Column Chromatography | [2] |
Workflow Diagram
Caption: Workflow for the direct C-H acetylation of Methyl thiazole-5-carboxylate.
Route 2: Multi-step Synthesis via a Carboxylic Acid Intermediate
This more traditional approach involves the initial construction of a substituted thiazole ring, which is then elaborated to the final product. A key intermediate in this pathway is 2-acetyl-5-thiazole carboxylic acid. This route can be broken down into two main stages: the synthesis of the carboxylic acid and its subsequent esterification.
Mechanistic Insight
The initial formation of the thiazole ring in this route is a variation of the renowned Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[3] In the described patent, thiourea reacts with n-propanal and sulfonyl chloride to form an intermediate that is then converted to a 2-aminothiazole derivative.[4] Subsequent steps involve diazotization to replace the amino group, followed by the introduction of the acetyl group and oxidation to the carboxylic acid. The final step is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2]
Experimental Protocol
The synthesis of the intermediate 2-acetyl-5-thiazole formic acid is detailed in a patent.[4] A standard Fischer esterification protocol is then proposed for the final step.
Stage 1: Synthesis of 2-acetyl-5-thiazole carboxylic acid [4]
-
Step 1: Synthesis of Compound 1: Thiourea (208g) and n-propanal (80g) are reacted with sulfonyl chloride (200g) in toluene at 70°C for 3 hours. The pH is adjusted to 9 with ammonia water to yield Compound 1 (86% yield).
-
Step 2: Synthesis of Compound 2: Compound 1 (40g) is treated with a mixture of dilute sulfuric acid and hydrobromic acid, followed by the dropwise addition of aqueous sodium nitrite at 0-4°C. The pH is adjusted to 9 to give Compound 2 (75% yield).
-
Step 3: Synthesis of Compound 3: Compound 2 is reacted with butyllithium at -80 to -70°C, followed by the addition of acetate.
-
Step 4: Synthesis of 2-acetyl-5-thiazole carboxylic acid: Compound 3 (20g) is suspended in deionized water and heated to 60°C. An aqueous solution of potassium permanganate is added in portions, and the reaction is maintained at 70°C for 4.5 hours. After workup and acidification to pH 2, 2-acetyl-5-thiazole carboxylic acid is obtained as a white solid (90% yield).
Stage 2: Esterification to Methyl 2-acetylthiazole-5-carboxylate (Proposed)
-
Step 5: Fischer Esterification:
-
2-acetyl-5-thiazole carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Methyl 2-acetylthiazole-5-carboxylate.
-
Data Summary
| Parameter | Stage 1 (Carboxylic Acid Synthesis) | Stage 2 (Esterification - Proposed) |
| Starting Materials | Thiourea, n-propanal, sulfonyl chloride | 2-acetyl-5-thiazole carboxylic acid, Methanol |
| Key Reagents | NaNO₂, BuLi, KMnO₄ | H₂SO₄ (catalytic) |
| Reaction Time | Multi-day | Several hours |
| Temperature | -70°C to 70°C | Reflux |
| Reported Yield | ~58% overall (from thiourea) | High (typically >90% for Fischer esterification) |
| Purification | Filtration, Extraction | Extraction, Evaporation |
Workflow Diagram
Caption: Workflow for the multi-step synthesis via a carboxylic acid intermediate.
Comparison of Synthesis Routes
| Feature | Route 1: Minisci-type Acetylation | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 5 (from basic starting materials) |
| Overall Yield | 80% | ~52% (estimated overall) |
| Atom Economy | Higher | Lower |
| Reagent Hazards | tert-butyl hydroperoxide (oxidizer) | Sulfonyl chloride, butyllithium (pyrophoric), KMnO₄ (strong oxidizer) |
| Scalability | Potentially challenging due to radical nature and exothermicity | More established for large-scale synthesis, though involves more unit operations |
| Purification | Requires column chromatography | May involve multiple crystallizations/extractions; final esterification is often clean |
| Versatility | Specific for C-H functionalization | The carboxylic acid intermediate can be converted to other derivatives (amides, etc.) |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to Methyl 2-acetylthiazole-5-carboxylate, each with its own set of strengths and weaknesses.
Route 1 (Minisci-type Acetylation) is a highly efficient, one-step process with an excellent reported yield. Its directness and high atom economy are attractive from a green chemistry perspective. However, the use of a radical reaction may present challenges in terms of scalability and control for industrial applications. The requirement for chromatographic purification may also be a drawback for large-scale production. This route is highly recommended for laboratory-scale synthesis and for research purposes where speed and efficiency in accessing the final product are priorities.
Route 2 (Multi-step Synthesis) , while longer and with a lower overall yield, follows a more traditional and arguably more robust synthetic logic. Each step is a well-established transformation, which can be advantageous for process optimization and scale-up. A significant advantage of this route is the generation of the versatile intermediate, 2-acetyl-5-thiazole carboxylic acid, which can be a precursor to a variety of other derivatives beyond the methyl ester. This route is likely more suitable for large-scale industrial production where process control and the potential for analogue synthesis are critical considerations.
The ultimate choice of synthesis will depend on the specific needs of the research or development program, balancing factors such as the desired scale of production, available equipment, and the strategic importance of the carboxylic acid intermediate.
References
-
Chang, S., Zhang, Z., Zhuang, X., Luo, J., Cao, X., Li, H., Tu, Z., Lu, X., Ren, X., & Ding, K. (2012). Discovery of 4-amino-N-(4-((3-cyanopyridin-2-yl)thio)phenyl)-6-(1H-indol-5-yl)picolinamide as a potent and selective inhibitor of Akt1. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212. [Link]
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Minisci, F., Vismara, E., & Fontana, F. (1989). Recent developments of the homolytic alkylation of heteroaromatic bases. Heterocycles, 28(1), 489-519. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Differentiating Thiazole Isomers via Spectroscopy
Introduction: The Significance of Isomeric Purity in Thiazole Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of biological activities. However, the seemingly subtle shift of a single methyl group on the thiazole ring, creating isomers such as 2-methylthiazole, 4-methylthiazole, and 5-methylthiazole, can profoundly alter the molecule's steric and electronic properties. This, in turn, can dramatically impact its pharmacological activity, toxicity, and metabolic stability.
For researchers, scientists, and drug development professionals, the unambiguous identification and differentiation of these isomers are not merely academic exercises; they are critical quality control steps that ensure the safety, efficacy, and reproducibility of their scientific endeavors. This guide provides an in-depth comparison of the spectroscopic data of these three key thiazole isomers, offering a practical, data-driven approach to their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing exquisitely detailed information about the chemical environment of each nucleus. For thiazole isomers, both ¹H and ¹³C NMR offer distinct and diagnostic fingerprints.
Causality in NMR: Why Isomerism Matters
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In the thiazole ring, the nitrogen and sulfur heteroatoms exert significant electronic effects, creating a unique distribution of electron density. The position of the methyl group, an electron-donating group, perturbs this distribution, leading to predictable changes in the chemical shifts of the remaining ring protons and carbons.
-
¹H NMR: The protons on the thiazole ring (H-2, H-4, and H-5) resonate in the aromatic region, but their precise chemical shifts are dictated by their proximity to the heteroatoms and the methyl substituent. The electronegative nitrogen atom deshields adjacent protons, shifting them downfield (to a higher ppm value). The methyl group, being electron-donating, will shield adjacent protons, causing an upfield shift.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the thiazole ring are influenced by the substitution pattern. The carbon atom directly attached to the nitrogen (C-2) is typically the most deshielded, appearing at the highest chemical shift. The position of the methyl group will cause a notable downfield shift (α-effect) on the carbon it is attached to and smaller, more nuanced shifts on the other ring carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust and reproducible NMR protocol is fundamental to accurate isomeric assignment.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the thiazole isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the analyte peaks.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field throughout the experiment.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharper, more resolved signals.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal intensity.
-
Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination. Reference the spectrum to the signal of tetramethylsilane (TMS) at 0.00 ppm.
Comparative ¹H NMR Data
| Isomer | -CH₃ Signal (δ, ppm) | H-2 Signal (δ, ppm) | H-4 Signal (δ, ppm) | H-5 Signal (δ, ppm) |
| 2-Methylthiazole | ~2.75 (s) | - | ~7.65 (d) | ~7.20 (d) |
| 4-Methylthiazole | ~2.45 (s) | ~8.65 (s) | - | ~6.90 (s) |
| 5-Methylthiazole | ~2.50 (s) | ~8.55 (s) | ~7.50 (s) | - |
Analysis and Interpretation:
-
2-Methylthiazole: The methyl group at the 2-position results in the absence of an H-2 proton signal. The remaining H-4 and H-5 protons appear as doublets due to coupling with each other. The methyl signal is the most downfield among the three isomers due to the influence of the adjacent nitrogen.
-
4-Methylthiazole: The H-2 proton is a sharp singlet and is significantly downfield due to its position between the two heteroatoms. The H-5 proton is also a singlet and appears at a characteristically upfield position.
-
5-Methylthiazole: The H-2 and H-4 protons both appear as singlets. The H-2 proton is again the most downfield signal in the spectrum. The chemical shift of the H-4 proton is a key differentiator from the H-5 proton in 4-methylthiazole.
Comparative ¹³C NMR Data
| Isomer | -CH₃ Signal (δ, ppm) | C-2 Signal (δ, ppm) | C-4 Signal (δ, ppm) | C-5 Signal (δ, ppm) |
| 2-Methylthiazole | ~19.0 | ~166.0 | ~143.0 | ~119.0 |
| 4-Methylthiazole | ~17.0 | ~152.0 | ~150.0 | ~113.0 |
| 5-Methylthiazole | ~12.0 | ~153.0 | ~140.0 | ~133.0 |
Analysis and Interpretation:
-
2-Methylthiazole: The C-2 carbon, bearing the methyl group, is significantly deshielded and appears at the highest chemical shift.
-
4-Methylthiazole: The C-2 and C-4 carbons have relatively close chemical shifts, with C-2 being slightly more downfield. The C-5 carbon is the most upfield.
-
5-Methylthiazole: The C-2 carbon is again highly deshielded. The C-5 carbon, now substituted with the methyl group, shows a significant downfield shift compared to the other isomers. The methyl carbon in 5-methylthiazole is the most upfield of the three isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of the methylthiazole isomers are broadly similar, subtle differences in the fingerprint region (1500-600 cm⁻¹) can be diagnostic.
Causality in IR: How Substitution Affects Vibrational Modes
The absorption frequencies in an IR spectrum correspond to the vibrational modes of specific bonds or groups of atoms. The thiazole ring has several characteristic stretching and bending vibrations. The position of the methyl group can influence the electronic distribution within the ring, causing slight shifts in the frequencies of these vibrations, particularly the C-H out-of-plane bending modes.
Experimental Protocol: Acquiring IR Spectra
Step-by-Step Methodology:
-
Sample Preparation: For liquid samples, the thin-film method is most convenient. Place a small drop of the methylthiazole isomer between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.
-
Background Spectrum: Record a background spectrum of the empty sample compartment. This is essential to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.
-
Sample Spectrum: Place the sample holder with the prepared plates into the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.
Comparative IR Data
| Vibrational Mode | 2-Methylthiazole (cm⁻¹) | 4-Methylthiazole (cm⁻¹) | 5-Methylthiazole (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=N Stretch | ~1590 | ~1600 | ~1580 |
| C=C Stretch | ~1480, ~1420 | ~1500, ~1440 | ~1490, ~1410 |
| C-H Out-of-plane Bend | ~870, ~730 | ~890, ~720 | ~850, ~740 |
Analysis and Interpretation:
The most significant differences are observed in the C=N and C=C stretching regions and the C-H out-of-plane bending region. The precise positions of these bands are sensitive to the substitution pattern and can be used as a diagnostic fingerprint to distinguish between the isomers when compared to reference spectra.
Mass Spectrometry (MS): Unraveling Isomeric Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While the three methylthiazole isomers have the same molecular weight (99.16 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, providing another avenue for their differentiation.
Causality in MS: The Influence of Structure on Fragmentation
In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The stability of these ions and the pathways through which they are formed are dictated by the molecule's structure. The position of the methyl group on the thiazole ring can influence which bonds are most likely to break, leading to different relative abundances of the resulting fragment ions. A common fragmentation pathway for thiazoles involves the cleavage of the ring.
Experimental Protocol: Obtaining Mass Spectra
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of mixtures or through direct infusion for pure samples.
-
Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Comparative Mass Spectrometry Data
All three isomers will show a molecular ion peak at m/z 99 . The key to differentiation lies in the relative intensities of the fragment ions.
| m/z | Proposed Fragment | 2-Methylthiazole (Relative Intensity) | 4-Methylthiazole (Relative Intensity) | 5-Methylthiazole (Relative Intensity) |
| 99 | [M]⁺ | High | High | High |
| 98 | [M-H]⁺ | Moderate | Moderate | Moderate |
| 72 | [M-HCN]⁺ | Low | High | Moderate |
| 58 | [CH₃-C≡S]⁺ | High | Low | Low |
| 57 | [C₃H₃N]⁺ | Moderate | Moderate | High |
| 45 | [CHS]⁺ | Moderate | High | Moderate |
Analysis and Interpretation:
-
2-Methylthiazole: A characteristic fragmentation is the loss of acetonitrile to form an ion at m/z 58, which is often a prominent peak.
-
4-Methylthiazole: The loss of hydrogen cyanide (HCN) to give a fragment at m/z 72 is a more favorable pathway for this isomer. The fragment at m/z 45 is also typically more abundant.
-
5-Methylthiazole: This isomer can show a more prominent fragment at m/z 57, corresponding to the loss of C₂H₂S.
Conclusion: An Integrated Spectroscopic Approach for Unambiguous Isomer Identification
While each spectroscopic technique provides valuable clues for the differentiation of 2-, 4-, and 5-methylthiazole, a combined and integrated approach offers the most definitive and reliable identification. ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information and are often sufficient for unambiguous assignment. However, IR spectroscopy serves as a rapid and cost-effective method for preliminary identification and quality control, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis.
For the researcher in the fast-paced environment of drug discovery and development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the integrity and quality of their work. This guide provides the foundational data and interpretive framework to confidently navigate the subtle yet significant differences between these critical thiazole isomers.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(6), 515-521. [Link]
The Evolving Landscape of Thiazole-Based Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various thiazole derivatives against a range of cancer cell lines, offering insights into their mechanisms of action and the experimental frameworks used to evaluate them. While direct, extensive data on Methyl 2-acetylthiazole-5-carboxylate is limited in the public domain, this guide will draw comparisons from structurally related and recently investigated thiazole-containing compounds to illuminate the potential of this chemical class.
The Thiazole Moiety: A Cornerstone in Anticancer Drug Design
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic bioactive molecules.[2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a valuable building block in medicinal chemistry.[3] Several clinically approved drugs and numerous investigational compounds feature a thiazole core, highlighting its significance in the development of anticancer agents.[5] The therapeutic potential of thiazole derivatives often stems from their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and metastasis.[1][6][7]
Comparative Efficacy of Thiazole Derivatives Across Cancer Cell Lines
The anticancer activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring.[1] This section presents a comparative overview of the cytotoxic effects of various recently synthesized thiazole compounds against different human cancer cell lines, with a focus on their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Diphyllin Thiazole Derivatives (5d and 5e) | HepG2 (Liver Carcinoma) | 0.3 and 0.4 | Demonstrated potent cytotoxicity comparable to the standard drug Taxol. The presence of alkyl terminal groups on the thiazole moiety appeared to enhance cytotoxic activity.[8][9] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Showed more potent activity than the standard drug Staurosporine (IC50 6.77 ± 0.41 µM). This compound also inhibited VEGFR-2.[1] |
| HepG2 (Liver Carcinoma) | 7.26 ± 0.44 | Exhibited significant cytotoxicity.[1] | |
| Novel Arylidene-Hydrazinyl-Thiazoles (Compounds 4m, 4n, 4r) | BxPC-3 (Pancreatic Cancer) | Showed significant cytotoxicity at 10 µM | These compounds induced apoptosis through caspase-3/7 activation and caused G2/M phase cell cycle arrest by inhibiting tubulin polymerization.[7] |
| MOLT-4 (Leukemia) | Showed significant cytotoxicity at 10 µM | [7] | |
| MCF-7 (Breast Cancer) | Showed significant cytotoxicity at 10 µM | [7] | |
| Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (Compound 3) | MCF-7 (Breast Cancer) | 20.6 ± 0.3 µg/mL | Displayed selective inhibitory effects on MCF-7 cells and inhibited multiple matrix metalloproteinases (MMPs).[10] |
| Thiazole-Hydrazide Analogs (4a and 4d) | A549 (Lung Carcinoma) | Showed selective cytotoxicity | Exhibited a more favorable anticancer profile compared to their ortho-chlorophenyl analogs, with less cytotoxicity towards healthy NIH/3T3 cells.[11] |
Unraveling the Mechanisms of Action
The anticancer effects of thiazole derivatives are multifaceted, often involving the modulation of several key cellular processes. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Induction of Apoptosis
A primary mechanism by which many thiazole compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved via the intrinsic mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][12]
-
Loss of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the apoptotic cascade.[5][7]
-
Activation of Caspases: Leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[5][7][11]
Cell Cycle Arrest
Thiazole derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation.[1][13] By arresting cancer cells at specific checkpoints, these compounds can prevent their division and growth. For instance, some derivatives cause cell cycle arrest at the G0/G1[5][13] or G2/M phases[7], often by inhibiting key regulatory proteins like cyclin-dependent kinases (CDKs) or by disrupting microtubule dynamics.
Caption: Overview of the anticancer mechanisms of thiazole derivatives.
Experimental Protocols for Efficacy Evaluation
The assessment of the anticancer potential of novel compounds relies on a battery of well-established in vitro assays. These protocols provide quantitative data on cytotoxicity and offer insights into the underlying mechanisms of action.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative (and a vehicle control, typically DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Future Directions and Conclusion
The thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse biological activities and the synthetic tractability of thiazole derivatives make them highly attractive candidates for further development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer potency and selectivity of thiazole-based compounds.
-
Target Identification: Elucidating the specific molecular targets of the most promising derivatives to better understand their mechanisms of action.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, D. A., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
-
Asr, M. A., & Ramezanzadeh, K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-22. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-latef, M. A. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of the Iranian Chemical Society, 22(8), 1-17. [Link]
-
Li, Y., Xing, J., Wang, Q., & Sun, J. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 19(12), 20796-20806. [Link]
-
Kallander, L. S., Lu, Y., Bulfer, S. L., & et al. (2013). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4413-4418. [Link]
-
Li, J., Wang, Y., Zhang, Y., & et al. (2025). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2380703. [Link]
-
Kumar, A., Sharma, S., Sharma, A., & et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(36), 40591-40606. [Link]
-
Li, J., Wang, Y., Zhang, Y., & et al. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2380703. [Link]
-
Kumar, D., Kumar, N., Sharma, A., & et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1732-1744. [Link]
-
Paidesetty, S. K., Sahoo, J., & Mohanta, G. P. (2016). Thiazoles as potent anticancer agents: A review. Indian Drugs, 53(11), 5-13. [Link]
-
El-Gazzar, M. G., Mahmoud, S. M., & Killian, M. S. (2023). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163456. [Link]
-
Sharma, R., & Kumar, R. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(5), 1756-1765. [Link]
-
Singh, P., & Kaur, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6293. [Link]
-
Acar, Ç., & Çavuşoğlu, B. K. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 1-13. [Link]
-
Singh, A., Sharma, P. K., & Kumar, N. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Targets, 18(14), 1645-1664. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Medicinal Chemistry, 12(6), 564-572. [Link]
-
de Oliveira, C. S., de Mattos, M. C., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 546-557. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & et al. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1022-1030. [Link]6.2020.1752834)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. tandfonline.com [tandfonline.com]
- 13. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Methyl 2-acetylthiazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, Methyl 2-acetylthiazole-5-carboxylate and its analogs represent a promising class of molecules with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative look at their biological performance supported by experimental data. As Senior Application Scientists, our goal is to synthesize technical data with practical insights to accelerate your research and development efforts.
Introduction: The Thiazole Core and Its Significance
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The unique electronic properties of the thiazole ring, with its sulfur and nitrogen heteroatoms, allow for diverse interactions with biological targets.[3] Methyl 2-acetylthiazole-5-carboxylate, with its key functional groups—the acetyl group at the 2-position and the methyl carboxylate at the 5-position—serves as a versatile template for chemical modification to explore and optimize these biological activities. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of novel therapeutic agents.
Synthesis of Methyl 2-acetylthiazole-5-carboxylate Analogs
The synthesis of Methyl 2-acetylthiazole-5-carboxylate analogs, particularly the corresponding carboxamides, typically follows a multi-step reaction sequence. A common and effective method is the Hantzsch thiazole synthesis.[3] This classical approach involves the condensation of a-haloketones with thioamides. For the synthesis of the amide analogs, the carboxylate group of a thiazole precursor is activated and then reacted with a desired amine.
A general synthetic route is outlined below:
Caption: General synthetic workflow for thiazole-5-carboxamide analogs.
The causality behind this experimental choice lies in its reliability and versatility. The Hantzsch synthesis provides a robust method for constructing the core thiazole ring, while standard amide coupling reactions allow for the introduction of a wide variety of substituents on the amide nitrogen, enabling a thorough exploration of the SAR.
Comparative Analysis of Biological Activity
The biological activity of Methyl 2-acetylthiazole-5-carboxylate analogs is highly dependent on the nature and position of substituents. Here, we compare the anticancer and antimicrobial activities of several key analogs, with supporting experimental data.
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents, often through the inhibition of protein kinases or disruption of microtubule polymerization.[4][5] The following table summarizes the in vitro cytotoxic activity of a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide analogs against various human cancer cell lines.[6] While not direct analogs of the methyl 2-acetyl series, these compounds share the critical thiazole-5-carboxamide core and provide valuable SAR insights.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Thiazole-5-carboxamide Analogs [6]
| Compound ID | R1 (at position 2) | R2 (Amide substituent) | A-549 (Lung Cancer) | Bel7402 (Liver Cancer) | HCT-8 (Colon Cancer) |
| 8a | 2-F-Ph | 4-Cl, 2-Me-Ph | >50 | >50 | >50 |
| 8b | 2-Cl-Ph | 4-Cl, 2-Me-Ph | 26.5 | 31.2 | 29.8 |
| 8c | 2-Cl-Ph | 2,4-diCl-Ph | >50 | >50 | >50 |
| 8d | 2-Cl-Ph | 2,5-diCl-Ph | 35.1 | 42.3 | 38.7 |
| 8e | 2-Cl-Ph | 2-CF₃-Ph | 41.2 | >50 | >50 |
From this data, it is evident that the nature of the substituents on both the phenyl ring at the 2-position and the amide nitrogen plays a crucial role in the anticancer activity.[5] Compound 8b , featuring a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at the R2 position, demonstrated the highest activity among the tested analogs against all three cell lines.[5][6] This suggests that a combination of a halogen and a methyl group on the terminal phenyl ring of the amide can be favorable for cytotoxicity.[5] In contrast, the presence of a 2-fluorophenyl group at R1 (8a ) or a 2,4-dichlorophenyl group as the amide substituent (8c ) resulted in a significant loss of activity.
Antimicrobial Activity
Thiazole derivatives have also shown significant promise as antimicrobial agents.[4][7] The following table presents the minimum inhibitory concentration (MIC) values for a series of thiazole derivatives against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Analogs [8]
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | C. albicans |
| 13a | 4-Chlorophenyl | 93.7 | 46.9 | >100 | 7.8 |
| 13b | 4-Methoxyphenyl | >100 | 93.7 | >100 | 15.6 |
| 13c | 4-Nitrophenyl | 46.9 | 23.4 | 93.7 | 5.8 |
The SAR from this series indicates that electron-withdrawing groups on the phenyl ring attached to the thiazole core can enhance antimicrobial activity. Compound 13c , with a 4-nitrophenyl substituent, displayed the most potent activity against both bacterial and fungal strains. The presence of a 4-chlorophenyl group (13a ) also conferred good activity, particularly against Candida albicans.[8] Conversely, the electron-donating methoxy group (13b ) resulted in reduced activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method that measures the amount of ADP produced.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the kinase of interest, a substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the substrate peptide.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a luminescence-based ADP detection kit).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of Methyl 2-acetylthiazole-5-carboxylate analogs reveals critical insights for the development of novel therapeutic agents. The studies on related thiazole-5-carboxamides demonstrate that substitutions at the 2-position of the thiazole ring and on the amide nitrogen significantly influence their anticancer and antimicrobial activities. Specifically, the presence of halogen and methyl groups on appended aryl rings appears to be beneficial for anticancer potency, while electron-withdrawing groups enhance antimicrobial efficacy.
Future research should focus on a systematic exploration of a wider range of substituents at these key positions of the Methyl 2-acetylthiazole-5-carboxylate scaffold. This will enable the development of more potent and selective compounds. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most active analogs will be crucial for their advancement as clinical candidates. The experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of reliable and comparable data.
References
- Ayati, A., Emami, S., Moghimi, S., & Foroumadi, A. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(16), 1929–1952.
- Bondock, S., & Fouda, A. M. (2010). Synthesis and antimicrobial activity of some new bis-thiazolyl hydrazones. European Journal of Medicinal Chemistry, 45(9), 3679-3686.
- Guerrero-Pepinosa, N. Y., Cardona-Trujillo, M. C., Garzón-Castaño, S. C., Veloza, L. A., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: a systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
-
Liu, X. H., Pan, L., Ma, Y., Weng, J. Q., Tan, C. X., Li, Y. H., ... & Zhang, Y. G. (2015). Synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives. Molecules, 20(8), 15004-15016. Available at: [Link]
- Nawaz, F., Alam, O., Perwez, A., et al. (2021). Design, synthesis, molecular docking, and anticancer evaluation of pyrazole linked pyrazoline derivatives with carbothioamide tail as EGFR kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 42-60.
- Sharma, P. C., Bansal, K. K., Sharma, A., Sharma, D., & Deep, A. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
- Singh, N., & Gupta, M. (2020). Therapeutic journey of pyrazolines as EGFR tyrosine kinase inhibitors: an insight into structure-activity relationship. Current Bioactive Compounds, 16(9), 1260-1272.
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 113-126. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(21), 7578. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2015). RSC Advances, 5(67), 54385-54398. Available at: [Link]
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2013). PLoS One, 8(5), e61823. Available at: [Link]
-
Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021). Journal of Pharmaceutical Research International, 33(53A), 24-32. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules, 29(7), 1531. Available at: [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). Scientific Reports, 11(1), 1-15. Available at: [Link]
Sources
- 1. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide | C12H7ClF3N3O2S | CID 57537968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-acetylthiazole-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison and experimental protocols for validating the purity of a key heterocyclic building block, Methyl 2-acetylthiazole-5-carboxylate. We will explore the rationale behind various analytical techniques, discuss potential impurities, and benchmark against alternative structures, ensuring your downstream applications are built on a foundation of unimpeachable quality.
The Critical Role of Purity in Thiazole-Containing Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Methyl 2-acetylthiazole-5-carboxylate, with its reactive acetyl group and ester functionality, serves as a versatile intermediate for introducing the thiazole moiety into more complex molecules.[2] Its applications span from the development of novel anti-inflammatory and antimicrobial agents to agrochemicals. The purity of this intermediate is paramount, as even trace impurities can lead to unforeseen side reactions, impact biological activity, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Synthesis and Purification: A Self-Validating Approach
A robust synthesis and purification protocol is the first line of defense in ensuring high purity. A common and effective method for the synthesis of Methyl 2-acetylthiazole-5-carboxylate is the Minisci-type acetylation of a methyl thiazole-5-carboxylate precursor.[3]
Experimental Protocol: Synthesis and Purification
Synthesis:
-
To a stirred and cooled (10-20 °C) mixture of methyl thiazole-5-carboxylate (1 equivalent), 4 M H₂SO₄, and acetaldehyde (6 equivalents), a solution of FeSO₄·7H₂O (6 equivalents) in water and 70% tert-butyl hydroperoxide (6 equivalents) are added separately and simultaneously.[3]
-
The reaction mixture is stirred at room temperature (25 °C) for 1 hour.[3]
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
Purification:
-
The reaction mixture is extracted with ethyl acetate (EtOAc).[3]
-
The organic layer is washed with a saturated Na₂S₂O₃ solution and brine.[3]
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure to yield the crude product.[3]
-
The crude material is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (50:1, v/v) eluent system to afford the final product as a pale yellow solid.[3]
The causality behind this purification strategy lies in the polarity difference between the product and potential impurities. The less polar petroleum ether/ethyl acetate mobile phase effectively separates the moderately polar product from more polar byproducts and unreacted starting materials.
Orthogonal Analytical Techniques for Purity Validation
A single analytical method is rarely sufficient to definitively determine purity. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles provides a more complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry. A reverse-phase method is typically suitable for a molecule like Methyl 2-acetylthiazole-5-carboxylate.
Proposed HPLC Method:
| Parameter | Value |
| Column | C18 (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Orthophosphoric acid in Water, B: Acetonitrile |
| Gradient | 10% B to 65% B over 5 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 272 nm[4] |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the potential for residual solvents and volatile byproducts from the synthesis, GC-MS is a critical component of the validation workflow. A patent for the closely related 2-acetyl-5-thiazole formic acid demonstrates the utility of GC-MS in monitoring reaction progress and identifying intermediates.[6]
Illustrative GC-MS Parameters:
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI), Scan range 40-400 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also provide information on purity. The presence of unexpected signals can indicate impurities.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 8.50 (s, 1H)
-
δ 3.95 (s, 3H)
-
δ 2.73 (s, 3H)[3]
Melting Point
Comparison with Alternatives
The choice of a building block in a synthetic campaign is often a balance of reactivity, availability, and cost. While Methyl 2-acetylthiazole-5-carboxylate is a versatile intermediate, other thiazole-containing building blocks can also be considered.
| Feature | Methyl 2-acetylthiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 2-Bromothiazole |
| Key Functionality | Acetyl and ester groups for further elaboration | Amino and ester groups for amide coupling and other transformations | Bromo group for cross-coupling reactions |
| Synthetic Accessibility | Readily synthesized via Minisci-type reactions[3] | Synthesized from ethyl acetoacetate and thiourea | Prepared from 2-aminothiazole via diazotization[8] |
| Versatility | High - allows for modification at both the acetyl and ester positions. | High - the amino group is a versatile handle for diversification. | High - enables the introduction of various substituents via cross-coupling. |
| Potential Impurities | Unreacted starting materials, oxidized byproducts. | Byproducts from the Hantzsch thiazole synthesis. | Residual diazonium salts, halogenated impurities. |
The choice between these alternatives will depend on the specific synthetic strategy and the desired final molecule.
Visualizing the Purity Validation Workflow
A well-defined workflow is essential for a systematic and thorough purity validation.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity validation of Methyl 2-acetylthiazole-5-carboxylate.
Regulatory Context and Impurity Thresholds
For drug development professionals, understanding the regulatory landscape is crucial. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower |
Any impurity exceeding the identification threshold must be structurally characterized. Impurities above the qualification threshold require toxicological assessment.
Conclusion
The validation of synthesized intermediates like Methyl 2-acetylthiazole-5-carboxylate is a multi-faceted process that requires a deep understanding of synthetic organic chemistry, analytical techniques, and regulatory requirements. By employing a self-validating synthesis and purification strategy, coupled with a suite of orthogonal analytical methods, researchers can ensure the quality and reliability of their chemical building blocks. This rigorous approach not only enhances the reproducibility of scientific research but also accelerates the development of safe and effective new medicines.
References
- Chang, S., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents. (n.d.).
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
-
Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006). Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (n.d.). Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents. (n.d.).
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 7. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 9. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
A Comparative Guide for Synthetic Chemists: Methyl 2-acetylthiazole-5-carboxylate vs. its Ethyl Ester Analog
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Among the vast array of heterocyclic scaffolds, thiazole derivatives hold a prominent position due to their wide-ranging biological activities.[1] This guide provides an in-depth technical comparison of two closely related and synthetically valuable intermediates: Methyl 2-acetylthiazole-5-carboxylate and its ethyl ester analog, Ethyl 2-acetylthiazole-5-carboxylate.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of their synthesis, reactivity, and physical properties, supported by experimental data and established chemical principles, to empower you in making informed decisions for your synthetic endeavors.
At a Glance: Key Differences and Considerations
| Feature | Methyl 2-acetylthiazole-5-carboxylate | Ethyl 2-acetylthiazole-5-carboxylate | Key Considerations for Selection |
| Synthesis | Readily synthesized with a reported yield of 80% via Minisci-type acetylation. | Synthesizable via adaptation of established methods with expected high yields (85-95%). | The choice may depend on the availability of starting materials and desired scale-up parameters. The synthesis of the ethyl ester may require optimization. |
| Reactivity | The methyl ester may exhibit slightly higher reactivity in certain nucleophilic acyl substitution reactions due to reduced steric hindrance. | The ethyl group may offer different solubility profiles and can influence reaction kinetics. | For reactions sensitive to steric bulk around the ester, the methyl analog might be preferred. The ethyl ester could be advantageous for achieving specific solubility in reaction media. |
| Physical Properties | Generally, methyl esters have lower boiling points and potentially different solubility profiles compared to their ethyl counterparts. | Ethyl esters are typically less polar and may have better solubility in non-polar organic solvents. | The choice of ester can be a tool to fine-tune the physical properties of intermediates, aiding in purification and handling. |
| Hydrolytic Stability | Expected to be more stable towards hydrolysis under both acidic and basic conditions compared to the ethyl ester. | More susceptible to hydrolysis, which could be a factor in purification and storage. | In multi-step syntheses where intermediates are exposed to various pH conditions, the superior stability of the methyl ester can be a significant advantage. |
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of both esters typically involves the formation of the thiazole ring, followed by the introduction of the acetyl group. The renowned Hantzsch thiazole synthesis is a common and versatile method for constructing the core thiazole structure.[2]
Synthesis of Methyl 2-acetylthiazole-5-carboxylate
A reliable method for the synthesis of Methyl 2-acetylthiazole-5-carboxylate involves a Minisci-type radical acetylation of a pre-formed methyl thiazole-5-carboxylate. This method has been reported with a good yield.[3]
Experimental Protocol: Synthesis of Methyl 2-acetylthiazole-5-carboxylate [3]
-
Reaction Setup: In a round-bottom flask, a mixture of methyl thiazole-5-carboxylate (1.0 eq), an aldehyde (e.g., acetaldehyde, 6.0 eq), and 4 M sulfuric acid in water is prepared.
-
Initiation: The mixture is stirred and cooled to 10-20 °C. Solutions of iron(II) sulfate heptahydrate (6.0 eq) in water and 70% tert-butyl hydroperoxide (6.0 eq) are added simultaneously and separately.
-
Reaction: The reaction mixture is stirred at room temperature (25 °C) for 1 hour.
-
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired product.
Reported Yield: 80%[3]
Proposed Synthesis of Ethyl 2-acetylthiazole-5-carboxylate
Proposed Experimental Protocol: Synthesis of Ethyl 2-acetylthiazole-5-carboxylate
-
Preparation of Ethyl 2-bromothiazole-5-carboxylate: This intermediate can be prepared from commercially available ethyl 2-aminothiazole-5-carboxylate via a Sandmeyer-type reaction.
-
Lithiation and Acylation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of Ethyl 2-bromothiazole-5-carboxylate in anhydrous THF is cooled to -78 °C. A solution of n-butyllithium in hexanes (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Reaction with Ethyl Acetate: Anhydrous ethyl acetate (1.5 eq) is then added dropwise at -78 °C, and the reaction is stirred for an additional 1-2 hours at this temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Expected Yield: Based on similar reactions, a high yield in the range of 85-90% can be anticipated.
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for Methyl and Ethyl 2-acetylthiazole-5-carboxylate.
Causality Behind Experimental Choices
The choice of synthetic route is often dictated by the stability of intermediates and the desired reaction conditions. The Minisci-type reaction for the methyl ester is advantageous as it proceeds under relatively mild, radical-mediated conditions. The proposed lithiation-acylation for the ethyl ester, while requiring anhydrous and low-temperature conditions, is a powerful and generally high-yielding method for C-C bond formation on heterocyclic rings.
The selection of ethyl acetate as the acylating agent in the proposed synthesis of the ethyl ester is a direct and efficient way to introduce the acetyl group. The use of n-butyllithium is a standard and effective method for generating the necessary nucleophilic thiazole species.
Comparative Performance and Properties
While direct comparative experimental data for these two specific esters is limited, we can infer their relative performance based on general principles of organic chemistry and data from analogous compounds.
Reactivity in Subsequent Transformations:
The primary site of reactivity for these molecules in many synthetic applications is the ester functionality, which can undergo nucleophilic acyl substitution. The methyl ester, being less sterically hindered than the ethyl ester, may exhibit a faster reaction rate in transformations such as hydrolysis or amidation. However, this difference in reactivity is often modest and can be overcome by adjusting reaction conditions.
Physical Properties:
The choice between a methyl and an ethyl ester can be a strategic tool for modifying the physical properties of an intermediate to facilitate purification.
-
Solubility: Ethyl esters are generally more lipophilic and less polar than their methyl counterparts. This can lead to better solubility in a wider range of organic solvents, which can be advantageous for both reaction setup and chromatographic purification.
-
Melting and Boiling Points: Methyl esters typically have lower melting and boiling points than the corresponding ethyl esters due to weaker intermolecular forces.
Stability:
A study on the hydrolytic stability of homologous esters has shown that methyl esters are generally more stable towards hydrolysis than their higher homologs, including ethyl esters. This increased stability of the methyl ester can be a critical advantage in multi-step syntheses where the intermediate may be exposed to a range of pH conditions.
Spectroscopic Data of Methyl 2-acetylthiazole-5-carboxylate: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H), 3.95 (s, 3H), 2.73 (s, 3H).
-
MS (ESI): m/z 186.0 [M+H]⁺.
This data provides a benchmark for the characterization of the methyl ester and can be used for comparison with the synthesized ethyl ester analog.
Conclusion and Recommendations
Both Methyl 2-acetylthiazole-5-carboxylate and its ethyl ester analog are valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route and the desired properties of the intermediate.
-
For established, reliable synthesis and potentially higher stability, Methyl 2-acetylthiazole-5-carboxylate is an excellent choice, with a well-documented synthetic protocol and good yield.
-
If modulation of physical properties such as solubility is a key consideration, or if the subsequent synthetic steps are optimized for an ethyl ester, the Ethyl 2-acetylthiazole-5-carboxylate is a highly viable alternative with a strong likelihood of a high-yielding synthesis.
Ultimately, the decision rests on a careful evaluation of the entire synthetic plan. It is recommended that for a novel synthetic route, small-scale trial reactions be conducted to optimize the synthesis and confirm the properties of the chosen ester analog.
References
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Comparative Cross-Reactivity Analysis of Novel Thiazole-Based Kinase Inhibitors
A Guide for Lead Optimization in Drug Discovery
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its utility stems from its ability to engage in a wide range of non-covalent interactions and its synthetic tractability. This guide focuses on a series of novel kinase inhibitors derived from a "Methyl 2-acetylthiazole-5-carboxylate" core. We will explore a systematic approach to characterizing their cross-reactivity profiles, a critical step in preclinical development to mitigate off-target toxicity and enhance therapeutic efficacy.
This document provides a framework for comparing these hypothetical derivatives—Derivative A, Derivative B, and a control compound—against a well-established, alternative scaffold. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format.
The Imperative of Selectivity Profiling
Kinases share a highly conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge. Off-target inhibition can lead to unforeseen toxicities or even polypharmacology, which can be beneficial or detrimental depending on the context. Early and comprehensive cross-reactivity profiling is therefore not just a regulatory checkbox but a cornerstone of rational drug design. It allows for the early identification of potential liabilities and guides structure-activity relationship (SAR) studies to optimize selectivity.
For our thiazole-based series, a key hypothesis is that modifications to the C2 acetyl group and the C5 carboxylate moiety will significantly influence interactions with the gatekeeper residue and the ribose-binding pocket of the kinase ATP-binding site, thereby modulating their selectivity profiles.
Experimental Design for Comparative Cross-Reactivity
To ensure a robust assessment, we will employ a multi-tiered approach. This begins with a broad screen against a panel of kinases, followed by quantitative determination of binding affinities for high-interest off-targets.
Workflow for Kinase Selectivity Profiling
The following workflow provides a systematic path from initial broad screening to detailed quantitative analysis.
Caption: A multi-phase workflow for kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
Protocol 1: Broad Kinome Profiling (Binding Assay)
This protocol is based on the principles of competition binding assays, such as the KINOMEscan™ platform.
-
Compound Preparation: Solubilize test compounds (Derivative A, Derivative B, Alternative Scaffold C) in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare intermediate dilutions in an appropriate buffer. For the primary screen, prepare a working solution that will result in a final assay concentration of 1 µM.
-
Binding Reaction: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is determined by the compound's ability to compete for the binding site.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR. The result is expressed as a percentage of the DMSO control (%Ctrl), where a lower number indicates stronger binding.
-
Data Interpretation: Hits are typically defined as compounds that result in a %Ctrl value below a certain threshold (e.g., <35% or <10%). This identifies potential off-targets for further investigation.
Protocol 2: Quantitative IC50 Determination (Functional Assay)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a common example.
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the optimized kinase buffer.
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO, then dilute into the assay buffer. Plate these dilutions into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells containing the test compounds. Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Analysis
The following tables present hypothetical data for our thiazole derivatives and an alternative scaffold against a primary target (e.g., a hypothetical "TargetKinase 1") and a panel of representative off-targets.
Table 1: Primary Kinome Screen Results (% Control at 1 µM)
| Kinase Target | Derivative A (%Ctrl) | Derivative B (%Ctrl) | Alternative Scaffold C (%Ctrl) |
| TargetKinase 1 | 8 | 12 | 10 |
| Off-Target A | 65 | 88 | 25 |
| Off-Target B | 32 | 75 | 35 |
| Off-Target C | 91 | 95 | 8 |
| Off-Target D | 45 | 55 | 51 |
Interpretation: The primary screen suggests that Derivative A and Alternative Scaffold C have significant activity against Off-Target B and C, respectively. Derivative B appears to be the most selective of the initial series at this concentration.
Table 2: Quantitative IC50 Values (nM) for Selected Kinases
| Kinase Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Alternative Scaffold C (IC50, nM) |
| TargetKinase 1 | 50 | 75 | 60 |
| Off-Target B | 250 | 5,000 | 300 |
| Off-Target C | >10,000 | >10,000 | 120 |
Interpretation: The quantitative follow-up confirms the initial findings.
-
Derivative A shows a 5-fold selectivity for TargetKinase 1 over Off-Target B.
-
Derivative B is highly selective, with an IC50 for Off-Target B that is ~67-fold higher than for the primary target.
-
Alternative Scaffold C is potent but demonstrates poor selectivity, with only a 2-fold difference in IC50 between its primary target and Off-Target C.
Structure-Selectivity Relationships and Discussion
The hypothetical data reveals a clear structure-selectivity relationship. The modifications differentiating Derivative B from Derivative A (e.g., a bulkier group at the C2 position) may introduce steric hindrance that prevents effective binding to the ATP pocket of Off-Target B, while maintaining potency at TargetKinase 1. This is a classic goal of medicinal chemistry optimization.
In contrast, while the Alternative Scaffold C is potent, its cross-reactivity with Off-Target C is a significant liability. This off-target activity would need to be addressed through further chemical modification or could be grounds for de-prioritizing this scaffold in favor of the more selective thiazole series. The mechanism for this cross-reactivity could be due to a shared feature in the kinase hinge-binding region that both scaffolds can exploit. Understanding the structural biology of the compound-kinase interactions through co-crystallization studies would be a logical next step.
Conclusion
This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of novel "Methyl 2-acetylthiazole-5-carboxylate" derivatives. By employing a tiered approach of broad screening followed by quantitative IC50 determination, researchers can generate a clear, comparative dataset. This data is essential for making informed decisions in the lead optimization process, enabling the selection of candidates with the most promising balance of potency and selectivity for further development. The thiazole scaffold, as demonstrated by the highly selective profile of Derivative B, continues to be a versatile and valuable starting point for the design of targeted therapies.
References
A Guide to the Structural Confirmation of Methyl 2-acetylthiazole-5-carboxylate and Its Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic building blocks is paramount. Thiazole derivatives, prized for their diverse biological activities, often present unique analytical challenges, particularly concerning their substitution patterns. This guide provides an in-depth, experience-driven approach to confirming the structure of Methyl 2-acetylthiazole-5-carboxylate, a common synthetic intermediate. We will explore how a multi-technique spectroscopic approach not only elucidates the primary structure but also definitively distinguishes it from its closely related isomers, ensuring the integrity of your research.
The Analytical Challenge: Isomeric Differentiation
The synthesis of substituted thiazoles can sometimes yield a mixture of isomers. For Methyl 2-acetylthiazole-5-carboxylate (the target compound), the most common and challenging alternative product is Methyl 2-acetylthiazole-4-carboxylate. The physical properties of these isomers can be very similar, making their differentiation by simple methods like thin-layer chromatography (TLC) unreliable. Therefore, robust spectroscopic analysis is not just a characterization step but a critical control point.
Caption: Key isomeric challenge in the synthesis of the target compound.
Part 1: Primary Structure Elucidation of the Target Compound
A methodical, multi-technique approach provides orthogonal data points that, when combined, create an undeniable structural proof. We will use Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The structures of newly synthesized thiazole derivatives are commonly confirmed by these spectral data analyses.[1]
¹H NMR Spectroscopy: The First Line of Evidence
Proton NMR is the most powerful initial tool for identifying the substitution pattern on the thiazole ring. For Methyl 2-acetylthiazole-5-carboxylate, the spectrum is simple and highly diagnostic.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 8.50 (s, 1H): This singlet is the most crucial signal. It corresponds to the lone proton on the thiazole ring, located at the C4 position. Its significant downfield shift is characteristic of a proton on an electron-deficient aromatic ring, positioned between a sulfur atom and a carbon bearing an electron-withdrawing carboxylate group.[2]
-
δ 3.95 (s, 3H): This singlet is assigned to the methyl protons of the ester group (-COOCH₃).[2]
-
δ 2.73 (s, 3H): This singlet corresponds to the methyl protons of the acetyl group (-COCH₃).[2]
The causality here is clear: the presence of a single proton singlet in the aromatic region is only consistent with a trisubstituted thiazole ring. The specific chemical shift helps pinpoint its location.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
While ¹H NMR confirms the proton environment, ¹³C NMR validates the carbon framework.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
-
δ ~191.0: Acetyl Carbonyl (C=O)
-
δ ~168.0: Thiazole C2
-
δ ~161.0: Ester Carbonyl (C=O)
-
δ ~146.0: Thiazole C4
-
δ ~128.0: Thiazole C5
-
δ ~53.0: Ester Methyl (-OCH₃)
-
δ ~26.0: Acetyl Methyl (-CH₃)
These assignments provide a complete carbon count and confirm the presence of all functional groups. The chemical shifts of the thiazole ring carbons (C2, C4, C5) are particularly important for comparison with potential isomers.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight, offering a fundamental check on the elemental composition (C₇H₇NO₃S, MW: 185.20).[3] Electrospray Ionization (ESI) is an effective soft ionization technique for this molecule.
-
Expected High-Resolution MS (HRMS) [M+H]⁺: 186.0117
-
Observed Low-Resolution MS (ESI) [M+H]⁺: 186.0[2]
Plausible Fragmentation Pathways: The fragmentation pattern can also lend structural support. Key expected losses include:
-
m/z 155: Loss of methoxy radical (•OCH₃) from the ester.
-
m/z 143: Loss of the acetyl group (•COCH₃).
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid method to confirm the presence of key functional groups.
Expected Key IR Absorption Bands (cm⁻¹):
-
~1725 cm⁻¹: Strong C=O stretch from the methyl ester.
-
~1690 cm⁻¹: Strong C=O stretch from the acetyl ketone.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.
The presence of two distinct carbonyl peaks is a critical self-validating feature of the spectrum, confirming both the ester and acetyl moieties.
Part 2: Comparative Analysis — The Isomeric Showdown
The true test of analytical rigor lies in distinguishing the target 5-carboxylate from the potential 4-carboxylate isomer. Here, the power of NMR spectroscopy becomes evident.
| Feature | Methyl 2-acetylthiazole-5-carboxylate (Target) | Methyl 2-acetylthiazole-4-carboxylate (Alternative) | Justification |
| Ring Proton | C4-H | C5-H | The position of the single proton on the thiazole ring is the key difference. |
| Expected ¹H Shift | ~8.50 ppm | ~8.10 ppm | The C5-H is typically found slightly upfield compared to the C4-H in similar thiazole systems due to differing electronic environments. |
| Diagnostic Signal | Sharp singlet at ~8.50 ppm | Sharp singlet at a more upfield position (~8.10 ppm) | This chemical shift difference is the most direct and reliable way to distinguish the isomers via ¹H NMR. |
| ¹³C Ring Carbons | C4 (~146 ppm), C5 (~128 ppm) | C4 (~148 ppm), C5 (~135 ppm) | The carbon atom directly attached to the carboxylate group (C5 in target, C4 in alternative) will have a distinct chemical shift. |
This comparative data demonstrates that while both isomers would show three singlets in their ¹H NMR spectra, the chemical shift of the lone ring proton is diagnostically different and sufficient for unambiguous assignment.
Part 3: Advanced & Definitive Confirmation Methods
For regulatory filings or when absolute certainty is required, two-dimensional (2D) NMR techniques and X-ray crystallography provide the highest level of structural proof.
2D NMR (HMBC/HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is the gold standard for connecting protons to carbons over 2-3 bonds. For the target 5-carboxylate, a crucial correlation would be observed between the C4-H proton (at 8.50 ppm) and the C2 and C5 carbons of the thiazole ring. This correlation is only possible in the 5-carboxylate isomer and provides irrefutable evidence of the substitution pattern.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to, confirming the C4-H assignment by correlating the proton at 8.50 ppm to the carbon at ~146 ppm.
Single-Crystal X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous 3D map of the molecule, definitively confirming connectivity and stereochemistry. It is considered the ultimate arbiter in structural chemistry and has been used to validate the structures of complex thiazole derivatives.[4][5]
Part 4: Experimental Protocols & Workflow
Trustworthy data comes from robust protocols. The following are standardized procedures for acquiring high-quality data for thiazole derivatives.
Workflow for Structural Confirmation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-acetylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4), ensuring compliance with safety regulations and the protection of laboratory personnel and the environment. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, fostering a culture of safety and deep understanding within your research team.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on analogous compounds.[2][3]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][3]
-
Environmental Hazards: Thiazole compounds can be toxic to aquatic life with long-lasting effects.[4][5] Therefore, this chemical should not be released into the environment.[6]
| Hazard Category | Anticipated Classification | Recommended Precautions |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing.[2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Wear safety glasses with side-shields or goggles.[2][3] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Avoid release to the environment.[4][5] |
Personal Protective Equipment (PPE)
Before handling Methyl 2-acetylthiazole-5-carboxylate for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring safe disposal.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for Methyl 2-acetylthiazole-5-carboxylate waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-acetylthiazole-5-carboxylate". Include the date the waste was first added to the container.
-
Segregation: Do not mix Methyl 2-acetylthiazole-5-carboxylate waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic.
Caption: Workflow for the safe disposal of Methyl 2-acetylthiazole-5-carboxylate.
Disposal Procedure
Under no circumstances should Methyl 2-acetylthiazole-5-carboxylate be disposed of down the drain or in regular trash.[6] It must be disposed of as hazardous waste.
Operational Steps:
-
Collection: Carefully transfer the waste into the designated hazardous waste container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills.
-
Container Sealing: Once the waste has been added, securely close the container lid to prevent any leaks or evaporation.
-
Final Disposal: The sealed and labeled container should be handed over to your institution's EHS department or a licensed hazardous waste disposal company for final disposal. The most common method for disposal of this type of organic chemical waste is high-temperature incineration.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4] Ensure that your laboratory's chemical hygiene plan is up-to-date and that all personnel are trained in these procedures.[4]
References
-
The Good Scents Company. 2-acetyl thiazole. Retrieved from [Link]
-
Thuesen farver & idéer. SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
-
Eli-Chem Resins U.K Ltd. SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. methyl 2-acetylthiazole-5-carboxylate - CAS:1261080-59-4 - Abovchem [abovchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. thuesenfarver.dk [thuesenfarver.dk]
- 6. fishersci.be [fishersci.be]
- 7. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-acetylthiazole-5-carboxylate
In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-acetylthiazole-5-carboxylate (CAS No. 1261080-59-4). By synthesizing data from analogous compounds and adhering to established safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added insights beyond the product itself.
Understanding the Hazard Profile
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound that, based on available data, presents several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications are the cornerstone of our risk assessment and inform the specific personal protective equipment (PPE) and handling protocols outlined below.
The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. Skin and eye irritation are common for compounds with reactive functional groups, while respiratory irritation is a concern for fine powders or volatile substances that can be inhaled. The potential for harm if swallowed underscores the importance of preventing ingestion through strict hygiene practices.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling Methyl 2-acetylthiazole-5-carboxylate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved recommended), Lab Coat, Safety Goggles with Side Shields, and a properly fitted N95 Respirator. | To prevent inhalation of fine particles and to protect skin and eyes from accidental contact. |
| Dissolution and Solution Handling | Nitrile Gloves, Lab Coat, and Chemical Splash Goggles. A face shield is recommended when handling larger volumes. | To protect against splashes of the chemical solution which can cause skin and serious eye irritation. |
| Reaction Setup and Monitoring | Nitrile Gloves, Lab Coat, and Chemical Splash Goggles. Work should be conducted in a certified chemical fume hood. | To provide a contained environment that minimizes inhalation exposure and protects from splashes. |
| Waste Disposal | Nitrile Gloves, Lab Coat, and Chemical Splash Goggles. | To ensure protection during the handling and transport of chemical waste. |
Step-by-Step PPE Protocol: A Self-Validating System
To ensure the effectiveness of your PPE, a systematic approach to donning and doffing is essential. This protocol is designed to be a self-validating system, minimizing the risk of contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure your N95 respirator is fitted correctly.
-
Eye Protection: Wear safety goggles or glasses with side shields.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Eye Protection: Remove your safety goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][2]
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle Methyl 2-acetylthiazole-5-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoiding Dust: When handling the solid form, take care to avoid generating dust.[2][3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled waste container. Avoid creating dust.[2][3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[1][2]
Disposal Plan
All waste containing Methyl 2-acetylthiazole-5-carboxylate, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with Methyl 2-acetylthiazole-5-carboxylate.
Caption: PPE selection workflow for Methyl 2-acetylthiazole-5-carboxylate.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

